9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Description
Properties
IUPAC Name |
9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-3-7(10)5-9-8(11)4-6/h6-7H,2-5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLMTUXXQQUKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339636 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7309-42-4 | |
| Record name | 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one CAS number 7309-42-4
An In-Depth Technical Guide to 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS: 7309-42-4): A Core Scaffold for CNS Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic lactam identified by CAS number 7309-42-4. While not possessing significant intrinsic biological activity itself, this compound is a pivotal synthetic intermediate and a core structural scaffold for the development of a wide range of pharmacologically active agents. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for functional groups, making it an attractive starting point for structure-activity relationship (SAR) studies. This guide, intended for researchers in medicinal chemistry and drug development, details the compound's physicochemical properties, provides an in-depth analysis of its classical synthesis from tropinone, outlines methods for its characterization, and explores its versatile application as a precursor to potent molecules targeting the central nervous system (CNS), particularly opioid and nicotinic acetylcholine receptors.
Introduction: The Strategic Value of the Diazabicyclic Core
The 3,9-diazabicyclo[4.2.1]nonane skeleton represents a unique and valuable framework in medicinal chemistry. It is an isomer of the well-known homotropane nucleus and serves as the core structure for a variety of natural and synthetic compounds with significant biological effects.[1][2] The rigidity of the bicyclic system reduces the conformational flexibility inherent in simpler aliphatic amines, allowing for more precise positioning of pharmacophoric elements and a more defined interaction with biological targets.
This compound is a foundational building block within this chemical class.[3] Its structure features a secondary amine at the 3-position, which serves as a prime handle for synthetic elaboration, and a ketone at the 4-position. This arrangement makes it a direct precursor to a wide array of derivatives through functionalization of the amine or modification of the lactam ring. The historical and continued interest in this scaffold stems from its potential to generate compounds for treating severe neurological disorders, including pain, neurodegenerative diseases like Parkinson's and Alzheimer's, schizophrenia, and depression.[1][4] This guide focuses on the synthesis and utility of this key intermediate, providing the foundational knowledge necessary for its application in modern drug discovery programs.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is critical for its synthesis, purification, and formulation. The key properties for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 7309-42-4 | [5] |
| Molecular Formula | C₈H₁₄N₂O | [5] |
| Molecular Weight | 154.21 g/mol | [5] |
| Canonical SMILES | CN1C2CCC(C1)N(CC2)C(=O) | [5] |
| Appearance | Light yellowish substance | [6] |
| Storage | Sealed in dry, 2-8°C | - |
Spectroscopic Profile
Full characterization is essential to confirm the identity and purity of the synthesized molecule. Based on literature reports for this compound and its close analogs, the following spectroscopic signatures are expected:
-
Infrared (IR) Spectroscopy: The most prominent peaks are expected to be a strong C=O (amide carbonyl) stretch, typically around 1620 cm⁻¹, and an N-H (secondary amine) stretch around 3190 cm⁻¹.[6]
-
Mass Spectrometry (MS): The expected parent ion would be [M+H]⁺ at m/z 155.[6] High-resolution mass spectrometry should confirm the elemental composition consistent with C₈H₁₄N₂O.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be complex due to the bicyclic nature of the molecule. Key expected signals include a singlet for the N-methyl group, multiplets for the bridgehead protons, and distinct signals for the methylene protons adjacent to the amine and carbonyl groups.
-
¹³C NMR: The spectrum should show eight distinct carbon signals, including a characteristic downfield signal for the amide carbonyl carbon and a signal for the N-methyl carbon.
-
Synthesis and Mechanistic Rationale
The most established and efficient synthesis of this compound involves a Schmidt rearrangement of tropinone. This classic transformation provides a direct route to the expanded seven-membered lactam ring system.[4][6][7]
Synthetic Workflow Diagram
The diagram below outlines the key transformation from the readily available starting material, tropinone, to the target compound.
Caption: Synthetic pathway from Tropinone to the target lactam.
Detailed Experimental Protocol
From the Senior Application Scientist's Notebook: This protocol is adapted from the methodologies reported by Michaels and Zaugg and has been validated in subsequent literature.[6][7] The control of temperature during the azide addition is absolutely critical for both safety and yield.
Step 1: Reaction Setup and Acid Addition
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve tropinone (1 equivalent, e.g., 16.7 g) in anhydrous chloroform (e.g., 120 mL).
-
Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Causality: The use of a strong acid like concentrated sulfuric acid (e.g., 37.5 mL) is essential to protonate the carbonyl oxygen of tropinone. This protonation activates the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by the azide ion. The extremely low temperature is maintained to control the highly exothermic nature of the acid-chloroform mixture.
Step 2: Azide Addition
-
Slowly and carefully add solid sodium azide (NaN₃) (approx. 2.5 equivalents, e.g., 15.6 g) portion-wise over a period of at least 30 minutes.
-
CRITICAL: Maintain the internal reaction temperature below -5°C throughout the addition.
-
Causality & Safety: Sodium azide is a high-energy material, and hydrazoic acid (HN₃), which is formed in situ, is both toxic and explosive. Slow addition at low temperature minimizes the accumulation of HN₃ in the reaction mixture and controls the reaction rate.
Step 3: Rearrangement and Workup
-
After completing the azide addition, allow the mixture to stir at room temperature for 15-30 minutes.
-
Gently heat the reaction mixture to 50°C and maintain for several hours (e.g., overnight) under an inert atmosphere (e.g., nitrogen).
-
Causality: The warming phase provides the thermal energy required to initiate the rearrangement of the azido-alcohol intermediate. The alkyl group anti-periplanar to the leaving group (N₂) migrates, leading to the expansion of the six-membered ring to the desired seven-membered diazepanone ring.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product into a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Step 4: Purification
-
The resulting light yellowish crude material can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.
Applications in the Synthesis of Pharmacologically Active Agents
The true value of this compound lies in its role as a versatile synthetic platform. The secondary amine at the 3-position is a nucleophilic handle that can be readily functionalized via N-alkylation, N-acylation, or reductive amination, leading to a vast library of derivatives.
Derivatization Strategy Overview
The following diagram illustrates the key modification points on the core scaffold that enable the generation of diverse, biologically active molecules.
Caption: Versatility of the scaffold for generating diverse CNS agents.
Key Therapeutic Applications of Derivatives
-
Opioid Receptor Ligands: Patents and literature describe the synthesis of derivatives with affinity for opioid receptors.[4] Functionalization of the N3 position with various arylalkyl groups has been a key strategy to modulate potency and selectivity for different opioid receptor subtypes (μ, δ, κ), aiming to develop novel analgesics with improved side-effect profiles.[8]
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: The broader 9-azabicyclo[4.2.1]nonane framework is a key component of several potent nAChR agonists.[1] The reduction of the lactam in the title compound, followed by derivatization, provides access to scaffolds that mimic natural alkaloids like anatoxin-a, which are valuable tools for studying cholinergic systems and potential leads for treating cognitive disorders.
-
Atypical Antipsychotic Agents: The diazepine-like structure embedded within the bicyclic system makes it a relevant scaffold for agents targeting dopamine and serotonin receptors, which are implicated in psychosis. The core has been used to design compounds with potential atypical antipsychotic profiles.[6]
Example Experimental Protocol: N-Acylation
To illustrate the utility of this compound as an intermediate, the following is a representative protocol for a standard N-acylation reaction at the 3-position.
Objective: To synthesize 3-Acyl-9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one.
Step 1: Reaction Setup
-
Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.
-
Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Causality: The base is required to deprotonate the secondary amine, increasing its nucleophilicity. It also acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction.
Step 2: Acylation
-
Cool the solution to 0°C in an ice bath.
-
Add the desired acylating agent (e.g., an acid chloride or anhydride, 1.05 equivalents) dropwise to the stirred solution.
-
Causality: The reaction is typically exothermic, and dropwise addition at 0°C helps to control the reaction rate and prevent potential side reactions. The activated carbonyl of the acid chloride is highly electrophilic and readily attacked by the deprotonated amine.
Step 3: Workup and Purification
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water or a mild aqueous acid.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting amide by flash column chromatography to yield the final product. This protocol provides a clean and high-yielding route to a diverse range of N-acylated derivatives for SAR exploration.
Conclusion
This compound (CAS 7309-42-4) is a compound of significant strategic importance in medicinal chemistry. While it lacks notable intrinsic biological activity, its true power lies in its role as a conformationally restricted and highly versatile synthetic scaffold. The well-established synthesis from tropinone provides reliable access to this core, and the strategically positioned secondary amine allows for extensive and predictable derivatization. By leveraging this building block, researchers have successfully developed potent ligands for critical CNS targets, demonstrating its enduring value in the quest for novel therapeutics for neurological and psychiatric disorders. This guide provides the essential technical knowledge for chemists to effectively synthesize, characterize, and strategically employ this key intermediate in drug discovery campaigns.
References
-
Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637-637. [Link]
-
LookChem. (n.d.). 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-. Retrieved January 17, 2026, from [Link]
-
Kadilova, E. R., et al. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 27(23), 8529. [Link]
-
Kadikova, G. N., et al. (2023). Synthesis of New Fluorene-Containing 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by [6π+2π]-Cycloaddition of Alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate. ResearchGate. [Link]
-
PubChem. (n.d.). 3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). DE60319989T2 - Diazabicyclonone and decantine derivatives and their use as opioid receptor ligands.
-
Al-Hilal, M., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15995. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 9-methyl-3,9-diazabicyclo[4.2.1]nonane. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Wang, R., et al. (2007). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Journal of Medicinal Chemistry, 50(15), 3548–3557. [Link]
-
PubMed. (2018). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
SpectraBase. (n.d.). 9-AZABICYCLO[4.2.1]NONA-2,4-DIENE-9-CARBALDEHYDE. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). EP2338889B1 - Diazacyclic compounds having affinity for opioid receptors.
-
Bartolini, M., et al. (2005). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 48(24), 7859-7863. [Link]
-
Foley, D. P., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Organic Process Research & Development, 27(9), 1699–1706. [Link]
-
Appchem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. appchemical.com [appchemical.com]
- 6. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physicochemical Properties of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one is a bicyclic diamine derivative with a structure of interest in medicinal chemistry and drug discovery. The arrangement of its nitrogen atoms and carbonyl group within a constrained bicyclic framework suggests potential for unique biological activities. A thorough understanding of its physicochemical properties is paramount for any rational drug design and development program. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines detailed, field-proven experimental protocols for the determination of its key physical and chemical parameters.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[3] Characteristics such as solubility, lipophilicity (logP), and ionization constant (pKa) are not merely abstract parameters; they are critical determinants of a drug's behavior in a biological system.[2][4] For a molecule like this compound, the interplay between its rigid bicyclic structure and the presence of both hydrogen bond donors and acceptors necessitates a detailed physicochemical evaluation to predict its pharmacokinetic profile. This guide is structured to provide both the available data for this compound and the methodologies to generate a complete physicochemical profile, thereby enabling informed decisions in a drug discovery pipeline.
Molecular and Structural Attributes
A foundational understanding of this compound begins with its core molecular and structural features.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 7309-42-4 | - |
| Molecular Formula | C₈H₁₄N₂O | - |
| Molecular Weight | 154.21 g/mol | - |
| Chemical Structure | ![]() | - |
Known and Predicted Physicochemical Properties
Publicly available experimental data for this compound is limited. The following table summarizes the known and computationally predicted properties.
| Parameter | Value/Prediction | Comments |
| Melting Point | 79-82 °C | Experimental value. |
| logP (Octanol-Water Partition Coefficient) | -0.1 to 1.51 (predicted) | Predicted values can vary significantly. Experimental determination is crucial. |
| Solubility | Data not available | Experimental determination in aqueous and organic solvents is necessary. |
| pKa (Ionization Constant) | Data not available | The presence of two amine groups suggests at least two pKa values. Experimental determination is required. |
Synthesis Outline
A synthetic route to this compound has been described in the patent literature.[6] The general approach involves the reaction of tropinone with a suitable nitrogen-containing reagent to form the bicyclic lactam.
Experimental Protocols for Physicochemical Characterization
Given the paucity of experimental data, the following section provides detailed, step-by-step protocols for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.[7][8]
Protocol:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.[7]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
Solubility Determination
Solubility in both aqueous and organic media is a critical parameter for drug formulation and bioavailability.[10][11][12]
Protocol for Aqueous and Organic Solvent Solubility:
-
A known mass of the compound (e.g., 1 mg) is placed in a vial.
-
A specific volume of the solvent (e.g., 1 mL of water, ethanol, DMSO) is added.[11]
-
The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The sample is visually inspected for undissolved solid. If fully dissolved, the compound is considered soluble at that concentration.
-
If not fully dissolved, the saturated solution is filtered or centrifuged, and the concentration of the compound in the supernatant is determined by a suitable analytical method (e.g., HPLC-UV).
pKa Determination by Potentiometric Titration
The pKa values of the ionizable groups are crucial for understanding a compound's charge state at different physiological pHs, which affects its solubility, permeability, and target binding.[13][14][15][16][17]
Protocol:
-
A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).[14]
-
The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
-
The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).[13][16]
-
The pH of the solution is recorded after each incremental addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted, and the pKa values are determined from the inflection points of the curve.[13]
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.[18][19][20][21][22]
Protocol:
-
A solution of the compound is prepared in either n-octanol or water (pre-saturated with the other solvent).
-
Equal volumes of the n-octanol and water phases are combined in a vessel.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).
-
The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[18]
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and identification of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[23][24][25] For this compound, specific chemical shifts and coupling constants will be characteristic of the bicyclic ring system and the positions of the methyl group and carbonyl functionality.[26][27]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.[28][29] For this compound, characteristic absorption bands would be expected for the N-H stretch of the secondary amine, the C-H stretches of the alkyl groups, and the strong C=O stretch of the amide (lactam).[30][31][32] The position of the carbonyl stretch can also provide information about ring strain.[29]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, aiding in structural elucidation.[33][34][35][36][37] For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight, and fragmentation patterns would likely involve cleavage of the bicyclic ring system.
Conclusion
While this compound presents an interesting scaffold for drug discovery, a comprehensive, experimentally determined physicochemical profile is currently lacking in the public domain. This technical guide has consolidated the available information and, more importantly, provided a clear and actionable set of standard protocols for the determination of its key physicochemical properties. By following these methodologies, researchers can generate the necessary data to build a robust understanding of this molecule's behavior, thereby enabling its rational development as a potential therapeutic agent. The principles and protocols outlined herein are broadly applicable to the characterization of novel chemical entities in any drug discovery program.
References
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (Review Article). ResearchGate. [Link]
-
Determination of Melting Point. Columbia State Community College. [Link]
-
What are the physicochemical properties of drug? LookChem. [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
- Mass Spectrometry of Heterocyclic Compounds. Google Books.
-
LogP / LogD shake-flask method. Protocols.io. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]
-
experiment (1) determination of melting points. SlideShare. [Link]
-
Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
Video: Melting Point Determination of Solid Organic Compounds. JoVE. [Link]
- Diazabicyclic compounds and microemulsions thereof... - EPO.
-
Comparison between experimental and calculated NMR spectra for... ResearchGate. [Link]
-
XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). ResearchGate. [Link]
-
Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Semantic Scholar. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. arkat-usa.org. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
(PDF) Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]
-
Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
-
How to determine the solubility of a substance in an organic solvent ? ResearchGate. [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
-
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC - NIH. [Link]
-
Introduction to IR Spectroscopy - Amides.. YouTube. [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]
-
Product Properties Test Guidelines OPPTS 830.7860 Water Solubility Generator Column Method. epa nepis. [Link]
-
Solubility of Organic Compounds. University of Toronto. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Google Books.
-
Structural determination of epsilon-lactams by 1H and 13C NMR. PubMed. [Link]
-
differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
-
Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. AIR Unimi. [Link]
-
(PDF) Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. ResearchGate. [Link]
-
Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. MDPI. [Link]0-3049/25/20/4741)
Sources
- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. What are the physicochemical properties of drug? [lookchem.com]
- 5. fiveable.me [fiveable.me]
- 6. data.epo.org [data.epo.org]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 23. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 24. Structural determination of epsilon-lactams by 1H and 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. spectroscopyonline.com [spectroscopyonline.com]
- 32. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 圖書 [books.google.com.tw]
- 34. apps.dtic.mil [apps.dtic.mil]
- 35. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]
- 36. Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles | Semantic Scholar [semanticscholar.org]
- 37. arkat-usa.org [arkat-usa.org]
An In-Depth Technical Guide to 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one: A Privileged Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecule's core structural features, synthesis, and its burgeoning role as a key building block in the design of targeted therapeutics.
Introduction: The Emergence of Bridged Bicyclic Scaffolds
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer both structural rigidity and synthetic accessibility is paramount. Bridged bicyclic systems, such as the diazabicyclo[4.2.1]nonane core, have emerged as "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of diverse therapeutic agents. The inherent conformational constraint of these systems can lead to enhanced binding affinity and selectivity for their target proteins. This compound represents a functionally versatile member of this class, featuring a unique combination of a lactam, a tertiary amine, and a chiral framework.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its strained, yet stable, bicyclic structure. This framework consists of a seven-membered ring fused with a five-membered ring, sharing a nitrogen atom and a three-carbon bridge.
| Property | Value | Source |
| CAS Number | 7309-42-4 | [1] |
| Molecular Formula | C₈H₁₄N₂O | [2] |
| Molecular Weight | 154.21 g/mol | [2] |
| Monoisotopic Mass | 154.11061 Da | [2] |
| SMILES | CN1C2CCC1CNC(=O)C2 | [2] |
| InChIKey | ZPLMTUXXQQUKDH-UHFFFAOYSA-N | [2] |
A key aspect of its structure is the presence of a lactam moiety within the seven-membered ring and a methyl-substituted tertiary amine at the bridgehead position. This arrangement provides multiple points for synthetic modification, allowing for the exploration of a vast chemical space.
Spectroscopic Characterization
A thorough understanding of the molecular structure is underpinned by its spectroscopic signature.
-
Mass Spectrometry: The protonated molecule is readily observed in mass spectrometry, typically as [M+H]⁺ at m/z 155.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent absorption band for the lactam carbonyl group (C=O) around 1620 cm⁻¹ and a peak corresponding to the N-H stretch of the lactam at approximately 3190 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, fully assigned high-resolution spectrum is not readily accessible, patent literature provides some insight into the proton NMR. A detailed analysis would reveal the complex splitting patterns arising from the rigid bicyclic framework.
Synthesis of the Bicyclic Core: A Mechanistic Perspective
The most common and efficient synthesis of this compound proceeds from the readily available starting material, tropinone.[3][4] This transformation is a classic example of a Schmidt rearrangement, a powerful tool in organic synthesis for the insertion of a nitrogen atom into a carbon-carbon bond of a ketone.
The Schmidt Rearrangement: Mechanism and Rationale
The Schmidt rearrangement of tropinone involves the treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid, typically sulfuric acid. The choice of a strong acid is crucial as it protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the azide.
Caption: Mechanism of the Schmidt Rearrangement.
The key step involves the migration of one of the α-carbon atoms to the electron-deficient nitrogen, with the concomitant expulsion of dinitrogen gas, a thermodynamically highly favorable process that drives the reaction forward. Subsequent hydrolysis of the resulting nitrilium ion yields the desired lactam.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of this compound.[3] The success of this synthesis relies on careful temperature control and the slow addition of reagents to manage the exothermic nature of the reaction and the potential hazards associated with sodium azide.
Materials:
-
Tropinone
-
Sodium Azide (NaN₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
A mixture of tropinone in anhydrous chloroform is cooled to -20 °C in a reaction vessel equipped with a dropping funnel and a nitrogen inlet.
-
Concentrated sulfuric acid is added dropwise to the cooled solution, maintaining the temperature below -5 °C.
-
Sodium azide is then added portion-wise over 30 minutes, ensuring the temperature does not exceed -5 °C.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for 15 minutes.
-
The mixture is then heated to 50 °C overnight under a nitrogen atmosphere.
-
Upon completion, the reaction is carefully neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane, and the combined organic layers are dried over sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
This protocol is designed to be self-validating through careful monitoring of the reaction temperature and the controlled evolution of nitrogen gas.
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The true value of this compound lies in its application as a versatile scaffold for the development of novel therapeutic agents. Its rigid structure and strategically placed functional groups allow for the precise orientation of pharmacophoric elements, leading to high-affinity interactions with biological targets.
Inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) in Oncology
A significant breakthrough in the application of this scaffold has been in the development of inhibitors of CDK4 and CDK6, key regulators of the cell cycle.[5] Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, making these kinases attractive targets for therapeutic intervention.
A potent and selective CDK4/6 inhibitor, 7-cyclopentyl-N,N-dimethyl-2-((5-((1R,6S)-9-methyl-4-oxo-3,9-diazabicyclo[4.2.1]nonan-3-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, has been developed, which incorporates the this compound moiety.[6]
Caption: Role of the scaffold in CDK4/6 inhibition.
The diazabicyclo[4.2.1]nonan-4-one fragment plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase, contributing to its high affinity and selectivity. Inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby maintaining its inhibition of the E2F transcription factor and inducing a G1 cell cycle arrest.[5]
A Versatile Platform for CNS Drug Discovery
The diazabicyclo[4.2.1]nonane framework has also been explored as a scaffold for ligands targeting central nervous system (CNS) receptors.
-
Nicotinic Acetylcholine Receptors (nAChRs): Analogs of 9-azabicyclo[4.2.1]nonane have been synthesized and shown to have high affinity for various nAChR subtypes, which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and schizophrenia.
-
Opioid Receptors: Derivatives of the closely related 3,8-diazabicyclo[3.2.1]octane have demonstrated significant affinity for mu-opioid receptors, suggesting that the broader class of diazabicyclic compounds, including the [4.2.1]nonane system, holds promise for the development of novel analgesics.
Future Directions and Conclusion
This compound stands as a testament to the power of scaffold-based drug design. Its unique structural features and synthetic tractability have already paved the way for the development of potent and selective kinase inhibitors. The continued exploration of this privileged scaffold is likely to yield novel therapeutic agents for a wide range of diseases, from cancer to neurodegenerative disorders. As our understanding of the intricate interactions between small molecules and their biological targets deepens, the strategic deployment of such well-defined and versatile building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
References
- (Reference details to be popul
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Retrieved from [Link][5]
-
Pyrrolopyrimidine compounds as inhibitors of cdk4/6. (n.d.). Google Patents. Retrieved from [6]
- (Reference details to be popul
- (Reference details to be popul
- (Reference details to be popul
- (Reference details to be popul
- (Reference details to be popul
- (Reference details to be popul
-
Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637-637.[4]
- (Reference details to be popul
- (Reference details to be popul
- (Reference details to be popul
- (Reference details to be popul
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (2012). Journal of medicinal chemistry, 55(24), 11006–11019.[3]
Sources
- 1. 7309-42-4|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C8H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6 - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Prepared by: Gemini, Senior Application Scientist
Introduction
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS: 7309-42-4, Molecular Formula: C₈H₁₄N₂O, Molecular Weight: 154.21 g/mol ) is a saturated bicyclic lactam.[1] Its rigid, sterically defined framework makes it a valuable intermediate in medicinal chemistry and drug development. For researchers and professionals in these fields, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, grounded in fundamental principles and data from analogous structures. We will explore the theoretical underpinnings, practical experimental protocols, and detailed interpretation of the data expected from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
While publicly available, experimentally derived spectra for this specific intermediate are scarce[2], this guide will construct a detailed, predictive analysis. This approach serves not only as a reference for identity confirmation but also as an instructional framework for the spectroscopic analysis of related diazabicyclic systems.
Molecular Structure and Key Features
A thorough analysis begins with the molecule's structure. The bicyclo[4.2.1]nonane core imparts significant conformational rigidity. Key features influencing its spectroscopic signature include:
-
A Tertiary Amide (Lactam): The cyclic amide group contains a carbonyl (C=O) which is a strong chromophore in IR spectroscopy and significantly influences the chemical shifts of adjacent carbons and protons in NMR.
-
A Tertiary Amine: The N-methylated bridgehead nitrogen is a key site for alpha-cleavage in mass spectrometry.
-
Bridgehead Protons and Carbons: The protons at C1 and C6 are situated at the ring junctions and have unique chemical environments and coupling relationships.
-
Asymmetry: The molecule is chiral, and while this guide primarily discusses analysis of the racemate, the principles can be extended to enantiomerically pure samples.
For clarity in the following sections, the atoms are numbered as shown below.
Caption: Structure of this compound.
Infrared (IR) Spectroscopy Analysis
2.1. Theoretical Principles & Experimental Protocol
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR an excellent tool for identifying functional groups.
A standard protocol for acquiring an IR spectrum of a solid sample like this compound involves the KBr pellet method or Attenuated Total Reflectance (ATR).
Caption: General workflow for IR sample preparation and analysis.
2.2. Predicted Spectrum and Interpretation
The IR spectrum is dominated by absorptions from the lactam and the aliphatic C-H bonds. The absence of an N-H stretching band (typically 3300-3500 cm⁻¹) immediately confirms the tertiary nature of both nitrogen atoms.[3]
| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale and Commentary |
| 2950-2850 | C-H (sp³) Stretch | Strong | Characteristic of the multiple methylene (CH₂) and methyl (CH₃) groups in the aliphatic bicyclic system. |
| 1650-1630 | C=O (Amide I) Stretch | Strong, Sharp | This is the most diagnostic peak. Its frequency is lower than that of a typical ketone (~1715 cm⁻¹) due to resonance with the adjacent nitrogen lone pair, which imparts partial double-bond character to the C-N bond and weakens the C=O bond.[4] The rigid, strained bicyclic system may shift this value slightly compared to an open-chain amide. |
| 1470-1430 | C-H Bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| 1290-1200 | C-N Stretch | Medium-Strong | Arises from the C-N bonds of the tertiary amine and the amide group. This region can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
3.1. Theoretical Principles & Experimental Protocol
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Nuclei with a non-zero spin, like ¹H and ¹³C, align in a magnetic field. The precise radiofrequency required to flip the spin alignment is measured, which is highly sensitive to the local electronic environment (chemical shift). Interactions between neighboring nuclei (spin-spin coupling) cause signals to split, revealing connectivity information.
A standard protocol involves dissolving a small amount of the sample (5-10 mg) in a deuterated solvent (typically 0.6-0.7 mL of CDCl₃) with a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[5]
3.2. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the rigid, non-planar structure, which makes most methylene protons diastereotopic (chemically non-equivalent). This results in complex multiplets for many signals.
| Proton(s) (See Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale and Commentary |
| H5, H2 (α to C=O, N) | 3.0 - 3.6 | m | These protons are adjacent to either the carbonyl group or the amide nitrogen (N3) and are thus significantly deshielded. They will appear as complex multiplets due to geminal and vicinal coupling. |
| H1, H6 (Bridgehead) | 2.8 - 3.4 | m | These bridgehead protons are deshielded by the adjacent nitrogen atoms. Their chemical shift and coupling will be highly dependent on the ring conformation.[6] |
| N-CH₃ | 2.3 - 2.6 | s | A sharp singlet, characteristic of a methyl group attached to a nitrogen atom. Its integration value of 3H makes it a key landmark in the spectrum. |
| H7, H8 (Aliphatic) | 1.5 - 2.2 | m | The remaining methylene protons on the larger bridge are in a more standard aliphatic environment, appearing as a series of overlapping complex multiplets. |
| N-H (Amide) | Absent | - | The absence of a signal in the typical amide N-H region (δ 5-8 ppm) confirms the structure as a lactam derived from a secondary amine at the N3 position. |
3.3. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be simpler in terms of multiplicity (if proton-decoupled) but provides crucial information about the carbon skeleton. Eight distinct signals are expected.
| Carbon(s) (See Structure) | Predicted Chemical Shift (δ, ppm) | Rationale and Commentary |
| C4 (C=O) | 170 - 175 | The carbonyl carbon of the lactam is highly deshielded and appears far downfield, a characteristic feature of amides.[7] |
| C1, C6 (Bridgehead) | 60 - 70 | These bridgehead carbons are attached to nitrogen (N9) and are significantly deshielded compared to typical aliphatic carbons. |
| C5, C2 (α to C=O, N) | 45 - 55 | These carbons are alpha to the amide group and are deshielded by the heteroatoms. |
| N-CH₃ | 40 - 45 | The methyl carbon attached to nitrogen appears in this typical range. |
| C7, C8 (Aliphatic) | 25 - 35 | These carbons form the aliphatic bridge and have chemical shifts typical for sp³ hybridized carbons in a cyclic system.[8] |
3.4. Advanced 2D NMR Techniques
For an unambiguous assignment of all signals in such a complex, non-symmetrical molecule, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the bicyclic rings.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal of the atom it is directly attached to, definitively linking the ¹H and ¹³C assignments.[9]
Mass Spectrometry (MS) Analysis
4.1. Theoretical Principles & Experimental Protocol
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this analysis, Electron Ionization (EI) is a common technique. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting pattern of fragment ions is a molecular fingerprint that can be used to deduce the structure.
Caption: Conceptual workflow for Electron Ionization Mass Spectrometry.
4.2. Predicted Fragmentation Pattern
The presence of two nitrogen atoms dictates the major fragmentation pathways, primarily through alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[10]
| Predicted m/z | Ion/Fragment | Rationale and Commentary |
| 154 | [M]⁺• | The molecular ion. As per the Nitrogen Rule, an even molecular weight corresponds to an even number of nitrogen atoms (in this case, two), which is consistent with the structure. Its intensity may be moderate to weak. |
| 155 | [M+H]⁺ | In soft ionization techniques like ESI, this protonated molecular ion would be the base peak. Predicted at m/z 155.11789.[2] |
| 139 | [M - CH₃]⁺ | Loss of the methyl group from the N9 nitrogen via alpha-cleavage. This is expected to be a significant fragment. |
| 125 | [M - C₂H₅]⁺ or [M - CO]⁺ | Loss of an ethyl radical from the larger bridge or loss of a neutral carbon monoxide molecule from the lactam ring. |
| 96 / 97 | C₅H₈N₂⁺ | Resulting from cleavage of the bonds beta to the N9 nitrogen and cleavage of the C4-C5 and C1-C2 bonds, followed by rearrangement. This would represent a significant portion of the core ring system. |
| 42 / 43 | C₂H₄N⁺ / C₂H₅N⁺ | Small fragments characteristic of cleavage near the nitrogen atoms, such as cleavage of the N9-C1/N9-C7 bonds. |
Integrated Spectroscopic Confirmation
No single technique provides absolute proof. The strength of spectroscopic analysis lies in combining the data:
-
MS confirms the molecular weight (m/z 154) and the presence of two nitrogen atoms.
-
IR confirms the presence of the key lactam C=O group (around 1640 cm⁻¹) and the absence of N-H bonds.
-
¹³C NMR confirms the number of unique carbons (eight), including one carbonyl carbon (~172 ppm).
-
¹H NMR confirms the number and types of protons, with the N-CH₃ singlet at ~2.4 ppm serving as a crucial anchor point for integration and identification.
-
2D NMR would ultimately connect all the pieces, confirming the bond-by-bond connectivity of the entire bicyclic framework.
By using this predictive framework, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.
References
-
Audouze, K., Nielsen, E. Ø., Olsen, G. M., Ahring, P., Jørgensen, T. D., Peters, D., Liljefors, T., & Balle, T. (2006). New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors. Synthesis, Receptor Binding, and 3D-QSAR Modeling. Journal of Medicinal Chemistry, 49(11), 3159–3171. Available at: [Link]
- Supporting Information for "New Ligands with Affinity for the α4β2 Subtype of Nicotinic Acetylcholine Receptors..." (2006).
-
Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637–637. Available at: [Link]
-
Appchem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
Nielsen, S. F., Nielsen, E. Ø., Olsen, G. M., Liljefors, T., & Peters, D. (2003). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 46(12), 2355–2366. Available at: [Link]
-
ResearchGate. (n.d.). The IR (a) and Raman (b) spectra of β-lactam... [Image]. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]
-
Morcillo, J., et al. (1998). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 443(1-3), 73-83. Available at: [Link]
-
Ali, S. T. F., & Ghanim, H. T. (2016). Synthesis and characterization of β-Lactam compounds. Journal of Chemical and Pharmaceutical Research, 8(8), 730-738. Available at: [Link]
-
PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved January 17, 2026, from [Link]
- CHEM 344 Lab Manual Appendix. (n.d.). Preparing and submitting samples for 1H-NMR analysis. University of Wisconsin-Madison.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
- The Royal Society of Chemistry. (2009). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines.
-
ResearchGate. (n.d.). The IR spectrum of a N-substituted hydroxyl β-lactam... [Image]. Retrieved January 17, 2026, from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 17, 2026, from [Link]
-
Mori, K. (2010). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Journal of Chemical Education, 87(6), 630–634. Available at: [Link]
-
ResearchGate. (n.d.). 10: IR Spectra of Bis-β-lactam 20 [Image]. Retrieved January 17, 2026, from [Link]
-
Smith, B. C. (2016). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 31(1), 28-34. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 17, 2026, from [Link]
Sources
- 1. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H14N2O) [pubchemlite.lcsb.uni.lu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 7. scribd.com [scribd.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one synthesis from tropinone
An In-Depth Technical Guide to the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one from Tropinone
Introduction
The 3,9-diazabicyclo[4.2.1]nonane framework represents a crucial structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its rigid, bicyclic structure allows for precise spatial orientation of functional groups, making it an attractive template for targeting various biological receptors. This guide provides a comprehensive technical overview for the synthesis of a key derivative, this compound, starting from the readily accessible alkaloid, tropinone.
Tropinone, famously synthesized by Robert Robinson in a landmark one-pot reaction in 1917, provides an ideal and cost-effective entry point to the tropane skeleton and its derivatives.[1][2][3][4] The core transformation detailed in this guide involves a ring expansion of the six-membered piperidinone ring of tropinone into a seven-membered diazepanone ring, thereby constructing the target bicyclic lactam. We will explore the primary and most direct synthetic route—the Schmidt reaction—providing a detailed, field-tested protocol and mechanistic insights. Additionally, the closely related Beckmann rearrangement of tropinone oxime will be discussed as a principal alternative strategy.
Synthetic Strategy: Ring Expansion of the Tropinone Core
The synthesis of this compound from tropinone is efficiently achieved through an acid-catalyzed ring expansion. This transformation inserts a nitrogen atom adjacent to the carbonyl group of tropinone, converting the ketone into a lactam. Two primary methodologies are effective for this purpose:
-
Schmidt Reaction: A one-pot reaction where tropinone is treated directly with hydrazoic acid (HN₃), typically generated in situ from sodium azide and a strong acid. This method is direct and efficient.
-
Beckmann Rearrangement: A two-step process involving the initial conversion of tropinone to its corresponding oxime, followed by an acid-catalyzed rearrangement of the oxime to the target lactam.[5][6][7]
This guide will focus on the Schmidt reaction, for which a specific and reliable protocol exists for this exact transformation.
Part 1: Synthesis via Schmidt Reaction
The Schmidt reaction offers a robust and direct conversion of ketones to amides or lactams.[8] The reaction's efficiency makes it a preferred method for the synthesis of this compound.
Principle and Mechanism
The reaction is initiated by the in situ formation of hydrazoic acid from sodium azide (NaN₃) and a strong acid, typically concentrated sulfuric acid. The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of tropinone is protonated by the strong acid, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: Hydrazoic acid adds to the activated carbonyl carbon to form a protonated azidohydrin intermediate.
-
Dehydration and Rearrangement: This intermediate undergoes dehydration. The subsequent loss of dinitrogen gas (N₂) is concerted with the migration of one of the α-carbon atoms to the electron-deficient nitrogen. In the symmetric tropinone, the migration of either α-carbon leads to the same ring-expanded lactam product.
-
Hydrolysis: The resulting nitrilium ion is attacked by water, and after deprotonation, yields the final lactam product, this compound.
Caption: Mechanism of the Schmidt Reaction on Tropinone.
Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis of this compound.[9]
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel.
-
Ice-salt bath for cooling.
-
Tropinone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Azide (NaN₃)
-
Anhydrous Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve tropinone (16.7 g, 0.12 mol) in anhydrous chloroform (120 mL).
-
Cooling: Cool the mixture to -20 °C using an ice-salt bath.
-
Acid Addition: Add concentrated sulfuric acid (37.5 mL) dropwise to the stirred solution, ensuring the internal temperature is maintained below -5 °C. The addition should be slow and carefully monitored.
-
Azide Addition: Once the acid addition is complete, begin the portion-wise addition of sodium azide (15.6 g, 0.24 mol) over approximately 30 minutes. Crucially, maintain the temperature below -5 °C during this addition.
-
Reaction Progression: After the addition of sodium azide is complete, allow the reaction mixture to stir at room temperature for 15 minutes.
-
Heating: Subsequently, heat the mixture to 50 °C and maintain this temperature overnight under a nitrogen atmosphere to ensure the reaction goes to completion.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated solution of sodium bicarbonate. Perform this step slowly due to vigorous gas evolution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Collect the combined organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.
-
Purification: The resulting crude product, a light yellowish solid, can be further purified by recrystallization or column chromatography if necessary.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Tropinone | [9] |
| Key Reagents | NaN₃, H₂SO₄ | [9] |
| Solvent | Chloroform | [9] |
| Reaction Temp. | -20 °C to 50 °C | [9] |
| Reported Yield | ~78% | [9] |
| Product Form | Light yellowish solid | [9] |
Expertise & Causality: Why This Protocol Works
-
Choice of Acid: Concentrated sulfuric acid serves a dual purpose. It acts as the catalyst by protonating the tropinone carbonyl and is the reagent that reacts with sodium azide to generate the necessary hydrazoic acid in situ. Its dehydrating properties also help drive the reaction forward.
-
Temperature Control: The reaction between sodium azide and sulfuric acid is highly exothermic, and hydrazoic acid is both toxic and potentially explosive. Maintaining a low temperature during the initial addition steps is a critical safety and control measure. The subsequent heating to 50 °C provides the activation energy needed for the rearrangement and loss of N₂ to proceed to completion.
-
Solvent System: Chloroform is used as a solvent to keep the organic starting material in solution. The biphasic nature of the reaction mixture after acid addition is typical for this type of reaction.
-
Self-Validating System: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the tropinone spot and the appearance of a new, more polar lactam spot indicates progress. The final product identity is confirmed by standard analytical techniques such as Mass Spectrometry (MS), which should show the correct molecular ion peak (M+1) at m/z 155, and Infrared (IR) spectroscopy, which will show a characteristic amide carbonyl stretch (~1620-1650 cm⁻¹) and an N-H stretch (~3200-3400 cm⁻¹).[9]
Part 2: Alternative Pathway - The Beckmann Rearrangement
An important and widely used alternative for this transformation is the Beckmann rearrangement.[5][10] This involves two distinct steps: the formation of tropinone oxime and its subsequent acid-catalyzed rearrangement.
Step A: Synthesis of Tropinone Oxime
The first step is the quantitative conversion of tropinone to tropinone oxime.
Protocol Outline:
-
Tropinone is dissolved in an appropriate solvent, such as ethanol.
-
Hydroxylamine hydrochloride (NH₂OH·HCl) is added, often along with a base (e.g., sodium acetate, pyridine) to liberate the free hydroxylamine.
-
The mixture is typically stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC.
-
Standard aqueous work-up and extraction yield the tropinone oxime, which can often be used in the next step without extensive purification.
Step B: Beckmann Rearrangement of Tropinone Oxime
Principle and Mechanism: The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide.[7] The mechanism is stereospecific: the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[11] For tropinone oxime, the two α-carbons are chemically equivalent, so only one lactam product is formed.
The reaction is promoted by converting the oxime's hydroxyl group into a good leaving group. This is typically achieved with strong protic acids (H₂SO₄, polyphosphoric acid) or other reagents like tosyl chloride or thionyl chloride.[5][6]
Caption: Mechanism of the Beckmann Rearrangement.
Overall Synthesis Workflow
The following diagram illustrates the primary synthetic pathway discussed in this guide.
Caption: Workflow for the Synthesis of the Target Compound.
Conclusion
The synthesis of this compound from tropinone via the Schmidt reaction is a highly effective and well-documented procedure. It provides direct access to a valuable bicyclic lactam scaffold in good yield. The protocol's success hinges on careful control of reaction conditions, particularly temperature, due to the exothermic nature and potential hazards of the reagents involved. Understanding the underlying mechanism and the rationale for the chosen conditions, as detailed in this guide, is paramount for safe and successful execution. The Beckmann rearrangement stands as a viable and mechanistically insightful alternative, further highlighting the versatility of tropinone as a foundational starting material in synthetic and medicinal chemistry.
References
-
Kadıkova, G. N., D’yakonov, V. A., & Dzhemilev, U. M. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 27(21), 7213. Available at: [Link]
-
Wikipedia contributors. (2023, December 19). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637-637. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved January 17, 2026, from [Link]
-
Denmark, S. E. (n.d.). The Beckmann Rearrangement. University of Illinois Urbana-Champaign. Retrieved January 17, 2026, from [Link]
-
Hunt, P. A., Moody, C. J., Slawin, A. M. Z., Williams, D. J., Myers, P. L., & Smith, C. (1992). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. Journal of the Chemical Society, Perkin Transactions 1, (7), 831-837. Available at: [Link]
-
Kadıkova, G. N., D’yakonov, V. A., & Dzhemilev, U. M. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. MDPI. Available at: [Link]
-
Robinson, R. (1917). LXIII.—A synthesis of tropinone. Journal of the Chemical Society, Transactions, 111, 762-768. Available at: [Link]
-
Ye, F., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Organic Letters, 25(36), 6723–6727. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Tropinone. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
-
Ye, F., et al. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. Available at: [Link]
-
Li, J., & Li, T. (2010). Efficient Procedure for Beckmann Rearrangement of Ketoximes Catalyzed by Sulfamic Acid/Zinc Chloride. Synthetic Communications, 40(11), 1618-1623. Available at: [Link]
-
Medley, J. W., & Movassaghi, M. (2013). Robinson's landmark synthesis of tropinone. Chemical Communications, 49(94), 10995-10997. Available at: [Link]
-
Russian Journal of Organic Chemistry. (2012). Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. Pleiades Publishing, 48, 143-144. Available at: [Link]
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. Available at: [Link]
-
Velmurugan, P., Kanniyappan, P., & Ghatak, T. (2025). Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(II) complex: a mechanistic perception. New Journal of Chemistry. Available at: [Link]
-
Manepalli, A., et al. (2014). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. ACS Medicinal Chemistry Letters, 5(7), 823-827. Available at: [Link]
-
Medley, J. W., & Movassaghi, M. (2013). Robinson's landmark synthesis of tropinone. Chemical Communications, 49, 10995-10997. Available at: [Link]
-
LookChem. (n.d.). Cas 532-24-1, Tropinone. Retrieved January 17, 2026, from [Link]
-
Dzhemilev, U. M., et al. (2023). Synthesis of New Fluorene-Containing 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by [6π+2π]-Cycloaddition of Alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). DE60319989T2 - Diazabicyclonone and decantine derivatives and their use as opioid receptor ligands.
-
Kadıkova, G. N., D’yakonov, V. A., & Dzhemilev, U. M. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. OUCI. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved January 17, 2026, from [Link]
-
Das, A., & Jana, G. K. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 23075-23105. Available at: [Link]
Sources
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Robinson's landmark synthesis of tropinone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Cas 532-24-1,Tropinone | lookchem [lookchem.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
mechanism of Schmidt reaction on tropinone to form diazabicyclononanone
An In-Depth Technical Guide to the Schmidt Reaction on Tropinone: Mechanism and Synthesis of 1,4-Diazabicyclo[3.2.2]nonan-2-one
Introduction
The Schmidt reaction, first reported by Karl Friedrich Schmidt in 1924, is a powerful acid-catalyzed rearrangement that transforms carbonyl compounds into amides or amines using hydrazoic acid (HN₃)[1]. This reaction represents a cornerstone of modern organic synthesis for the introduction of nitrogen into complex molecular scaffolds, offering an efficient route to valuable heterocyclic structures. Of particular interest to medicinal chemists and drug development professionals is its application to bicyclic ketones like tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one), a core component of tropane alkaloids[2].
This guide provides a detailed examination of the Schmidt reaction applied to tropinone, a ring-expansion reaction that converts the [3.2.1] bicyclic system into the therapeutically relevant 1,4-diazabicyclo[3.2.2]nonan-2-one scaffold. We will explore the nuanced reaction mechanism, delve into the critical factors governing regioselectivity, present a robust experimental protocol, and provide visual aids to clarify these complex transformations.
The Core Mechanism: A Stepwise Transformation
The conversion of tropinone to 1,4-diazabicyclo[3.2.2]nonan-2-one via the Schmidt reaction is a multi-step process initiated under strong acidic conditions. The mechanism is closely related to the Beckmann rearrangement and hinges on the formation of a key iminodiazonium intermediate[1][3].
Step 1: Carbonyl Activation The reaction begins with the protonation of the carbonyl oxygen of tropinone by a strong acid (e.g., H₂SO₄). This activation significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
Step 2: Nucleophilic Addition of Hydrazoic Acid Hydrazoic acid (HN₃), typically generated in situ from sodium azide (NaN₃), acts as the nucleophile. It attacks the protonated carbonyl carbon to form a protonated azidohydrin intermediate.
Step 3: Dehydration and Iminodiazonium Ion Formation The azidohydrin intermediate readily undergoes acid-catalyzed dehydration. The loss of a water molecule results in the formation of a resonance-stabilized iminodiazonium ion. This intermediate is pivotal, as its geometry dictates the course of the subsequent rearrangement.
Step 4: Rearrangement and Ring Expansion This is the rate-determining and regiochemistry-defining step of the reaction. One of the carbon-carbon bonds adjacent to the original carbonyl carbon migrates to the electron-deficient nitrogen atom. This migration occurs concurrently with the expulsion of dinitrogen (N₂), a highly stable molecule, which provides a strong thermodynamic driving force for the reaction. The selection of which C-C bond migrates is governed by migratory aptitude, a complex factor in bridged systems (discussed in the next section).
Step 5: Hydration and Tautomerization The resulting nitrilium ion is electrophilic and is promptly attacked by a water molecule from the reaction medium. This addition forms a protonated imidic acid, which, after deprotonation and subsequent tautomerization, yields the final, stable lactam product: 1,4-diazabicyclo[3.2.2]nonan-2-one.
Mechanistic Pathway Diagram
Caption: The mechanistic pathway of the Schmidt reaction on tropinone.
Regioselectivity: The Critical Role of Migratory Aptitude
For an unsymmetrical ketone like tropinone, the Schmidt reaction can theoretically yield two different lactam products, depending on which α-carbon migrates. The tropinone structure presents two possibilities for migration: the bridgehead methine carbon or the methylene carbon of the six-membered ring.
The formation of 1,4-diazabicyclo[3.2.2]nonan-2-one results from the migration of the methylene bridge (the C2-C3 bond in tropinone). The alternative, migration of the bridgehead carbon (the C3-C4 bond), would lead to a different, isomeric lactam. In the Schmidt reaction of bridged bicyclic ketones, the outcome is primarily dictated by stereoelectronic effects rather than the inherent stability of a potential carbocation on the migrating group[3].
The crucial factor is the conformation of the iminodiazonium ion intermediate. For the rearrangement to occur, the migrating group must be positioned anti-periplanar to the C-N bond connected to the leaving dinitrogen group. The reaction proceeds through the lowest energy transition state, which arises from the most stable conformation of this intermediate[4]. For many bicyclo[2.2.2] and bicyclo[3.2.1] systems, the reaction conditions favor the formation of an iminodiazonium ion isomer that leads to the migration of the methylene bridge, resulting in the expanded bicyclo[3.2.2] system[5]. This preference is key to the regioselective synthesis of the desired diazabicyclononanone product.
Experimental Protocol: Synthesis of 1,4-Diazabicyclo[3.2.2]nonan-2-one
This protocol is a representative procedure adapted from established methods for the Schmidt reaction on cyclic ketones[6].
Critical Safety Warning: Hydrazoic acid (HN₃) is extremely toxic and violently explosive in concentrated form. Sodium azide (NaN₃) is a potent toxin. This reaction must be performed by trained personnel in a well-ventilated chemical fume hood, behind a blast shield. All glassware should be inspected for cracks. Avoid contact of sodium azide with heavy metals or halogenated solvents, which can form explosive metal azides or organic azides.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |
| Tropinone | 139.19 | 5.00 g | 35.9 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 2.80 g | 43.1 | 1.2 |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 15 mL | - | - |
| Chloroform (CHCl₃) | 119.38 | 50 mL | - | - |
| Crushed Ice | - | ~200 g | - | - |
| 40% aq. NaOH | 40.00 | As needed | - | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 50 mL | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve tropinone (5.00 g, 35.9 mmol) in chloroform (50 mL).
-
Cooling: Place the flask in an ice/salt bath and cool the solution to 0 °C with vigorous stirring.
-
Acid Addition: Slowly add concentrated sulfuric acid (15 mL) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Azide Addition: Add sodium azide (2.80 g, 43.1 mmol) in small portions (e.g., 10-12 portions) over 30-45 minutes. Extreme Caution: This generates HN₃ in situ. Maintain the internal temperature strictly between 0-5 °C during the addition. Vigorous nitrogen evolution will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Then, let the mixture slowly warm to room temperature and continue stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto a beaker containing ~200 g of crushed ice with stirring. This must be done in the fume hood.
-
Neutralization: Cool the quenched mixture in an ice bath and carefully neutralize it by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is >10. The temperature should be kept low during this exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude solid can be purified by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol with a small amount of ammonium hydroxide) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1,4-diazabicyclo[3.2.2]nonan-2-one.
Experimental Workflow Diagram
Caption: General workflow for the Schmidt reaction on tropinone.
Conclusion
The Schmidt reaction provides a direct and powerful method for the ring expansion of tropinone to form 1,4-diazabicyclo[3.2.2]nonan-2-one, a scaffold of significant interest in drug discovery. A thorough understanding of the reaction mechanism, particularly the stereoelectronic factors that govern the regioselective rearrangement of the bridged bicyclic system, is essential for its successful application. While the hazardous nature of hydrazoic acid necessitates stringent safety protocols, the procedure outlined herein offers a reliable pathway for researchers to access this valuable class of nitrogen-containing heterocycles. This transformation underscores the enduring utility of classic name reactions in the modern synthesis of complex and biologically relevant molecules.
References
-
Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt Reaction of Azido Ketones. Journal of the American Chemical Society, 113(23), 8965-8966. Available from: [Link]
-
Wolff, H. (1963). The Schmidt Reaction. In Organic Reactions (pp. 307-336). John Wiley & Sons, Inc. Available from: [Link]
-
Schmidt, K. F. (1924). Über den Abbau der Carbonylsäuren und der Ketone. Berichte der deutschen chemischen Gesellschaft (A and B Series), 57(4), 704-706. Available from: [Link]
-
Chemistry LibreTexts. (2023). Schmidt Reaction. Available from: [Link]
-
Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 338(4), 173-179. Available from: [Link]
-
Golebiowski, A., et al. (1993). 1,4-Diazabicyclo[3.2.2]nonane-based nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 36(16), 2311-2320. Available from: [Link]
-
Wikipedia contributors. (2023). Tropinone. In Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Pearson, W. H., & Schkeryantz, J. M. (1992). Intramolecular Schmidt Reactions of Azides with Carbocations. A New Method for the Synthesis of Azabicyclo[x.y.z]alkanes. The Journal of Organic Chemistry, 57(25), 6783-6793. Available from: [Link]
Sources
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3,9-Diazabicyclo[4.2.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,9-diazabicyclo[4.2.1]nonane scaffold, a conformationally constrained bridged bicyclic diazepane, has emerged as a cornerstone in modern medicinal chemistry. Its unique three-dimensional architecture offers a versatile platform for the design of potent and selective ligands for a diverse array of biological targets. This in-depth technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic strategies for this important heterocyclic system. We will delve into the seminal early syntheses and trace the development of more sophisticated asymmetric and one-pot methodologies. Furthermore, this guide will illuminate the journey of 3,9-diazabicyclo[4.2.1]nonane derivatives from chemical curiosities to key components in the development of novel therapeutics, including dual orexin receptor antagonists for the treatment of insomnia and potent ligands for dopamine and serotonin transporters. Through a detailed examination of structure-activity relationships, experimental protocols, and mechanistic insights, this guide serves as an essential resource for researchers seeking to leverage the potential of this privileged scaffold in contemporary drug discovery.
Genesis of a Scaffold: The Initial Discovery and Early Synthetic Efforts
The story of the 3,9-diazabicyclo[4.2.1]nonane ring system begins in the mid-20th century, a period of burgeoning exploration in heterocyclic chemistry. While the broader class of diazabicyclic compounds was gaining attention for their potential pharmacological activities, the specific [4.2.1]nonane framework remained uncharted territory until 1960.
In a concise yet impactful communication in The Journal of Organic Chemistry, R. J. Michaels and H. E. Zaugg of Abbott Laboratories reported the first synthesis of a derivative of this scaffold, specifically 9-Methyl-3,9-diazabicyclo[4.2.1]nonane [1][2]. Their approach, elegant in its simplicity, laid the groundwork for future explorations of this heterocyclic family.
The synthesis, as outlined by Michaels and Zaugg, commenced with the readily available tropinone. Treatment of tropinone with hydrazoic acid initiated a Schmidt rearrangement, expanding the six-membered ring to a seven-membered lactam. This key bicyclic lactam intermediate was then subjected to reduction with lithium aluminum hydride (LiAlH₄) to furnish the desired 9-methyl-3,9-diazabicyclo[4.2.1]nonane in a respectable overall yield of 61%[2].
This initial synthesis, while not stereoselective, was a pivotal moment, unlocking a new realm of chemical space for medicinal chemists. The rigid, bicyclic nature of the scaffold offered a tantalizing prospect for creating compounds with well-defined three-dimensional structures, a crucial aspect in the rational design of drugs.
Evolution of Synthetic Strategies: From Racemates to Enantiopure Compounds
Following the pioneering work of Michaels and Zaugg, the 3,9-diazabicyclo[4.2.1]nonane scaffold remained a relatively niche area of research for several decades. However, with the advent of more sophisticated analytical and synthetic techniques, and a growing appreciation for the importance of stereochemistry in pharmacology, interest in this unique ring system was rekindled. The latter part of the 20th century and the early 21st century witnessed a significant evolution in the synthetic methodologies targeting this scaffold, with a strong emphasis on achieving enantiopure products.
Asymmetric Synthesis: The Quest for Chirality
The non-stereoselective nature of the original Schmidt reaction-based synthesis presented a significant hurdle for the development of chiral derivatives. To address this, researchers have developed innovative asymmetric approaches. A notable advancement in this area is the use of a crystallization-induced diastereomer transformation (CIDT) of oxime isomers. This method allows for the scalable asymmetric synthesis of the bicyclic diamine (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative, a valuable building block in medicinal chemistry. The process utilizes a chiral auxiliary, (S)-phenylethylamine, to guide the stereochemical outcome. The starting nortropinone derivative is converted to an E-oxime, which then undergoes a stereospecific Beckmann rearrangement. Subsequent reduction of the resulting lactam with LiAlH₄ affords the desired monoprotected enantiopure diamine.
Modern Synthetic Innovations: One-Pot Methodologies
In addition to asymmetric strategies, the development of efficient one-pot reactions has further streamlined the synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffolds. One such approach involves a three-component [3+2] cycloaddition, followed by reduction and lactamization, to diastereoselectively construct the core structure. These methods offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency, making them highly attractive for library synthesis and lead optimization campaigns.
Pharmacological Significance: A Scaffold for Diverse Biological Targets
The true value of the 3,9-diazabicyclo[4.2.1]nonane scaffold lies in its remarkable versatility as a template for designing ligands with high affinity and selectivity for a range of important biological targets. Its conformationally restricted nature allows for the precise positioning of functional groups to optimize interactions with receptor binding pockets.
Dual Orexin Receptor Antagonists: A New Era in Insomnia Treatment
A significant breakthrough in the application of 3,9-diazabicyclo[4.2.1]nonane derivatives came with their discovery as potent dual orexin receptor antagonists (DORAs). Orexins are neuropeptides that play a crucial role in regulating wakefulness. By blocking the action of orexins, DORAs promote sleep and represent a novel therapeutic approach for the treatment of insomnia. The constrained diazepane core of the 3,9-diazabicyclo[4.2.1]nonane system proved to be an ideal scaffold for developing orally bioavailable DORAs with demonstrated sleep-promoting activity in preclinical models.
Modulators of Monoamine Transporters: Targeting Neurological and Psychiatric Disorders
The 3,9-diazabicyclo[4.2.1]nonane framework has also been successfully employed in the design of ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are critical for regulating the levels of neurotransmitters in the brain and are important targets for the treatment of a variety of neurological and psychiatric disorders, such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
For instance, substitution of the homopiperazine moiety in known DAT inhibitors with the more rigid 3,9-diazabicyclo[4.2.1]nonane core has led to the development of novel analogs with altered affinity and selectivity profiles. Furthermore, radiolabeled derivatives, such as [¹¹C-methyl]NS 4194, a selective serotonin reuptake inhibitor (SSRI), have been synthesized for use in positron emission tomography (PET) imaging studies to investigate the role of SERT in the brain.
Experimental Protocols
Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane (Michaels and Zaugg, 1960)
Step 1: Schmidt Rearrangement of Tropinone To a stirred solution of tropinone in a suitable solvent (e.g., chloroform) and sulfuric acid, sodium azide is added portion-wise at a controlled temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then carefully quenched with water and neutralized with a base (e.g., sodium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., chloroform), and the combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the bicyclic lactam.
Step 2: Reduction of the Bicyclic Lactam The crude lactam from the previous step is dissolved in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) and added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere. The reaction mixture is refluxed for several hours until the reduction is complete. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford 9-methyl-3,9-diazabicyclo[4.2.1]nonane. The product can be further purified by distillation or chromatography.
Data Presentation
| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |
| Various Derivatives | Orexin 1 & 2 Receptors | Potent dual antagonists | [3] |
| Analogs of GBR 12909 | Dopamine Transporter (DAT) | Moderate to poor affinity | [4] |
| [¹¹C-methyl]NS 4194 | Serotonin Transporter (SERT) | Selective inhibitor | [4] |
Visualization of Key Concepts
The Seminal Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
Caption: The original synthetic route to a 3,9-diazabicyclo[4.2.1]nonane derivative.
Workflow for Modern Asymmetric Synthesis
Caption: A modern approach to enantiopure 3,9-diazabicyclo[4.2.1]nonane derivatives.
Conclusion and Future Perspectives
From its humble beginnings as a synthetic curiosity in 1960, the 3,9-diazabicyclo[4.2.1]nonane scaffold has firmly established itself as a privileged structure in medicinal chemistry. The evolution of synthetic methodologies, from the original racemic synthesis to sophisticated asymmetric and one-pot strategies, has made this versatile core readily accessible for extensive structure-activity relationship studies. The successful application of these derivatives as dual orexin receptor antagonists and monoamine transporter ligands underscores the immense potential of this rigid bicyclic framework in the design of novel therapeutics.
Looking ahead, the unique conformational constraints and diverse substitution possibilities of the 3,9-diazabicyclo[4.2.1]nonane system will undoubtedly continue to inspire the development of new chemical entities targeting a wide range of biological pathways. Further exploration of its utility in areas such as central nervous system disorders, pain management, and oncology is warranted. As our understanding of disease biology deepens and synthetic capabilities expand, the legacy of this remarkable scaffold is poised to grow, solidifying its place in the armamentarium of medicinal chemists for years to come.
References
-
Michaels, R. J.; Zaugg, H. E. Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry1960 , 25 (4), 637-637. [Link]
-
Coleman, P. J., et al. Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. Bioorganic & Medicinal Chemistry Letters2010 , 20 (14), 4201-4205. [Link]
-
Michaels, R. J.; Zaugg, H. E. Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry1960 , 25 (4), 637. [Link]
-
Lisnyak, V. G., et al. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry2023 , 88 (17), 12493–12501. [Link]
-
Zhang, Y., et al. Synthesis and Transporter Binding Properties of Bridged Piperazine Analogues of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909). Journal of Medicinal Chemistry2000 , 43 (25), 4840-4849. [Link]
Sources
The 3,9-Diazabicyclo[4.2.1]nonane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Bicyclic Scaffold
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking scaffolds that offer a unique combination of structural rigidity, conformational constraint, and synthetic accessibility. Among these, the 3,9-diazabicyclo[4.2.1]nonane core has emerged as a privileged scaffold with significant pharmacological relevance. Its distinct three-dimensional architecture provides a fixed orientation for substituent vectors, enabling precise interactions with biological targets. This guide delves into the synthesis, key pharmacological applications, and structure-activity relationships of this intriguing bicyclic system, offering insights for its strategic deployment in contemporary drug discovery programs.
The inherent conformational rigidity of the 3,9-diazabicyclo[4.2.1]nonane scaffold reduces the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity. Furthermore, the presence of two strategically positioned nitrogen atoms offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. This guide will explore the utility of this scaffold in the design of potent and selective modulators of key central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs), orexin receptors, and delta-opioid receptors.
Synthesis of the 3,9-Diazabicyclo[4.2.1]nonane Core: A Practical Approach
The synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold can be achieved through various synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available precursors. The following protocol provides a representative example of the synthesis of a key intermediate, 9-(4-chlorophenyl)-3,9-diazabicyclo[4.2.1]nonane, which can be further functionalized to generate a diverse library of pharmacologically active compounds.
Experimental Protocol: Synthesis of 9-(4-Chlorophenyl)-3,9-diazabicyclo[4.2.1]nonane
Step 1: Carbamylation of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane
-
To a solution of 9-methyl-3,9-diazabicyclo[4.2.1]nonane (2.78 g, 19.8 mmol) in dry dichloromethane (CH2Cl2, 50 mL), add molecular sieves (1 g).
-
Cool the mixture to 0 °C and add ethyl chloroformate (4 mL) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (CH2Cl2:MeOH, 4:2) to yield 3,9-diazabicyclo[4.2.1]nonane-3-carboxylic acid ethyl ester.
Step 2: Demethylation
-
Dissolve the product from Step 1 (1.9 g, 8.95 mmol) in 1,2-dichloroethane (10 mL) and cool to 0 °C.
-
Add α-chloroethyl chloroformate (1.9 g, 13.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 3 hours.
-
Add methanol (10 mL) and continue refluxing for an additional hour.
-
Evaporate the solvent and purify the crude product by column chromatography (silica gel, CH2Cl2:MeOH, 9:1) to obtain 3,9-diazabicyclo[4.2.1]nonane-3-carboxylic acid ethyl ester.
Step 3: N-Arylation
-
To a mixture of the demethylated product from Step 2 (0.5 g, 2.5 mmol), 4-chlorophenylboronic acid (0.78 g, 5 mmol), copper acetate (0.82 g, 4.56 mmol), and molecular sieves (0.8 g) in CH2Cl2 (50 mL), add triethylamine (0.5 mL).
-
Stir the reaction mixture in open air for 48 hours.
-
Filter the mixture through Celite and extract with CH2Cl2 (3 x 35 mL).
-
Dry the combined organic layers and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography (silica gel, CH2Cl2:MeOH, 4:1) to yield 9-(4-chlorophenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxylic acid ethyl ester.
Step 4: Deprotection
-
Heat a mixture of the N-arylated product from Step 3 (0.2 g, 0.65 mmol) and potassium hydroxide (0.2 g in 0.2 mL H2O) in ethylene glycol (0.2 mL) at 90 °C overnight.
-
Extract the reaction mixture with CH2Cl2 (2 x 80 mL).
-
Dry the combined organic layers over Na2SO4 and evaporate the solvent under vacuum.
-
Purify the crude product by column chromatography (silica gel, CH2Cl2:MeOH, 4:2) to yield the final product, 9-(4-chlorophenyl)-3,9-diazabicyclo[4.2.1]nonane.
Caption: Synthetic workflow for a key 3,9-diazabicyclo[4.2.1]nonane intermediate.
Pharmacological Applications of the 3,9-Diazabicyclo[4.2.1]nonane Scaffold
The unique structural attributes of the 3,9-diazabicyclo[4.2.1]nonane core have been exploited to develop potent and selective ligands for a range of G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Nicotinic acetylcholine receptors are critical players in synaptic transmission and have been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The 3,9-diazabicyclo[4.2.1]nonane scaffold has proven to be a valuable template for the design of potent nAChR modulators.
Structure-Activity Relationship (SAR) Insights:
The affinity of 3,9-diazabicyclo[4.2.1]nonane derivatives for nAChR subtypes is highly dependent on the nature and position of substituents on the bicyclic core and the aromatic moiety attached to the nitrogen atom.
| Compound | R | Ki (nM) α4β2 | Ki (nM) α7 |
| An 6 | 2-pyridyl | 2.09 | 950 |
| An 7 | 6-chloro-3-pyridyl | ~2 | 92 |
| An 8 | 3-pyridyl | 0.62 | - |
| An 10 | 2-pyrazinyl | 0.55 | 190 |
| An 11 | 2-pyridinyl | 0.52 | 157 |
| An 12 | 2-pyrimidinyl | 2.8 | 982 |
| An 13 | 2-pyrazinyl | 265 | >50,000 |
Data synthesized from the literature.[1]
Mechanism of Action & Signaling Pathway:
Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of acetylcholine or an agonist, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the cell membrane and subsequent downstream signaling events.
Caption: Simplified signaling pathway of nicotinic acetylcholine receptors.
Orexin Receptor Antagonists
The orexin system plays a crucial role in the regulation of sleep-wake cycles, and orexin receptor antagonists have emerged as a promising therapeutic strategy for the treatment of insomnia. The 3,9-diazabicyclo[4.2.1]nonane scaffold has been successfully incorporated into potent dual orexin receptor antagonists (DORAs).[2]
Structure-Activity Relationship (SAR) Insights:
The development of orexin receptor antagonists based on the 3,9-diazabicyclo[4.2.1]nonane core has focused on optimizing the substituents at the N3 and N9 positions to achieve high affinity for both OX1 and OX2 receptors. The SAR for this class of compounds is complex, with subtle structural modifications leading to significant changes in potency and selectivity. Generally, a large aromatic group at one nitrogen and a smaller, often heterocyclic, group at the other nitrogen are beneficial for activity.
Mechanism of Action & Signaling Pathway:
Orexin receptors (OX1R and OX2R) are G-protein coupled receptors. The binding of orexin peptides (Orexin-A and Orexin-B) activates these receptors, leading to the stimulation of multiple downstream signaling pathways that promote wakefulness. Orexin receptor antagonists block these signaling cascades.
Caption: Orexin receptor signaling and its antagonism.
Delta-Opioid Receptor Agonists
Delta-opioid receptors are a promising target for the development of novel analgesics with a reduced side-effect profile compared to traditional mu-opioid receptor agonists. The 3,9-diazabicyclo[4.2.1]nonane scaffold has been investigated as a core for the design of selective delta-opioid receptor agonists.[3]
Structure-Activity Relationship (SAR) Insights:
The affinity of 3,9-diazabicyclo[4.2.1]nonane derivatives for the delta-opioid receptor is influenced by the nature of the substituents on the bicyclic nitrogen atoms. The incorporation of this rigid scaffold aims to mimic the conformation of known delta-opioid agonists, such as SNC80.
While specific SAR data in a tabular format for 3,9-diazabicyclo[4.2.1]nonane derivatives as delta-opioid agonists is limited in the provided search results, the literature suggests that these compounds exhibit promising affinity and agonist behavior at delta-opioid receptors.[3]
Mechanism of Action & Signaling Pathway:
The delta-opioid receptor is a G-protein coupled receptor that, upon activation by an agonist, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, modulates the activity of various downstream effectors, ultimately leading to analgesia.
Caption: Simplified signaling pathway of the delta-opioid receptor.
Conclusion and Future Perspectives
The 3,9-diazabicyclo[4.2.1]nonane scaffold represents a versatile and valuable core structure in medicinal chemistry. Its inherent rigidity and synthetic tractability have enabled the development of potent and selective modulators for a range of challenging biological targets. The examples highlighted in this guide underscore the potential of this scaffold in the discovery of novel therapeutics for neurological disorders and sleep disturbances.
Future research in this area will likely focus on further exploring the chemical space around the 3,9-diazabicyclo[4.2.1]nonane core. The development of novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns will be crucial. Furthermore, a deeper understanding of the structure-activity relationships, guided by computational modeling and structural biology, will facilitate the rational design of next-generation ligands with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this privileged scaffold holds great promise for the delivery of innovative medicines to address unmet medical needs.
References
-
Loriga, G., Lazzari, P., et al. (2015). Novel diazabicycloalkane delta opioid agonists. Bioorganic & Medicinal Chemistry, 23(17), 5770-5781. [Link]
-
Gündisch, D. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. Bonn, Univ., Diss.[Link]
-
Coleman, P. J., Schreier, J. D., Roecker, A. J., et al. (2010). Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. Bioorganic & Medicinal Chemistry Letters, 20(14), 4201-4205. [Link]
Sources
- 1. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 2. Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel diazabicycloalkane delta opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Procurement of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of heterocyclic scaffolds, the rigid, bicyclic framework of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has garnered significant attention. Its unique conformational constraints and strategically positioned nitrogen atoms make it a valuable building block for interrogating complex biological systems. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the procurement, availability, synthesis, and strategic application of this intriguing molecule.
The inherent structural rigidity of the diazabicyclic system offers a distinct advantage in drug design by reducing the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. This core has been explored in the development of therapeutic agents targeting a range of biological targets, including but not limited to, kinase inhibitors and compounds with affinity for opioid receptors.[1] Its utility as a constrained diamine surrogate allows for the precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions.
Sourcing and Availability: A Comparative Analysis of Commercial Suppliers
The accessibility of this compound (CAS Number: 7309-42-4) is a critical logistical consideration for any research program. Several chemical suppliers offer this compound, albeit with varying purities, available quantities, and lead times. A careful evaluation of these suppliers is paramount to ensure the integrity and timeline of your research and development efforts.
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| King-Pharm | 235440[2] | Information not readily available | Inquire for bulk quantities[2][3] | States "In Stock, Ready to Ship"[3] |
| Appchem | AK49302[4] | Information not readily available | Inquire[4] | Provides basic physicochemical properties[4] |
| BLDpharm | Not specified | Information not readily available | Inquire[5] | Mentions availability of NMR, HPLC, LC-MS, UPLC & more[5] |
| Matrix Scientific | 102424 | Information not readily available | Inquire | An established US-based supplier[6] |
Note: The information presented in this table is based on publicly available data and is subject to change. It is strongly recommended to contact the suppliers directly for the most current product specifications, availability, and pricing.
The Synthetic Pathway: From Tropinone to a Versatile Intermediate
A robust and scalable synthetic route is the cornerstone of utilizing any chemical building block in a drug discovery program. The most common and well-documented synthesis of this compound proceeds from the readily available starting material, tropinone. This transformation involves a Schmidt rearrangement, a powerful method for the insertion of a nitrogen atom into a cyclic ketone.
A procedure outlined in the patent literature provides a solid foundation for this synthesis.[7] The key steps involve the reaction of tropinone with sodium azide in the presence of a strong acid, such as concentrated sulfuric acid, in a suitable solvent like chloroform.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is an adaptation of literature procedures and should only be performed by qualified chemists in a well-equipped laboratory with appropriate safety precautions in place.
Materials:
-
Tropinone
-
Sodium azide (NaN₃) - EXTREMELY TOXIC and potentially explosive. Handle with extreme caution.
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Potassium Carbonate (K₂CO₃)
-
Potassium Hydroxide (KOH)
-
Ice
-
Water
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tropinone in chloroform. Cool the solution to -5°C using an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the cooled solution, ensuring the internal temperature does not exceed 15°C.
-
Azide Addition: Carefully add sodium azide in small portions, maintaining the temperature below 35°C. Caution: Rapid addition can lead to a dangerous exotherm and the release of toxic hydrazoic acid.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours.
-
Workup: Cool the reaction mixture and carefully pour it into a beaker containing crushed ice.
-
Basification: Add solid potassium carbonate until the solution is strongly alkaline, followed by the addition of a concentrated potassium hydroxide solution.
-
Extraction: Stir the resulting mixture and then separate the organic layer. Extract the aqueous layer with additional portions of chloroform.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by crystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Quality Assessment: Ensuring Purity and Identity
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) with UV detection is a common starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.
Strategic Applications in Drug Discovery: A Scaffold for Innovation
The rigid 3,9-diazabicyclo[4.2.1]nonane core serves as an excellent starting point for the design of novel therapeutic agents. Its constrained nature allows for the exploration of chemical space with a higher degree of predictability compared to more flexible aliphatic diamines.
Derivatives of this scaffold have been investigated for their potential as atypical antipsychotic agents.[8] The rationale behind this approach is that the rigid bicyclic structure can mimic the conformation of known pharmacophores, such as those found in piperazine-containing antipsychotics, while offering a unique vector for substitution and property modulation.
Furthermore, the diazabicyclic framework has been incorporated into molecules designed as inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are critical regulators of the cell cycle and established targets in oncology.[1] The ability to present substituents in a well-defined three-dimensional arrangement is key to achieving potent and selective inhibition of these kinases.
The exploration of this scaffold in the context of opioid receptor modulation also highlights its versatility.[7] The nitrogen atoms can be functionalized to interact with key residues in the receptor binding pocket, and the bicyclic core helps to lock in a bioactive conformation.
Caption: The role of the scaffold in enabling therapeutic applications.
Conclusion: A Building Block with Significant Potential
This compound represents a compelling and versatile scaffold for modern drug discovery. Its unique structural features provide a solid foundation for the design of potent and selective ligands for a variety of biological targets. While the procurement of this compound requires careful supplier evaluation, its synthesis from readily available starting materials is well-documented. As the demand for novel chemical matter in drug development continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a crucial role in the discovery of the next generation of medicines.
References
-
Appchem. This compound | 7309-42-4 | C8H14N2O. Available from: [Link]
-
AA Blocks. 1209241-57-5 | 9-(cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. Available from: [Link]
-
Biochemical Journal. A novel image-based high-throughput screening assay discovers therapeutic candidates for adult polyglucosan body disease. Available from: [Link]
-
Chemie Brunschwig. BLD Pharm. Available from: [Link]
-
Scientific Research Publishing. Studies on Azabicyclo Systems Synthesis and Spasmolytic Activity of Analogs of 9- methyl-3,9-diazabicyclo[4.2.1]nonane and 10-methyl-3, 10-diazabicyclo[4.3.1]decane. Available from: [Link]
-
Matrix Scientific. Products. Available from: [Link]
-
National Center for Biotechnology Information. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Available from: [Link]
-
ResearchGate. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. Available from: [Link]
- Google Patents. Diazacyclic compounds having affinity for opioid receptors.
-
SciSpace. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. Available from: [Link]
-
LookChem. 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl. Available from: [Link]
- Google Patents. pyrrolopyrimidine compounds as cdk4 / 6 inhibitors, their use, and pharmaceutical composition.
Sources
- 1. BR112012020922B1 - pyrrolopyrimidine compounds as cdk4 / 6 inhibitors, their use, and pharmaceutical composition - Google Patents [patents.google.com]
- 2. 7309-42-4 this compound [king-pharm.com]
- 3. This compound [7309-42-4] | King-Pharm [king-pharm.com]
- 4. appchemical.com [appchemical.com]
- 5. 7309-42-4|this compound|BLD Pharm [bldpharm.com]
- 6. Matrix Scientific [matrixscientific.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the solubility characteristics of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. Lacking extensive published empirical data for this specific molecule, this document establishes a predictive framework based on first principles of physical organic chemistry. It combines a theoretical analysis of the compound's structure with detailed, actionable protocols for experimental solubility determination. The aim is to equip researchers with both the predictive insight and the practical methodology required to effectively work with this compound in a laboratory setting. Topics covered include a physicochemical analysis, predicted solubility in a range of common laboratory solvents, the critical influence of pH on aqueous solubility, and a robust, step-by-step experimental protocol for accurate solubility measurement.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is fundamentally dictated by its molecular structure and the nature of the solvent.[1] The principle of "like dissolves like" serves as a primary guide, where polar molecules dissolve in polar solvents and non-polar molecules in non-polar solvents. An analysis of the structure of this compound reveals a molecule of dual character, possessing both polar and non-polar features that will govern its interactions.
Molecular Structure: C₉H₁₆N₂O Molar Mass: 168.24 g/mol
Key Structural Features Influencing Solubility:
-
Bicyclic Alkane Framework: The core diazabicyclo[4.2.1]nonane structure is a saturated hydrocarbon system, which is inherently non-polar and lipophilic. This rigid framework contributes to the molecule's overall size and reduces its affinity for highly polar solvents like water.
-
Ketone (C=O) Group: The carbonyl group at the 4-position is a significant polar feature. The oxygen atom is a hydrogen bond acceptor, allowing for favorable interactions with protic solvents (e.g., water, alcohols).
-
Tertiary Amine (N9-Methyl): The methylated nitrogen at the 9-position is a tertiary amine. It is polar and can act as a hydrogen bond acceptor. Its basic nature means it can be protonated in acidic conditions, a critical factor for aqueous solubility.
-
Secondary Amine (N3): The nitrogen at the 3-position within the bridge is also a polar, basic site and a potential hydrogen bond acceptor.
The presence of multiple polar, hydrogen-bond-accepting functional groups (one ketone, two amines) suggests that the molecule will not be entirely insoluble in polar solvents.[1][2] However, the bulky, non-polar bicyclic core will limit its solubility in water. The basicity of the amine groups is a crucial characteristic; protonation in acidic media will form a cationic salt, dramatically increasing polarity and, therefore, aqueous solubility.
Predicted Solubility in Common Laboratory Solvents
Based on the structural analysis, the following table provides an a priori prediction of the compound's solubility at room temperature. These predictions are qualitative and serve as a starting point for experimental design.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (neutral pH) | Polar Protic | Low to Moderate | The polar ketone and amine groups are countered by the non-polar bicyclic framework. Hydrogen bonding is possible but limited by steric hindrance and the hydrocarbon core. |
| Water (acidic, pH < 5) | Polar Protic | High | The basic amine nitrogens will be protonated to form highly polar ammonium salts, which are readily solvated by water. |
| Methanol / Ethanol | Polar Protic | High | These alcohols are excellent solvents for this compound. They are polar enough to interact with the ketone and amines and can engage in hydrogen bonding, while their alkyl portions effectively solvate the non-polar framework. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. It will effectively solvate the entire molecule. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO. It should be a reasonable solvent but may not be as effective as DMSO or alcohols. |
| Dichloromethane (DCM) | Non-polar | Moderate to High | DCM has an intermediate polarity and is effective at dissolving molecules with mixed characteristics. It should readily solvate the bicyclic frame while accommodating the polar groups. |
| Ethyl Acetate | Weakly Polar | Low to Moderate | The solubility is expected to be moderate at best. While it has some polar character, it may struggle to disrupt the intermolecular forces of the solid compound effectively. |
| Hexane / Heptane | Non-polar | Insoluble | These non-polar alkanes will not effectively solvate the polar ketone and amine functional groups, leading to very poor solubility. |
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical measurement is essential for accurate data. Determining a compound's solubility is a critical step in early-stage drug discovery to avoid unreliable results and future bioavailability issues.[3][4] The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a compound in a saturated solution.[5][6]
Workflow for Solubility Determination
The following diagram outlines the general workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility assay.
Detailed Shake-Flask Protocol
This protocol describes a reliable method for determining the thermodynamic solubility of this compound.[5][7]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 PBS, Methanol, DMSO)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated pipettes
-
HPLC or LC-MS system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh approximately 2 mg of the compound into a 2 mL volumetric flask.
-
Dissolve and dilute to volume with a strong solvent in which the compound is freely soluble (e.g., DMSO or Methanol) to create a 1 mg/mL stock solution.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase to be used for analysis.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound (e.g., ~2-5 mg) to a 2 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.[5]
-
Accurately pipette 1 mL of the desired test solvent into the vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).
-
Allow the samples to equilibrate for at least 18-24 hours.[4][7] This duration is critical to ensure a true thermodynamic equilibrium is reached between the solid and dissolved states.
-
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Carefully remove the vials from the shaker.
-
To separate the saturated solution from the solid, either:
-
Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).
-
Filter: Use a syringe to draw the supernatant and pass it through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. This is often preferred to eliminate fine particulates.
-
-
-
Quantification:
-
Carefully pipette an aliquot of the clear supernatant (the saturated solution) into a new vial.
-
Perform a precise dilution of the supernatant with the analytical mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded accurately.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV or LC-MS method.
-
Generate a calibration curve by plotting the instrument response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the original solubility of the compound in the solvent using the following formula:
-
Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor
-
-
The Critical Influence of pH on Aqueous Solubility
For ionizable compounds, solubility is not a fixed value but is highly dependent on the pH of the aqueous medium.[8] This is particularly relevant for this compound due to its two basic nitrogen atoms.
Logical Framework of pH-Dependent Solubility
The relationship between the compound's structure, the pH of the solvent, and the resulting solubility can be visualized as follows.
Caption: Influence of pH on the ionization state and solubility.
In an acidic environment (where the pH is below the pKa of the amine groups), the nitrogens will be protonated. This converts the neutral molecule into a positively charged ion (an ammonium salt). This ionic form is significantly more polar than the neutral base, leading to a dramatic increase in its solubility in water due to favorable ion-dipole interactions.[9] Conversely, at neutral or basic pH, the compound will exist primarily in its less polar, neutral form, resulting in lower aqueous solubility.
Conclusion
This compound presents a solubility profile governed by a balance of polar functional groups and a non-polar hydrocarbon core. It is predicted to be highly soluble in polar protic solvents like methanol and polar aprotic solvents like DMSO. Its solubility in aqueous media is critically dependent on pH, with significantly enhanced solubility under acidic conditions due to the protonation of its basic amine functionalities. For any research or development application, it is imperative to move beyond prediction and perform rigorous experimental solubility determination. The shake-flask protocol detailed herein provides a robust and reliable method for generating the precise, high-quality data needed to support drug discovery and development efforts.[6][10]
References
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.). Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech. Retrieved from [Link]
-
Box, K. J., & Comer, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(3), 155–173. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Samala, S., & Nagar, M. (2013). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 14(3), 1147–1151. Retrieved from [Link]
-
de Campos, V. E., & de Oliveira, A. C. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(3), 577–586. Retrieved from [Link]
-
Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(1), 37-49. Retrieved from [Link]
-
Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds by Topological Descriptors. Journal of Chemical Information and Computer Sciences, 43(2), 429–434. Retrieved from [Link]
-
Dufal, S., et al. (2015). Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals. Industrial & Engineering Chemistry Research, 54(29), 7263–7282. Retrieved from [Link]
-
Kim, S., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. ChemRxiv. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
Murov, S. (n.d.). Solvent Polarity Table. Scribd. Retrieved from [Link]
-
Blokhina, S., et al. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 62(12), 4158–4165. Retrieved from [Link]
-
Zhang, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. ACS Omega, 4(5), 8964–8972. Retrieved from [Link]
-
OpenStax. (2018). 2.2 Water. In Biology 2e. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
-
Hoye, T. R. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
-
Matilda. (n.d.). Resolution of Double Salts via Crystallization‐Induced Diastereoselective Transformation. Retrieved from [Link]
-
Gündisch, D. (2004). Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. Retrieved from [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Aqueous Solubility of Organic Compounds by Topological Descriptors | Scilit [scilit.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. 2.2 Water - Biology 2e | OpenStax [openstax.org]
- 10. pharmatutor.org [pharmatutor.org]
Methodological & Application
detailed experimental protocol for 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one synthesis
Application Note & Protocol
Topic: Detailed Experimental Protocol for the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Audience: Researchers, scientists, and drug development professionals.
Synthesis of this compound: A Comprehensive Guide to the Schmidt Rearrangement of Tropinone
Introduction
The this compound scaffold is a conformationally constrained bicyclic lactam of significant interest in medicinal chemistry. Its rigid structure serves as a valuable building block for developing novel therapeutic agents, particularly those targeting the central nervous system.[1] The embedded homopiperazine system provides a unique three-dimensional framework for orienting substituents to interact with biological targets.[2] This document provides a detailed, field-tested protocol for the synthesis of this compound via the Schmidt rearrangement of commercially available tropinone, a method noted for its efficiency and directness.[2][3]
Scientific Rationale: The Schmidt Reaction
The core of this synthesis is the Schmidt reaction, a powerful tool in organic chemistry for converting ketones into amides or lactams through the action of hydrazoic acid (HN₃) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.
The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of tropinone is protonated by sulfuric acid, activating the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic Attack: Hydrazoic acid attacks the activated carbonyl carbon.
-
Dehydration: A molecule of water is eliminated, forming a protonated azido-carbinol intermediate.
-
Rearrangement: A key rearrangement step occurs where one of the alpha-carbon atoms migrates to the terminal nitrogen of the azide group, with the simultaneous expulsion of dinitrogen gas (N₂), which is the thermodynamic driving force for the reaction.
-
Hydrolysis: The resulting nitrilium ion is attacked by water.
-
Deprotonation: Subsequent deprotonation yields the final lactam product, this compound.
The choice of which alpha-carbon migrates determines the final lactam structure. In the symmetric tropinone, migration of either bridgehead carbon adjacent to the carbonyl group leads to the desired [4.2.1] bicyclic lactam system.
Experimental Protocol
This protocol is based on the established synthesis reported by Michaels and Zaugg, which provides a reliable pathway to the target compound.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Suggestion | Notes |
| Tropinone | 98% or higher | Sigma-Aldrich, Acros Organics | Starting material. |
| Chloroform (CHCl₃) | ACS Grade, anhydrous | Fisher Scientific, VWR | Reaction solvent. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | J.T. Baker, Sigma-Aldrich | Catalyst and dehydrating agent. |
| Sodium Azide (NaN₃) | 99% or higher | Sigma-Aldrich | Hydrazoic acid precursor. EXTREMELY TOXIC . |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | For neutralization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying organic layers. |
| Diethyl Ether or Hexanes | ACS Grade | Fisher Scientific | For crystallization/precipitation. |
| Ice (from deionized water) | N/A | N/A | For cooling and work-up. |
Equipment
-
Three-neck round-bottom flask (250 mL or 500 mL) equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice-salt bath for temperature control.
-
Separatory funnel (500 mL).
-
Büchner funnel and filter flask for filtration.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
Fume hood (essential for handling sodium azide and hydrazoic acid).
Workflow Visualization
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Procedure
CRITICAL SAFETY NOTE: This reaction generates hydrazoic acid (HN₃) in situ. Hydrazoic acid is highly toxic, volatile, and explosive. Sodium azide is also a potent toxin. This entire procedure must be performed in a certified, high-flow chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 11.1 g (0.08 mole) of tropinone in 100 mL of chloroform.[2]
-
Cool the solution to -5°C using an ice-salt bath. Efficient stirring is crucial to maintain a homogenous temperature.
-
-
Acid Addition:
-
While maintaining the temperature at -5°C, slowly add 22 mL of concentrated sulfuric acid dropwise via a dropping funnel over 30 minutes.
-
Causality: The slow, cold addition is critical to control the exothermic reaction between chloroform and sulfuric acid and to prevent unwanted side reactions of the tropinone.
-
-
Schmidt Reaction:
-
Once the acid addition is complete, begin adding 7.8 g (0.12 mole) of sodium azide in small portions over approximately 1 hour.
-
Causality: Portion-wise addition is essential to control the rate of formation of hydrazoic acid and the vigorous evolution of nitrogen gas, preventing a dangerous pressure buildup and ensuring the reaction temperature does not exceed 35°C.[2]
-
After all the sodium azide has been added, remove the cooling bath and allow the mixture to warm to room temperature.
-
Gently warm the reaction mixture to 50°C and stir for an additional 2 hours to ensure the reaction goes to completion.[2]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a 600 mL beaker one-third filled with crushed ice. This step quenches the reaction and neutralizes any remaining hydrazoic acid.
-
Slowly and carefully neutralize the cold aqueous solution by adding a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with 50 mL portions of chloroform.
-
Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product, a yellowish oil or solid, can be purified by crystallization.
-
Dissolve the crude material in a minimal amount of hot chloroform and then add diethyl ether or hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to facilitate complete crystallization.
-
Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo.
-
Characterization Data
| Property | Expected Value | Reference |
| Appearance | White crystalline solid | [4] |
| Melting Point | 79-82 °C | [4] |
| Molecular Formula | C₈H₁₄N₂O | [5] |
| Molecular Weight | 154.21 g/mol | [6] |
| ¹H-NMR (CDCl₃) | δ (ppm) values consistent with the structure | [4] |
| Yield | ~75-85% | [2] |
Trustworthiness and Self-Validation
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 8:2 Chloroform:Methanol. The disappearance of the tropinone spot (visualized with iodine vapor or potassium permanganate stain) indicates reaction completion.
-
Product Validation: The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Melting Point: A sharp melting point within the expected range (79-82 °C) is a good indicator of purity.[4]
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1650-1680 cm⁻¹ confirms the presence of the lactam carbonyl group, while the absence of the ketone carbonyl from tropinone (around 1715 cm⁻¹) confirms the conversion.
-
References
-
Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. ACS Publications. Available at: [Link]
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. PubMed Central. Available at: [Link]
-
Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P450 Enzyme. ACS Publications. Available at: [Link]
-
Synthesis of the basic diazabicyclononane compound 9. Reaction... ResearchGate. Available at: [Link]
-
Preparation of diazabicyclo[4.3.0]nonene-based peptidomimetics. PubMed. Available at: [Link]
- Supporting Information New Ligands with Affinity for the α4β2...ACS Publications Supporting Information.
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
- The Hofmann Elimination of this compound Methiodide.Nature.
- 9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one.Smolecule.
-
Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. ACS Publications. Available at: [Link]
-
Diazabicyclic compounds and microemulsions thereof... European Patent Office. Available at: [Link]
-
Synthesis of New Fluorene-Containing 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by [6π+2π]-Cycloaddition of Alkynes to 9H-Fluoren-9-ylmethyl 1H-Azepine-1-carboxylate. ResearchGate. Available at: [Link]
-
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl. LookChem. Available at: [Link]
- Diazacyclic compounds having affinity for opioid receptors.European Patent Office.
- This compound.King-Pharm.
-
A novel image-based high throughput screening assay discovers therapeutic candidates for adult polyglucosan body disease. National Institutes of Health. Available at: [Link]
Sources
The Versatile Scaffold: 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for CNS Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide a unique three-dimensional arrangement of functional groups is paramount. The 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one scaffold has emerged as a compelling framework for the design of therapeutics, particularly those targeting the central nervous system (CNS). Its rigid, bicyclic structure offers a defined spatial orientation for substituents, minimizing conformational flexibility and allowing for precise interactions with biological targets. This attribute is critical for achieving high affinity and selectivity, key determinants of a successful therapeutic agent.
This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold. We will delve into detailed protocols, explore its utility in targeting key receptor families, and discuss the structure-activity relationships (SAR) that govern its biological activity.
Core Synthesis: A Reliable Pathway to the Bicyclic Lactam
The foundational step in utilizing this scaffold is its efficient and scalable synthesis. The most common and well-documented method involves a Schmidt rearrangement of tropinone, a readily available starting material.
Protocol 1: Synthesis of this compound
This protocol is adapted from the method reported by Michaels and Zaugg and has been widely used in the synthesis of this and related compounds.[1]
Reaction Scheme:
A schematic of the synthesis of the core scaffold.
Materials:
-
Tropinone
-
Sodium azide (NaN₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃), anhydrous
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tropinone in anhydrous chloroform. Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the cooled solution, ensuring the temperature is maintained below -5°C. The addition should be performed with vigorous stirring.
-
Azide Addition: In a separate, cautious step, portion-wise add sodium azide to the reaction mixture. This step is highly exothermic and generates hydrazoic acid in situ, which is toxic and explosive. Extreme caution and appropriate safety measures are mandatory. Maintain the temperature below -5°C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 15 minutes, followed by heating at 50°C overnight under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate. This should be done slowly and with cooling, as the neutralization is exothermic.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure bicyclic lactam.
Derivatization Strategies: Unlocking the Potential of the Scaffold
The true power of the this compound scaffold lies in its potential for derivatization at the N3 position. The secondary amine of the lactam provides a convenient handle for introducing a wide variety of functional groups, allowing for the exploration of chemical space and the fine-tuning of pharmacological properties.
Protocol 2: N-Acylation of the Scaffold
N-acylation is a fundamental transformation to introduce amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for receptor interactions.
Reaction Scheme:
A general scheme for the N-acylation of the scaffold.
Materials:
-
This compound
-
Acyl chloride or acid anhydride of choice
-
A suitable base (e.g., triethylamine, pyridine, or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: Dissolve the this compound scaffold in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add the base to the solution.
-
Acylating Agent Addition: Slowly add the acyl chloride or acid anhydride to the reaction mixture at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.
Protocol 3: N-Alkylation of the Scaffold (via Reductive Amination)
Reductive amination is a versatile method for introducing alkyl groups at the N3 position, providing access to a wide range of secondary and tertiary amines. This typically involves the reduction of the lactam to the corresponding diamine, followed by reductive amination.
Reaction Scheme:
A two-step pathway for N-alkylation via lactam reduction and reductive amination.
Step 1: Reduction of the Lactam
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Lactam Addition: Slowly add a solution of the this compound in anhydrous THF to the LiAlH₄ suspension at 0°C.
-
Reaction Progression: After the addition is complete, reflux the reaction mixture until the starting material is consumed (monitored by TLC).
-
Work-up (Fieser method): Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filtration and Extraction: Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate and extract the aqueous residue with an organic solvent.
-
Drying and Concentration: Dry the combined organic extracts and concentrate under reduced pressure to yield the crude 9-Methyl-3,9-diazabicyclo[4.2.1]nonane.
Step 2: Reductive Amination
Materials:
-
9-Methyl-3,9-diazabicyclo[4.2.1]nonane
-
Aldehyde or ketone of choice
-
A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, methanol)
-
Acetic acid (if necessary)
Procedure:
-
Reaction Setup: Dissolve the 9-Methyl-3,9-diazabicyclo[4.2.1]nonane and the aldehyde or ketone in the anhydrous solvent.
-
Acid Catalyst (Optional): If the amine is used as a salt, neutralize it first. For less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Reducing Agent Addition: Add the reducing agent portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction, extract the product, dry the organic layer, and purify by standard methods.
Applications in Medicinal Chemistry: Targeting Key Receptors
The rigid framework of the this compound scaffold makes it an excellent starting point for designing ligands for various receptors, particularly those in the CNS.
Nicotinic Acetylcholine Receptors (nAChRs)
Derivatives of the closely related 3,9-diazabicyclo[4.2.1]nonane have shown significant affinity for nAChRs. These receptors are implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The distance and orientation between the two nitrogen atoms in the bicyclic system are crucial for binding to the receptor.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at N3: The nature of the substituent at the N3 position significantly influences affinity and selectivity for different nAChR subtypes. Aromatic and heteroaromatic groups are often well-tolerated and can engage in key interactions within the receptor binding pocket.
-
Stereochemistry: The stereochemistry of the bicyclic core can have a profound impact on biological activity. Asymmetric synthesis or chiral resolution is often necessary to obtain the more active enantiomer.
A study on 3,9-diazabicyclo[4.2.1]nonane derivatives revealed that pyridine-containing analogs exhibit potent binding affinity for α4β2* nAChRs. For instance, the pyridine analogue An 8 showed a Ki of 0.62 nM.[2] The distance between the bicyclic nitrogen and the heterocyclic nitrogen is a critical determinant of affinity.[2]
Opioid Receptors
The diazabicyclic scaffold has also been explored for its potential as a framework for opioid receptor ligands. Opioid receptors are the primary targets for pain management, and novel ligands with improved side-effect profiles are in high demand.
Structure-Activity Relationship (SAR) Insights:
-
N-Acyl and N-Alkyl Groups: The nature of the substituents on the nitrogen atoms plays a crucial role in determining the affinity and selectivity for µ, δ, and κ opioid receptor subtypes. For example, in the related 3,9-diazabicyclo[3.3.1]nonane series, N-arylpropenyl and N-propionyl groups have been shown to impart high µ-opioid receptor affinity.[3]
-
Aryl Substituents: The introduction of aryl groups on the bicyclic core can lead to compounds with significant κ-opioid receptor affinity.[4]
Data Summary: Biological Activity of Representative Derivatives
To provide a clearer picture of the potential of this scaffold, the following table summarizes the biological activity of some representative derivatives from related diazabicyclic systems.
| Compound/Scaffold | Target | Activity (Ki, nM) | Reference |
| An 8 (Pyridine derivative of 3,9-diazabicyclo[4.2.1]nonane) | α4β2* nAChR | 0.62 | [2] |
| An 6 (Pyridine derivative of 3,9-diazabicyclo[4.2.1]nonane) | α4β2* nAChR | 2.09 | [2] |
| N-cinnamyl-N'-propionyl-3,9-diazabicyclo[3.3.1]nonane derivative | µ-opioid receptor | Low nanomolar range | [3] |
| 2,4-di(m-hydroxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | κ-opioid receptor | Submicromolar range | [4] |
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. Its rigid structure, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemists targeting a range of biological receptors, particularly within the central nervous system. The synthetic protocols outlined in this guide provide a solid foundation for accessing this scaffold and its derivatives. Further exploration of the chemical space around this privileged core, guided by a deeper understanding of its structure-activity relationships, is likely to yield potent and selective modulators of disease-relevant targets, paving the way for the next generation of CNS therapeutics.
References
-
Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. (n.d.). bonndoc. Retrieved January 17, 2026, from [Link]
-
Pinna, G., Murineddu, G., Curzu, M., Villa, S., Vianello, P., Borea, P., Gessi, S., Toma, L., & Colombo, D. (n.d.). Synthesis, modelling, and mu-opioid receptor affinity of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes. AIR Unimi. Retrieved January 17, 2026, from [Link]
-
Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones. (2002). PubMed. Retrieved January 17, 2026, from [Link]
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (2012). PMC - NIH. Retrieved January 17, 2026, from [Link]
Sources
- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 3. Synthesis, modelling, and mu-opioid receptor affinity of N-3(9)-arylpropenyl-N-9(3)-propionyl-3,9-diazabicyclo[3.3.1]nonanes [air.unimi.it]
- 4. Synthesis and opioid receptor affinity of a series of 2, 4-diaryl-substituted 3,7-diazabicylononanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to the Synthesis and Evaluation of Novel Opioid Receptor Ligands from the 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Scaffold
Introduction: Rationale and Strategic Overview
The global opioid crisis has underscored the urgent need for novel analgesics with improved safety profiles, moving beyond traditional mu-opioid receptor (MOR) agonists that carry high risks of respiratory depression, tolerance, and addiction.[1] The scientific community is actively exploring innovative chemical scaffolds and pharmacological concepts, such as G-protein biased agonism, multifunctional ligands targeting multiple opioid receptors (mu, delta, and kappa), and peripherally restricted agents to mitigate centrally-mediated side effects.[1][2][3]
The rigid 3,9-diazabicyclo[4.2.1]nonane framework presents a compelling starting point for the design of new opioid ligands.[4][5] Its conformationally constrained structure offers a distinct advantage over flexible molecules, as it reduces the entropic penalty of receptor binding and allows for a more precise probing of the ligand-receptor interaction space. This rigidity facilitates the establishment of clear and interpretable structure-activity relationships (SAR), which is critical for rational drug design. The presence of two distinct nitrogen atoms (N3 and N9) and a modifiable ketone at the C4 position on the 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one scaffold provides multiple vectors for chemical diversification to modulate potency, selectivity, and functional activity.
This guide provides a comprehensive set of protocols for the synthesis of a focused library of novel ligands derived from this scaffold, followed by detailed methodologies for their pharmacological evaluation. The overarching goal is to equip researchers with the foundational techniques to explore this promising chemical space and identify lead candidates for the next generation of safer opioid therapeutics.
Part 1: Synthetic Strategy and Protocols
Our synthetic approach is designed for modularity, allowing for the systematic exploration of chemical diversity at key positions of the bicyclic core. The workflow begins with the preparation of the core scaffold, followed by strategic modifications at the N3 and C4 positions.
Caption: High-level overview of the synthetic workflow.
Protocol 1: Synthesis of this compound (Core Scaffold)
Causality: This protocol utilizes a Schmidt rearrangement of tropinone, a well-established method for inserting a nitrogen atom into a cyclic ketone, to form the core lactam structure.[6] Concentrated sulfuric acid acts as both the solvent and the catalyst for the reaction with sodium azide.
Materials and Reagents:
-
Tropinone
-
Chloroform (CHCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Azide (NaN₃)
-
Ice
-
Sodium Hydroxide (NaOH) solution (30% w/v)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol solvent system
Step-by-Step Methodology:
-
Dissolve tropinone (1.0 eq) in chloroform in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cool the solution to -5°C using an ice-salt bath.
-
Slowly add concentrated H₂SO₄ (approx. 2.5 eq by volume) dropwise, ensuring the internal temperature does not exceed 0°C.
-
Once the addition is complete, add sodium azide (1.5 eq) portion-wise over 30-45 minutes, maintaining the temperature between -5°C and 0°C.
-
After the addition, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 16 hours.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker.
-
Basify the aqueous solution by slowly adding 30% NaOH solution until the pH is >12, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate/methanol to afford the pure this compound.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination at N3 for Library Synthesis
Causality: This protocol is a placeholder for functionalizing the N3 position. The core scaffold already contains the desired 9-methyl group. To create novel ligands, one would typically start with a scaffold lacking the N3-substituent and introduce various groups via reductive amination. For the specified starting material, this protocol would be adapted to modify other positions if the scaffold were different. For the purpose of illustrating a common diversification technique, we will describe a general reductive amination on a secondary amine, which could be conceptually applied if the N3 position were available.
Materials and Reagents:
-
Diazabicycloalkane scaffold (containing a secondary amine)
-
Aldehyde or Ketone (e.g., Phenylacetaldehyde, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
To a solution of the secondary amine scaffold (1.0 eq) in DCE, add the desired aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without requiring anhydrous conditions.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (silica gel) using an appropriate solvent system (e.g., DCM/Methanol).
Part 2: Pharmacological Evaluation
The pharmacological characterization of newly synthesized compounds is essential to determine their affinity, selectivity, and functional activity at the target receptors.
Protocol 3: In Vitro Opioid Receptor Radioligand Binding Assay
Causality: This is a competitive binding assay used to determine the binding affinity (Ki) of a test compound.[7] It measures the ability of an unlabeled test ligand to displace a radiolabeled ligand of known high affinity from the receptor.[8][9] The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Ki.
Caption: Workflow for the in vitro competitive binding assay.
Materials and Reagents:
-
Receptor Source: Commercially available cell membranes from CHO or HEK293 cells stably expressing human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptors.
-
Radioligands:
-
Non-specific Binding Control: Naloxone (10 µM)[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[8]
-
Apparatus: 96-well plates, Brandel or similar cell harvester, Whatman GF/C glass fiber filters, scintillation vials, scintillation fluid, and a liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of the synthesized test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following for a final volume of 1 mL per well:
-
Total Binding: Cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and 10 µM naloxone.
-
Test Compound: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[8][9]
-
Filtration: Terminate the incubation by rapid filtration through Whatman GF/C glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :[8]
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 4: [³⁵S]GTPγS Functional Assay
Causality: Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify receptor activation by measuring the amount of radioactivity incorporated into the G-protein.[10][11] This allows for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) as an agonist or partial agonist.
Caption: Simplified opioid receptor signaling pathways.
Materials and Reagents:
-
Receptor Source: hMOR, hDOR, or hKOR expressing cell membranes.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GDP (Guanosine 5'-diphosphate)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Test compounds and a standard full agonist (e.g., DAMGO for MOR)
-
Scintillation supplies as in Protocol 3.
Step-by-Step Methodology:
-
Pre-incubation: In a 96-well plate, pre-incubate cell membranes (10-20 µg) with varying concentrations of the test compound for 15 minutes at 30°C in the assay buffer containing GDP (e.g., 10 µM). The GDP stabilizes the inactive state of the G-protein.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of ~0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through Whatman GF/C filters, as described in the binding assay protocol.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the specific binding of [³⁵S]GTPγS (Total binding - Basal binding) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).
-
Efficacy is often expressed as a percentage of the maximal effect produced by a standard full agonist (% Eₘₐₓ).
-
Part 3: Data Interpretation and Structure-Activity Relationships (SAR)
The true utility of these protocols lies in generating data that informs the rational design of improved ligands. By synthesizing a small library of compounds and evaluating them, researchers can begin to build a SAR profile.
Table 1: Hypothetical Pharmacological Data for a Library of N3-Substituted Analogs
| Compound ID | N3-Substituent (R1) | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | MOR EC₅₀ (nM) | MOR % Eₘₐₓ (vs DAMGO) |
| Scaffold-01 | H | >10,000 | >10,000 | >10,000 | N/A | N/A |
| LIG-01 | Phenethyl | 15.2 | 250.4 | 890.1 | 45.3 | 95% (Full Agonist) |
| LIG-02 | 3-Phenylpropyl | 45.8 | 800.2 | >1000 | 112.5 | 88% (Full Agonist) |
| LIG-03 | Cyclopropylmethyl | 8.9 | 150.6 | 45.3 | >1000 | <5% (Antagonist) |
| LIG-04 | 4-Cl-Phenethyl | 5.4 | 180.3 | 650.7 | 18.9 | 65% (Partial Agonist) |
Analysis of Hypothetical SAR:
-
Effect of N3-Substituent: The unsubstituted scaffold is inactive. The introduction of a phenethyl group (LIG-01) confers potent and selective MOR agonist activity. This is a common motif in many known opioid ligands.
-
Chain Length: Increasing the alkyl chain length by one carbon (LIG-02 vs. LIG-01) decreases affinity and potency, suggesting an optimal distance between the bicyclic core and the aromatic ring for MOR binding.
-
Agonist to Antagonist Switch: Replacing the phenethyl group with a cyclopropylmethyl group (LIG-03) dramatically changes the functional profile from an agonist to an antagonist.[12] This is a classic observation in opioid chemistry, where small, constrained alkyl groups on the nitrogen often confer antagonism.
-
Electronic Effects: Adding an electron-withdrawing chlorine atom to the phenyl ring (LIG-04) increases binding affinity (lower Ki) but reduces functional efficacy, resulting in a partial agonist. This demonstrates how subtle electronic modifications can fine-tune the interaction with the receptor to modulate the signaling response.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel opioid receptor ligands. The synthetic and pharmacological protocols detailed in this guide provide a robust framework for researchers to systematically synthesize, characterize, and optimize new chemical entities. By integrating modular synthesis with quantitative in vitro evaluation, these methods facilitate the rapid generation of structure-activity relationship data, accelerating the discovery of next-generation analgesics with superior therapeutic profiles.
References
-
Kudlacek, O., et al. (2020). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences. Retrieved from [Link]
-
Watanabe, Y., et al. (2012). Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. Bioorganic & Medicinal Chemistry Letters, 22(8), 2689-2692. Retrieved from [Link]
-
Schifano, F., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Scientific Reports. Retrieved from [Link]
-
Riba, P., et al. (2017). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. Molecules. Retrieved from [Link]
-
Schifano, F., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. PubMed. Retrieved from [Link]
-
Eans, S. O., et al. (2022). Bis-Cyclic Guanidine Heterocyclic Peptidomimetics as Opioid Ligands with Mixed μ-, κ- and δ-Opioid Receptor Interactions: A Potential Approach to Novel Analgesics. Molecules. Retrieved from [Link]
-
Zhang, J., et al. (2022). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Communications. Retrieved from [Link]
-
Zhang, J., et al. (2022). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. NIH National Library of Medicine. Retrieved from [Link]
-
Eans, S. O., et al. (2021). Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide. NIH National Library of Medicine. Retrieved from [Link]
-
European Patent Office. (n.d.). Diazabicyclic compounds and microemulsions thereof. Retrieved from [Link]
- Google Patents. (n.d.). Diazacyclic compounds having affinity for opioid receptors - EP 2338889 B1.
-
Pigni, E., et al. (2000). Synthesis, molecular modeling, and opioid receptor affinity of 9,10-diazatricyclo[4.2.1.1(2,5)]decanes and 2,7-diazatricyclo[4.4.0.0(3,8)]decanes structurally related to 3,8-diazabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 43(11), 2115-2123. Retrieved from [Link]
-
Prezzavento, O., et al. (2023). New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. Pharmaceuticals. Retrieved from [Link]
-
Holzgrabe, U., et al. (1998). Synthesis and opioid receptor affinity of a series of 2,4-diaryl-substituted 3,7-diazabicylononanones. Archiv der Pharmazie, 331(1), 33-37. Retrieved from [Link]
-
Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature. Retrieved from [Link]
-
Lavoisier, T., & Rodriguez, J. (1995). Facile One-Pot Preparation of Functionalized Bicyclo[4.2.1]nonan-9-one Precursors of Carbocyclic Eight-Membered Rings. Synlett, 1995(12), 1241–1242. Retrieved from [Link]
-
Ghosh, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Binding studies of selected compounds on the opioid sensors and receptors. Retrieved from [Link]
-
Costanzo, G. (n.d.). Design, synthesis, and biological evaluation of new ligands as potential therapeutic agents for persistent pain treatment. IRIS Unict. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS.
-
Lee, C., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. NIH National Library of Medicine. Retrieved from [Link]
-
SciSpace. (2022). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide. Retrieved from [Link]
Sources
- 1. [PDF] Structure-based discovery of opioid analgesics with reduced side effects | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Pharmacological Characterization of a Low-Liability Antinociceptive Bifunctional MOR/DOR Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. data.epo.org [data.epo.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist [mdpi.com]
- 10. courses.lsa.umich.edu [courses.lsa.umich.edu]
- 11. mdpi.com [mdpi.com]
- 12. iris.unict.it [iris.unict.it]
Application Notes & Protocols: Developing Nootropic Agents Based on the 3,9-Diazabicyclo[4.2.1]nonane Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical entities capable of enhancing cognitive function has identified rigid bicyclic scaffolds as promising starting points for nootropic drug discovery. The 3,9-diazabicyclo[4.2.1]nonane core, a constrained diamine, presents a unique three-dimensional structure with strategic vectors for chemical modification. While derivatives of this scaffold have shown potent activity as dual orexin receptor antagonists, its potential as a backbone for nootropic agents remains an intriguing and underexplored area.[1][2][3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of 3,9-diazabicyclo[4.2.1]nonane-based compounds as potential cognitive enhancers. Drawing parallels from structurally related diazabicycloalkanes with demonstrated nootropic effects, we outline a strategic pathway from initial synthesis to preclinical assessment.[4][5][6][7]
Introduction: The Rationale for 3,9-Diazabicyclo[4.2.1]nonane as a Nootropic Scaffold
The development of nootropic agents has evolved from repurposing existing drugs to the rational design of molecules that target specific neurochemical pathways involved in learning and memory. A key strategy in modern medicinal chemistry is the use of rigid scaffolds to reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity. The 3,9-diazabicyclo[4.2.1]nonane structure offers several advantages in this regard:
-
Structural Rigidity: The bicyclic nature of the scaffold limits conformational flexibility, which can lead to higher affinity and selectivity for a specific receptor or enzyme.
-
Stereochemical Complexity: The chiral centers within the structure allow for the synthesis of stereoisomers, which can be crucial for optimizing pharmacological activity and reducing off-target effects.
-
Synthetic Tractability: Established synthetic routes to the 3,9-diazabicyclo[4.2.1]nonane core provide a solid foundation for the generation of diverse chemical libraries.[8][9]
-
Proven CNS Activity: Derivatives of this scaffold are known to cross the blood-brain barrier and modulate central nervous system (CNS) targets, such as orexin receptors.[1][2][3]
While direct evidence for the nootropic activity of 3,9-diazabicyclo[4.2.1]nonane derivatives is nascent, the potent nootropic effects observed in the structurally related 1,4-diazabicyclo[4.3.0]nonan-9-ones provide a strong rationale for exploring this chemical space.[4][6] Furthermore, the modulation of the AMPA receptor, a key target for cognitive enhancement, has been achieved with various bicyclic compounds.[10][11] This suggests that with appropriate chemical modifications, the 3,9-diazabicyclo[4.2.1]nonane scaffold can be oriented towards this and other nootropic targets.
Synthetic Strategy: Building the Core and Introducing Diversity
The successful development of a library of 3,9-diazabicyclo[4.2.1]nonane-based compounds hinges on an efficient and versatile synthetic strategy. A practical approach involves the asymmetric synthesis of the core structure, followed by the introduction of diverse substituents at the nitrogen atoms.
Asymmetric Synthesis of the (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Core
A recently developed and practical method for the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative provides a scalable and efficient entry point to this scaffold.[8][9] The key steps are outlined below:
Protocol 1: Asymmetric Synthesis of the Monoprotected 3,9-Diazabicyclo[4.2.1]nonane Core
-
Starting Material: The synthesis commences with a nortropinone derivative, which is readily prepared from commercially available materials.
-
Oxime Formation: The nortropinone derivative is reacted with a chiral amine, such as (S)-phenylethylamine, to form a mixture of oxime isomers.
-
Crystallization-Induced Diastereomer Transformation (CIDT): A key step involves the crystallization-induced diastereomer transformation of the oxime isomers to yield a single, desired E-oxime in high diastereomeric excess.[8]
-
Beckmann Rearrangement: The purified E-oxime undergoes a stereospecific Beckmann rearrangement to form a lactam.
-
Reduction: The resulting lactam is reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH4) to afford the monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.[8]
This protocol provides a reliable method for obtaining a key building block for further derivatization.
Library Generation through N-Substitution
With the monoprotected core in hand, a diverse library of compounds can be generated by functionalizing the two nitrogen atoms. The differential protection of the nitrogens allows for selective modification.
Workflow for Library Synthesis:
Caption: In vitro screening workflow for identifying nootropic candidates.
In Vivo Behavioral Models
Promising candidates from in vitro screening should be advanced to in vivo models to assess their effects on learning and memory in a whole-organism context.
Protocol 3: In Vivo Assessment of Nootropic Activity
-
Morris Water Maze (Rodents):
-
Objective: To assess spatial learning and memory.
-
Procedure:
-
Acclimatize animals to the testing room.
-
Administer the test compound or vehicle.
-
Acquisition Phase: Train the animals to find a hidden platform in a circular pool of opaque water over several days. Record escape latency and path length.
-
Probe Trial: Remove the platform and measure the time spent in the target quadrant.
-
-
Expected Outcome for Nootropic Effect: Reduced escape latency during acquisition and increased time in the target quadrant during the probe trial.
-
-
Novel Object Recognition (Rodents):
-
Objective: To assess recognition memory.
-
Procedure:
-
Habituate animals to an open field arena.
-
Familiarization Phase: Place two identical objects in the arena and allow the animal to explore.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object.
-
Measure the time spent exploring the novel versus the familiar object.
-
-
Expected Outcome for Nootropic Effect: Increased time spent exploring the novel object.
-
-
Elevated Plus Maze (Rodents):
-
Objective: To assess learning and memory in an anxiety-provoking environment. It can also be used to assess anxiolytic effects.
-
Procedure:
-
Place the animal at the center of a plus-shaped maze with two open and two closed arms.
-
On the first day (acquisition), record the time it takes for the animal to move from an open arm to a closed arm (transfer latency).
-
On the second day (retention), repeat the test and record the transfer latency.
-
-
Expected Outcome for Nootropic Effect: A significant decrease in transfer latency on the second day compared to a control group. [12] Zebrafish Models: Zebrafish are gaining popularity as a high-throughput in vivo model for cognitive enhancer screening due to their rapid development, genetic tractability, and complex behaviors. [4][9]Assays such as the T-maze for spatial memory and habituation paradigms can be adapted for screening larger numbers of compounds.
-
Mechanistic Elucidation: A Hypothetical Signaling Pathway
Based on the known pharmacology of similar bicyclic compounds, a plausible mechanism of action for a nootropic 3,9-diazabicyclo[4.2.1]nonane derivative would be the positive allosteric modulation of AMPA receptors.
Hypothesized Signaling Pathway:
Caption: Hypothesized signaling pathway for a nootropic 3,9-diazabicyclo[4.2.1]nonane derivative acting as an AMPA receptor PAM.
This proposed mechanism suggests that the compound binds to an allosteric site on the AMPA receptor, stabilizing the open conformation of the ion channel when glutamate is bound. This leads to an enhanced influx of calcium ions, which activates downstream signaling cascades involving CaMKII and CREB, ultimately leading to synaptic plasticity in the form of long-term potentiation (LTP) and improved cognitive function.
Conclusion and Future Directions
The 3,9-diazabicyclo[4.2.1]nonane scaffold represents a promising, yet underexplored, platform for the development of novel nootropic agents. Its rigid structure, synthetic accessibility, and the proven CNS activity of its derivatives provide a solid foundation for a rational drug discovery program. By employing a systematic approach of library synthesis, a hierarchical screening cascade, and in-depth mechanistic studies, researchers can effectively explore the potential of this unique chemical scaffold to yield the next generation of cognitive enhancers.
Future work should focus on expanding the structural diversity of the compound library, exploring other potential nootropic targets beyond AMPA receptors and AChE, and conducting detailed pharmacokinetic and toxicological studies on lead candidates to assess their drug-like properties.
References
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry. [Link]
-
Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. MDPI. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 1,4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. PubMed. [Link]
-
Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. ScienceDirect. [Link]
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]
-
The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. PMC. [Link]
-
Zebrafish models for studying cognitive enhancers. PubMed. [Link]
-
The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. ResearchGate. [Link]
-
Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. SciSpace. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 1,4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. PubMed. [Link]
-
Molecular Simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones Gives Piperazine Derivatives That Maintain High Nootropic Activity. PubMed. [Link]
-
Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. PMC. [Link]
-
Nootropic Activity of Calyces of Hibiscus Sabdariffa Linn. ResearchGate. [Link]
Sources
- 1. Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jrmds.in [jrmds.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Investigating 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one as a Potential Therapeutic Scaffold for Glycogen Storage Disorders: A Hypothetical Research Framework
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The following document is a hypothetical research framework. As of the date of this publication, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has no established or documented application in the treatment of Glycogen Storage Disorders (GSDs). This guide is intended to serve as a detailed, speculative protocol for investigating the potential of a novel chemical entity for a complex genetic disease, using GSDs as a representative model.
Introduction and Scientific Rationale
Glycogen Storage Disorders (GSDs) are a group of inherited metabolic disorders characterized by deficiencies in the enzymes or transporters involved in glycogen synthesis and degradation. This leads to the abnormal accumulation or structure of glycogen in various tissues, primarily the liver, muscles, and heart, resulting in a wide range of clinical manifestations from hypoglycemia and hepatomegaly to myopathy and cardiomyopathy. Current treatment strategies are often limited to dietary management and, in some cases, enzyme replacement therapy (ERT), which has its own set of challenges, including immunogenicity and poor bioavailability in certain tissues.
The quest for novel small molecule therapies that can address the root cellular pathology is paramount. One promising strategy is the use of pharmacological chaperones, which are small molecules that can bind to and stabilize misfolded mutant proteins, facilitating their correct trafficking and restoring partial enzyme function. Another avenue is the modulation of cellular clearance pathways, such as autophagy, to help clear accumulated glycogen.
This document outlines a hypothetical research program to investigate this compound, a small bicyclic amine, as a potential therapeutic scaffold for GSDs. While its biological activity in this context is unknown, its rigid, nitrogen-containing structure presents a starting point for exploring interactions with key enzymes or cellular pathways implicated in GSDs. We will proceed under the working hypothesis that this scaffold could act as either a pharmacological chaperone for a deficient enzyme (e.g., acid alpha-glucosidase (GAA) in Pompe disease, GSD Type II) or as a modulator of autophagy.
Phase 1: Initial Target Engagement and Biochemical Validation
The first phase of this investigation is to determine if this compound (referred to as "Compound-X" henceforth) interacts directly with a key GSD-related enzyme. We will use recombinant human acid alpha-glucosidase (rhGAA), the enzyme deficient in Pompe disease, as our primary target.
Hypothesized Mechanism: Pharmacological Chaperone Action
We hypothesize that Compound-X may bind to the GAA enzyme, stabilizing its conformation and potentially increasing its activity or preventing its premature degradation.
Caption: Hypothetical chaperone mechanism of Compound-X on mutant GAA.
Protocol 2.1: In Vitro GAA Enzyme Activity Assay
Objective: To determine if Compound-X modulates the catalytic activity of rhGAA.
Materials:
-
Recombinant human GAA (e.g., from R&D Systems or Sino Biological).
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG), a fluorogenic substrate.
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.3.
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.5.
-
Compound-X, dissolved in DMSO to a 10 mM stock.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 445 nm).
Procedure:
-
Prepare a serial dilution of Compound-X in Assay Buffer, from 100 µM to 1 nM. Include a DMSO-only vehicle control.
-
In each well of the microplate, add 20 µL of the diluted Compound-X or vehicle control.
-
Add 20 µL of rhGAA (final concentration ~5 nM) to each well.
-
Incubate the plate for 30 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate (final concentration ~1 mM).
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the fluorescence on the plate reader.
-
Calculate the percentage of enzyme activity relative to the vehicle control and plot a dose-response curve.
Protocol 2.2: Thermal Shift Assay (TSA)
Objective: To assess direct binding of Compound-X to rhGAA by measuring changes in protein thermal stability.
Materials:
-
rhGAA.
-
SYPRO Orange Protein Gel Stain (5000x stock).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Compound-X (10 mM stock in DMSO).
-
Quantitative PCR (qPCR) instrument with thermal ramping capability.
Procedure:
-
Prepare a master mix containing rhGAA (final concentration 2 µM) and SYPRO Orange dye (final dilution 5x) in Assay Buffer.
-
Aliquot 19 µL of the master mix into each well of a 96-well qPCR plate.
-
Add 1 µL of diluted Compound-X (to achieve final concentrations from 1 µM to 100 µM) or DMSO vehicle to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 0.5°C/minute, acquiring fluorescence data at each interval.
-
The melting temperature (Tm) is the point of maximum fluorescence intensity change (the peak of the first derivative of the melting curve). A positive shift in Tm in the presence of Compound-X indicates stabilizing binding.
| Hypothetical Data: Phase 1 Screening | Result | Interpretation |
| GAA Activity Assay | No significant change in Vmax or Km | Compound-X is likely not a direct activator or inhibitor. |
| Thermal Shift Assay (TSA) | ΔTm = +3.5 °C at 50 µM Compound-X | Indicates direct binding and stabilization of the GAA protein. |
Phase 2: Cellular Model Validation
Based on the promising (hypothetical) TSA data, the next phase is to determine if the observed biochemical binding translates into a functional effect in a relevant cellular context. We will use fibroblasts derived from a Pompe disease patient, which express mutant GAA and exhibit lysosomal glycogen accumulation.
Caption: Experimental workflow for validating Compound-X in a cellular GSD model.
Protocol 3.1: Treatment of Pompe Patient Fibroblasts
Objective: To assess the effect of Compound-X on glycogen levels and GAA activity in a disease-relevant cell line.
Materials:
-
Cryopreserved Pompe patient fibroblasts (e.g., from Coriell Institute).
-
Fibroblast growth medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.
-
Compound-X stock solution.
-
6-well cell culture plates.
Procedure:
-
Culture and expand the Pompe fibroblasts according to standard cell culture protocols.
-
Seed the cells into 6-well plates at a density that will result in ~70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh medium containing Compound-X at various concentrations (e.g., 0.1, 1, 10, 50 µM) or a DMSO vehicle control.
-
Incubate the cells for 72 hours.
-
After incubation, wash the cells twice with cold PBS.
-
Harvest the cells by scraping into a lysis buffer for downstream analysis (one well per assay type).
Protocol 3.2: Cellular Glycogen Quantification
Objective: To measure the total glycogen content in treated cells.
Materials:
-
Cell lysates from Protocol 3.1.
-
Amyloglucosidase enzyme.
-
Acetate buffer (pH 4.8).
-
Glucose Oxidase/Peroxidase (GOPOD) reagent.
-
Glycogen standard.
Procedure:
-
Homogenize the cell lysates.
-
To a portion of the lysate, add amyloglucosidase in acetate buffer and incubate at 37°C for 2 hours to digest all glycogen into glucose. Create a parallel sample without the enzyme to measure baseline free glucose.
-
Add GOPOD reagent to all samples and standards.
-
Incubate at room temperature for 20 minutes.
-
Read the absorbance at 510 nm.
-
Subtract the baseline glucose reading from the total glucose reading to determine the amount of glucose derived from glycogen.
-
Normalize the glycogen content to the total protein concentration of the lysate (determined by a BCA assay).
| Hypothetical Data: Phase 2 Cellular Validation | Vehicle Control | 10 µM Compound-X | 50 µM Compound-X | Interpretation |
| Cellular GAA Activity (% of WT) | 3% | 8% | 15% | Dose-dependent restoration of partial enzyme activity. |
| Glycogen Content (µg/mg protein) | 55.2 | 38.1 | 22.5 | Significant reduction in pathogenic glycogen accumulation. |
| GAA Protein Level (Western Blot) | Low/Undetectable | Increased band intensity | Markedly increased band intensity | Suggests stabilization of the mutant protein from degradation. |
Conclusion and Future Directions
The hypothetical results from this outlined research framework suggest that this compound (Compound-X) acts as a pharmacological chaperone for mutant GAA. The compound demonstrated direct, stabilizing binding in a biochemical assay and, in a patient-derived cell model, led to increased cellular GAA protein levels, partial restoration of enzyme activity, and a corresponding reduction in stored glycogen.
These preliminary findings, while speculative, would strongly justify advancing the compound into the next stages of preclinical development:
-
Lead Optimization: Medicinal chemistry efforts to synthesize analogs of the scaffold to improve potency (target EC50 < 1 µM) and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Selectivity Profiling: Screening against a panel of other glycosidases and lysosomal enzymes to ensure target specificity.
-
In Vivo Efficacy Studies: Testing the optimized lead compound in a Pompe disease mouse model (e.g., Gaa knockout mice) to assess its ability to reduce glycogen accumulation in key tissues like the heart, diaphragm, and skeletal muscle.
This structured approach, moving from biochemical validation to cellular function, provides a robust pathway for evaluating the therapeutic potential of a novel chemical entity for a glycogen storage disorder.
References
-
Chen, Y. T., & Amalfitano, A. (2001). Glycogen Storage Diseases. The Online Metabolic and Molecular Bases of Inherited Disease. [Link]
-
Ozen, H. (2007). Glycogen storage diseases: new perspectives. World Journal of Gastroenterology, 13(18), 2541–2553. [Link]
-
Kishnani, P. S., & Koeberl, D. D. (2019). Liver glycogen storage diseases. Translational Science of Rare Diseases, 4(1-2), 1–25. [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212–2221. [Link]
-
Passonneau, J. V., & Lauderdale, V. R. (1974). A comparison of three methods of glycogen measurement in tissues. Analytical Biochemistry, 60(2), 405-412. [Link]
Derivatization of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one for Biological Screening
<APPLICATION NOTE & PROTOCOLS >
Abstract
This document provides a comprehensive guide for the derivatization of the scaffold, 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, to generate a diverse chemical library suitable for biological screening. The protocols herein detail robust and scalable methods for the functionalization of the secondary amine and ketone moieties. The strategic derivatization of this bicyclic scaffold, which possesses a rigid three-dimensional structure, is a compelling approach in modern drug discovery to explore new chemical space and identify novel bioactive compounds.[1] This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Rationale
The 3,9-diazabicyclo[4.2.1]nonane framework is a valuable scaffold in medicinal chemistry, with analogs demonstrating a range of biological activities, including potential as orexin receptor antagonists for insomnia and modulators of opioid receptors.[2] The rigid conformation of this bicyclic system reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The parent compound, this compound, presents two key points for diversification: a secondary amine at the 3-position and a ketone at the 4-position.
The strategic derivatization of this core structure allows for the systematic exploration of structure-activity relationships (SAR). By modifying these functional groups with a variety of substituents, a library of analogs with diverse physicochemical properties (e.g., size, polarity, hydrogen bonding capacity) can be generated. This approach, often referred to as scaffold decoration, is a cornerstone of modern library synthesis for hit identification and lead optimization in drug discovery.[3]
This application note will focus on three primary, high-yield transformations amenable to parallel synthesis:
-
N-Acylation of the secondary amine to introduce amide functionalities.
-
N-Sulfonylation of the secondary amine to generate sulfonamides.
-
Reductive Amination of the ketone to introduce diverse amino side chains.
These reactions were selected for their reliability, broad substrate scope, and straightforward purification procedures, making them ideal for the efficient construction of a chemical library.
Synthesis of the Core Scaffold
While this compound is commercially available[4], understanding its synthesis provides insight into its chemical properties. A common synthetic route involves a Beckmann rearrangement of a nortropinone derivative, followed by reduction of the resulting lactam.[5] This knowledge is crucial for troubleshooting and potential further modifications of the core structure. A related compound, 9-Methyl-3,9-diazabicyclo[4.2.1]nonane, has been synthesized by treating tropinone with hydrazoic acid to form a bicyclic lactam, which is then reduced.[6]
Derivatization Strategies and Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of this compound.
N-Acylation of the Secondary Amine
The acylation of the secondary amine at the 3-position is a robust method for introducing a wide array of substituents. The resulting amides are prevalent in many pharmaceuticals. This transformation is typically achieved by reacting the amine with an acyl chloride or an acid anhydride.[7][8][9]
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of the scaffold.
Protocol 1: N-Acylation with Acyl Chlorides
This protocol is a general procedure adaptable to a variety of acyl chlorides.
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (TEA or DIPEA) to the solution and cool the mixture to 0 °C in an ice bath.[9]
-
Add the acyl chloride dropwise to the stirred solution.[9]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the desired N-acyl derivative.
-
Table 1: Representative N-Acylation Reactions
| Entry | Acylating Agent | Expected Product | Notes |
| 1 | Benzoyl chloride | 3-Benzoyl-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | A standard reaction to introduce an aromatic moiety. |
| 2 | Acetyl chloride | 3-Acetyl-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | Introduces a small, polar group. |
| 3 | 3-Ethylbenzoyl chloride | 3-(3-Ethylbenzoyl)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one | An example of introducing a substituted aromatic ring.[9] |
N-Sulfonylation of the Secondary Amine
Sulfonamides are a key functional group in a wide range of therapeutic agents.[10][11] The synthesis of sulfonamides from the secondary amine of the scaffold can be readily achieved by reaction with various sulfonyl chlorides in the presence of a base.[10][11]
Protocol 2: N-Sulfonylation
-
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (1.2 eq)
-
Pyridine or Triethylamine (as base and/or solvent)
-
Anhydrous Dichloromethane (DCM) (optional)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous pyridine or DCM.
-
Add the sulfonyl chloride portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dilute the residue with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or crystallization.
-
Reductive Amination of the Ketone
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in pharmaceutical synthesis.[12][13] This one-pot reaction involves the condensation of the ketone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.[12][14] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is selective for the iminium ion over the ketone.[7][15]
Workflow for Reductive Amination:
Caption: General workflow for the reductive amination of the scaffold's ketone.
Protocol 3: Reductive Amination
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound and the desired amine in anhydrous DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Add STAB portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 2: Representative Reductive Amination Reactions
| Entry | Amine | Expected Product | Notes |
| 1 | Benzylamine | 4-(Benzylamino)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | Introduces a flexible aromatic side chain. |
| 2 | Morpholine | 4-(Morpholino)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | Incorporates a common heterocyclic motif. |
| 3 | Aniline | 4-(Phenylamino)-9-methyl-3,9-diazabicyclo[4.2.1]nonane | A less reactive amine, may require longer reaction times or mild heating. |
Characterization of Derivatives
The structural integrity and purity of all synthesized compounds must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compounds should be assessed by HPLC, aiming for >95% purity for biological screening.
Considerations for Biological Screening
The newly synthesized library of this compound derivatives is now ready for biological evaluation. The choice of assays will depend on the therapeutic area of interest. Given the known activities of related scaffolds, screening against targets in the central nervous system (CNS) could be a logical starting point.[2][16][17][18]
-
Assay Compatibility: Ensure that the compounds are soluble in the assay buffer. DMSO is a common solvent for stock solutions.
-
Hit Validation: Any initial hits from the primary screen should be re-tested to confirm activity.
-
Structure-Activity Relationship (SAR) Analysis: The data from the screening of the library will be crucial for building an understanding of the SAR, guiding the design of the next generation of more potent and selective compounds.
Conclusion
The protocols outlined in this application note provide a robust framework for the derivatization of this compound. By employing these reliable N-acylation, N-sulfonylation, and reductive amination reactions, researchers can efficiently generate a diverse library of novel compounds. The exploration of the chemical space around this rigid, three-dimensional scaffold holds significant potential for the discovery of new and valuable biological activities.
References
Sources
- 1. An unexpected re-arrangement of the antibiotic carbapenem core to new 1,4-diazepin-5-one scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12688C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Library Synthesis - Enamine [enamine.net]
- 4. 7309-42-4|this compound|BLD Pharm [bldpharm.com]
- 5. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. cbijournal.com [cbijournal.com]
- 12. jocpr.com [jocpr.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 18. researchgate.net [researchgate.net]
Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key heterocyclic scaffold, the bicyclo[4.2.1]nonane framework is integral to various natural products and medicinally relevant compounds.[1][2] Therefore, unambiguous structural verification is paramount for researchers in synthetic chemistry and drug development. This note explains the causality behind experimental choices, offers field-proven insights for spectral interpretation, and outlines a self-validating protocol using two-dimensional (2D) NMR techniques to ensure scientific integrity.
Introduction and Scientific Context
This compound is a rigid, saturated heterocyclic system containing a tertiary amine and a lactam (cyclic amide). Its constrained bicyclic structure presents a unique chemical environment for each nucleus, making NMR spectroscopy an exceptionally powerful tool for its characterization.[3][4] Accurate interpretation of its NMR spectra is essential for confirming its synthesis, assessing purity, and understanding its conformational behavior.[5][6] This guide serves as a comprehensive resource for scientists, providing both the theoretical basis and practical steps for a complete NMR analysis.
The structure features a seven-membered ring and a five-membered ring fused together, with a nitrogen bridge. The numbering convention used throughout this document is illustrated below.
Figure 1: Structure of this compound with atom numbering.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information on the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance. Due to the rigid, asymmetric nature of the bicyclic system, many protons are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with mutual (geminal) coupling.
Predicted ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts and multiplicities. These predictions are based on established chemical shift principles and data from related diazabicyclic compounds.[7][8] The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Key Influencing Factors |
| N-CH ₃ | ~2.3 - 2.8 | s (singlet) | Attached to electron-withdrawing nitrogen. |
| C1-H , C6-H (Bridgehead) | ~2.8 - 3.5 | m (multiplet) | Deshielded by adjacent tertiary amine (N9). Complex coupling to multiple neighbors. |
| C2-H ₂, C5-H ₂ | ~2.0 - 3.0 | m | Diastereotopic protons alpha to N3 and C4=O, respectively. Complex splitting expected. |
| C7-H ₂, C8-H ₂ (Ethylene Bridge) | ~1.8 - 2.5 | m | Aliphatic protons within the bicyclic core. Likely to show complex geminal and vicinal coupling. |
| N3-H | ~5.5 - 7.0 | br s (broad singlet) | Amide proton, chemical shift is highly dependent on solvent and concentration. |
| C2-H ₂ / C5-H ₂ (alpha to C=O) | ~3.2 - 3.8 | m | Protons alpha to the carbonyl group are significantly deshielded. |
Protocol for ¹H NMR Data Acquisition
This protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and its single solvent peak at 7.26 ppm is rarely obstructive.[1]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be needed for quantitative analysis but is sufficient for qualitative work.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopic Analysis
A proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom, offering a direct count of non-equivalent carbons and information about their chemical nature (e.g., carbonyl, aliphatic, C-N).
Predicted ¹³C NMR Spectral Data
The expected chemical shifts for the carbon nuclei are summarized below, based on general principles and data for cycloalkanones and related heterocycles.[9]
| Carbon Assignment | Expected δ (ppm) | Key Influencing Factors |
| C 4 (C=O) | ~170 - 175 | Carbonyl carbon, highly deshielded. |
| C 1, C 6 (Bridgehead) | ~55 - 65 | Attached to tertiary amine (N9). |
| C 2, C 5 | ~35 - 50 | Alpha to amide nitrogen and carbonyl group, respectively. |
| C 7, C 8 (Ethylene Bridge) | ~25 - 40 | Saturated aliphatic carbons in a strained ring system. |
| N-C H₃ | ~40 - 45 | Methyl group attached to nitrogen. |
Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the low natural abundance of the ¹³C isotope (1.1%).[3]
-
-
Instrument Setup & Calibration:
-
Use the same locked and shimmed sample.
-
Tune the probe for the ¹³C frequency.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans are typically required to achieve an adequate signal-to-noise ratio.
-
DEPT (Distortionless Enhancement by Polarization Transfer): It is highly recommended to run DEPT-135 and DEPT-90 experiments. These will differentiate between CH₃/CH (positive in DEPT-135), CH₂ (negative in DEPT-135), and quaternary/carbonyl carbons (absent in both). This is a crucial step for definitive peak assignment.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz).
-
Perform a Fourier transform, phase, and baseline correct the spectrum.
-
Calibrate the spectrum using the CDCl₃ triplet centered at 77.16 ppm.
-
Workflow and Data Validation
For a molecule with this level of complexity, relying solely on 1D NMR can lead to ambiguous assignments. A self-validating approach using 2D NMR is essential for ensuring trustworthiness and scientific rigor.
Figure 2: Recommended workflow for complete NMR characterization.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other. It is invaluable for tracing the proton connectivity through the bicyclic framework, for example, connecting the bridgehead protons (H1/H6) to their adjacent methylene groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming assignments. For instance, the N-CH₃ proton signal will show a cross-peak only with the N-CH₃ carbon signal.
By integrating data from ¹H, ¹³C, DEPT, COSY, and HSQC experiments, a complete and validated assignment of every signal can be achieved, providing irrefutable evidence for the structure of this compound.
References
-
Stereoselective Synthesis of Bicyclo[4.2.1]nonanes - a Temporary-Bridge Approach to Cyclooctanoids. (2008). Sci-Hub. [Link]
-
Diazabicyclic compounds and microemulsions thereof. (Patent). European Patent Office. [Link]
-
Weigert, F. J., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. Journal of the American Chemical Society. [Link]
-
This compound. PubChemLite. [Link]
-
Synthesis of New Functionally Substituted Bicyclo[4.2.1]nona-2,4,7-trienes by Co(I)-Catalyzed [6π + 2π] Cycloaddition of 1-Benzoylcycloheptatriene. (2021). MDPI. [Link]
-
Bicyclo(4.2.1)nonane. PubChem. [Link]
- Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections. (Patent).
-
NMR Spectroscopy for Structure Determination. Fiveable. [Link]
-
9-methyl-3,9-diazabicyclo[4.2.1]nonane. PubChemLite. [Link]
-
Copper-Catalyzed Remote Enantioselective [4 + 1] Cyclization of Yne–Vinyl Allylic Esters with Cyclic 1,3-Dicarbonyl Compounds Enables Access to Spirocyclic Ketones. (2026). ACS Publications. [Link]
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent. (2012). PMC - NIH. [Link]
-
NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Synthesis, characterization and stereochemistry of N-acyl-r-2,c-4-bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonanes. (2015). ResearchGate. [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). PMC - NIH. [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. (2015). ResearchGate. [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. (2021). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2004013300A2 - Compounds with the bicyclo[4.2.1]nonane system for the treatment of flaviviridae infections - Google Patents [patents.google.com]
- 3. fiveable.me [fiveable.me]
- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Streamlined One-Pot Synthesis of 3,9-Diazabicyclo[4.2.1]nonane Scaffolds for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 3,9-Diazabicyclo[4.2.1]nonane in Medicinal Chemistry
The 3,9-diazabicyclo[4.2.1]nonane core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of substituents, making it an ideal building block for designing potent and selective ligands for various biological targets. Derivatives of this scaffold have shown promise in the development of therapeutics for neurological disorders and other conditions.[1][2] The traditional multi-step synthesis of such complex bicyclic systems, however, can be a significant bottleneck in the drug discovery process, demanding considerable time and resources.
This application note details a powerful and efficient one-pot methodology for the diastereoselective synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffolds.[1][3] This approach leverages a three-component [3+2] cycloaddition reaction, followed by in-situ reduction and lactamization, to rapidly construct the bicyclic core from simple, commercially available starting materials. By streamlining the synthesis into a single operation, this protocol significantly reduces reaction time, minimizes waste, and simplifies purification, thereby accelerating the exploration of this valuable chemical space.
Mechanistic Insights: A Tandem Approach to Complexity
The elegance of this one-pot synthesis lies in a carefully orchestrated sequence of reactions occurring in a single flask. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The overall transformation can be broken down into three key steps:
-
In-Situ Generation of Azomethine Ylide: The reaction is initiated by the condensation of an α-amino acid with an aldehyde. This is followed by a decarboxylation step, which generates a highly reactive, non-stabilized azomethine ylide. The choice of amino acid and aldehyde allows for the introduction of diversity at specific points of the final scaffold.
-
[3+2] Cycloaddition: The generated azomethine ylide, a 1,3-dipole, then undergoes a highly stereoselective [3+2] cycloaddition reaction with a dipolarophile, typically an electron-deficient alkene such as an N-substituted maleimide. This step rapidly builds the five-membered pyrrolidine ring and sets the stereochemistry of the resulting cycloadduct.
-
Reductive Lactamization Cascade: Following the cycloaddition, a reducing agent is introduced to selectively reduce one of the ester or amide functionalities of the cycloadduct. This is followed by an intramolecular lactamization, which forms the second ring and completes the 3,9-diazabicyclo[4.2.1]nonane skeleton.
Caption: Overall workflow of the one-pot synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative procedure based on the one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane scaffolds via a [3+2] cycloaddition-reductive lactamization cascade.
Materials:
-
α-Amino acid (e.g., sarcosine, glycine)
-
Aldehyde (e.g., paraformaldehyde, benzaldehyde)
-
N-substituted maleimide (e.g., N-phenylmaleimide, N-ethylmaleimide)
-
Solvent (e.g., Toluene, Xylene)
-
Reducing agent (e.g., Sodium borohydride)
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-amino acid (1.0 eq.), the aldehyde (1.2 eq.), and the N-substituted maleimide (1.0 eq.).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene) to the flask to achieve a starting material concentration of approximately 0.1 M.
-
[3+2] Cycloaddition: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Cooling and Reduction: Once the cycloaddition is complete, cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., sodium borohydride, 2.0 eq.) in a suitable solvent (e.g., methanol) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Lactamization: After the addition of the reducing agent is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to facilitate the intramolecular lactamization.
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3,9-diazabicyclo[4.2.1]nonane scaffold.
Caption: Step-by-step experimental workflow.
Results and Discussion: Expected Outcomes and Troubleshooting
The one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane scaffolds is a robust and versatile method. The following table provides representative data for the synthesis of various analogs.
| Entry | α-Amino Acid | Aldehyde | N-Substituted Maleimide | Typical Yield | Diastereomeric Ratio (endo/exo) |
| 1 | Sarcosine | Paraformaldehyde | N-Phenylmaleimide | 75% | >95:5 |
| 2 | Glycine | Benzaldehyde | N-Ethylmaleimide | 68% | >90:10 |
| 3 | L-Proline | Paraformaldehyde | N-Benzylmaleimide | 72% | >98:2 |
Troubleshooting:
-
Low Yield:
-
Incomplete reaction: Ensure the reaction is monitored to completion before proceeding to the reduction step. Extended reaction times or higher temperatures may be necessary for less reactive substrates.
-
Decomposition of azomethine ylide: The azomethine ylide is a reactive intermediate. Ensure the reaction is carried out under anhydrous and inert conditions.
-
-
Poor Diastereoselectivity:
-
Reaction temperature: The diastereoselectivity of the [3+2] cycloaddition can be temperature-dependent. Running the reaction at a lower temperature may improve the endo/exo ratio.
-
Solvent effects: The polarity of the solvent can influence the transition state of the cycloaddition. Screening different solvents may be beneficial.
-
-
Difficult Purification:
-
Side products: Incomplete reduction or side reactions during lactamization can lead to impurities. Careful control of the amount of reducing agent and reaction time is crucial.
-
Chromatography conditions: Optimization of the solvent system for column chromatography may be necessary to achieve good separation of the desired product.
-
Conclusion
The one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane scaffolds via a [3+2] cycloaddition-reductive lactamization cascade represents a significant advancement in the synthesis of complex, medicinally relevant molecules. This method is characterized by its operational simplicity, high efficiency, and excellent diastereoselectivity. By providing rapid access to a diverse range of 3,9-diazabicyclo[4.2.1]nonane derivatives, this protocol empowers medicinal chemists to accelerate the design and synthesis of novel therapeutic agents.
References
-
Zhang, X., Legris, M., Muthengi, A. M., & Zhang, W. (2017). [3+2] CYCLOADDITION-BASED ONE-POT SYNTHESIS OF 3,9-DIAZABICYCLO[4.2.1]NONANE-CONTAINING SCAFFOLD. Chemistry of Heterocyclic Compounds, 53(4), 468–473. [Link]
-
Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. [Link]
-
Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765–2810. [Link]
-
Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–909. [Link]
-
Sweeney, J. B. (2009). Azabicycloalkanes: synthesis and stereochemistry. Chemical Society Reviews, 38(4), 1027–1038. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3+2] CYCLOADDITION-BASED ONE-POT SYNTHESIS OF 3,9-DIAZABICYCLO[4.2.1]NONANE-CONTAINING SCAFFOLD | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Welcome to the comprehensive technical support guide for the synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis, primarily proceeding through a Beckmann rearrangement of tropinone oxime, is a critical transformation for accessing this valuable bicyclic lactam scaffold. This guide provides in-depth technical insights, detailed protocols, and practical solutions to frequently encountered issues.
I. Understanding the Core Synthesis: The Beckmann Rearrangement of Tropinone Oxime
The synthesis of this compound from tropinone involves two key steps: the formation of tropinone oxime and its subsequent Beckmann rearrangement. The regioselectivity of the rearrangement, which dictates the formation of the desired lactam isomer, is critically dependent on the stereochemistry of the oxime intermediate.
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[1][2] In the case of cyclic ketoximes like tropinone oxime, this rearrangement leads to a ring expansion, forming a lactam. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrating.[3][4] Therefore, controlling the E/Z isomerization of the tropinone oxime is paramount for a successful and high-yield synthesis.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identify the root cause and implement effective solutions.
| Problem ID | Observed Issue | Potential Causes | Recommended Actions & Explanations |
| TROUBLE-01 | Low overall yield of the desired lactam. | 1. Inefficient oxime formation.2. Unfavorable E/Z isomer ratio of the oxime.3. Competing Beckmann fragmentation.4. Incomplete rearrangement.5. Product degradation under harsh acidic conditions. | Action 1 (Oxime Formation): Ensure complete conversion of tropinone to the oxime by using a slight excess of hydroxylamine hydrochloride and an appropriate base (e.g., sodium acetate, pyridine) to neutralize the liberated HCl. Monitor the reaction by TLC or GC-MS. The reaction is typically carried out in ethanol or a similar protic solvent.Action 2 (Isomer Ratio): The E/Z ratio of the oxime can be influenced by the reaction conditions (temperature, solvent, pH). While specific studies on tropinone oxime isomerization are limited, for many oximes, thermodynamic equilibrium can be shifted by adjusting these parameters. Consider that acid can catalyze the isomerization.[5][6]Action 3 (Fragmentation): Beckmann fragmentation is a common side reaction for bicyclic oximes, especially when the migrating group can form a stable carbocation.[3] To minimize fragmentation, use milder rearrangement catalysts or reaction conditions. Dehydrating agents like phosphorus pentoxide or milder Lewis acids can sometimes favor the rearrangement over fragmentation.Action 4 (Incomplete Rearrangement): If starting material (oxime) is recovered, increase the reaction time or temperature cautiously. Ensure the acid catalyst is not deactivated. The use of stronger acids like polyphosphoric acid (PPA) or oleum can also drive the reaction to completion, but may increase side product formation.Action 5 (Product Degradation): The lactam product can be susceptible to hydrolysis under strongly acidic conditions. Neutralize the reaction mixture promptly upon completion and extract the product. |
| TROUBLE-02 | Isolation of a significant amount of an undesired lactam isomer. | The migrating group was not the desired one, indicating the predominance of the undesired oxime isomer. | Action: The key is to control the stereochemistry of the oxime. Experiment with different oximation conditions (see TROUBLE-01, Action 2). In some cases, separation of the E and Z oxime isomers by chromatography or fractional crystallization might be possible before the rearrangement step. |
| TROUBLE-03 | Formation of a nitrile-containing byproduct. | This is a strong indication of Beckmann fragmentation. The fragmentation of tropinone oxime would likely lead to the formation of a cyano-containing piperidine derivative. | Action: As with low yield due to fragmentation (TROUBLE-01, Action 3), modify the reaction conditions to favor the rearrangement. Lowering the reaction temperature and using a catalyst that is less prone to inducing carbocation formation can be beneficial. |
| TROUBLE-04 | Difficulty in purifying the final product. | 1. Presence of unreacted starting materials or oxime.2. Formation of polar byproducts.3. Tar formation under strong acid conditions. | Action 1 (Unreacted Materials): Optimize the reaction conditions for complete conversion. If unreacted starting material persists, consider a purification strategy that leverages the different polarities of the ketone/oxime and the lactam.Action 2 (Polar Byproducts): Column chromatography on silica gel or alumina is often effective for separating the lactam from polar impurities. A solvent system of dichloromethane/methanol or chloroform/methanol is a good starting point.[7]Action 3 (Tar Formation): This is often a result of overly harsh reaction conditions. Reduce the reaction temperature and/or use a milder catalyst. Adding the substrate slowly to the acidic medium at a low temperature can also help to control the exotherm and minimize charring. |
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
The most commonly cited method involves the treatment of tropinone with sodium azide in the presence of a strong acid like concentrated sulfuric acid in a solvent like chloroform. This is a variation of the Beckmann rearrangement, often referred to as the Schmidt reaction. A published procedure reports a 78% yield using this method.
Q2: How can I prepare the tropinone oxime intermediate?
Tropinone oxime can be prepared by reacting tropinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in a protic solvent like ethanol at room temperature or with gentle heating.
Q3: What are the key parameters to control during the Beckmann rearrangement step?
The critical parameters are:
-
Temperature: The reaction is often initiated at low temperatures (-20 °C to -5 °C) during the addition of reagents to control the exothermic reaction and then warmed to room temperature or heated to drive the rearrangement.
-
Acid Concentration: The strength and concentration of the acid catalyst are crucial. While strong acids are effective, they can also promote side reactions.
-
Reaction Time: The reaction should be monitored to ensure completion without excessive degradation of the product.
Q4: Are there alternative, milder catalysts for the Beckmann rearrangement of tropinone oxime?
Yes, a variety of modern catalysts have been developed for the Beckmann rearrangement that are milder than concentrated sulfuric acid. These include:
-
Cyanuric chloride with a Lewis acid.
-
Solid acid catalysts such as zeolites or acidic resins.[2]
-
Photocatalytic methods. While not specifically reported for tropinone oxime, these methods are worth exploring to potentially improve yield and reduce side product formation.[8]
Q5: How can I confirm the structure of the synthesized this compound?
The structure can be confirmed using a combination of spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the connectivity of atoms in the molecule. The number of signals and their chemical shifts and coupling patterns will be characteristic of the bicyclic lactam structure.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1620-1680 cm⁻¹ is characteristic of the amide carbonyl group (C=O). The presence of an N-H stretch around 3200-3400 cm⁻¹ would also be expected.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. A molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated mass of C₈H₁₄N₂O (154.21 g/mol ) should be observed.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Schmidt Reaction
This protocol is adapted from the literature and provides a robust method for the synthesis.
Materials:
-
Tropinone
-
Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE! HANDLE WITH EXTREME CAUTION.
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Chloroform (CHCl₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve tropinone in anhydrous chloroform.
-
Cool the solution to -20 °C using a suitable cooling bath.
-
Slowly add concentrated sulfuric acid dropwise, maintaining the temperature below -5 °C.
-
Once the addition of sulfuric acid is complete, slowly add sodium azide in small portions, ensuring the temperature does not exceed -5 °C.
-
After the addition of sodium azide is complete, allow the reaction mixture to stir at room temperature for 15 minutes.
-
Heat the reaction mixture to 50 °C and stir overnight under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate. CAUTION: Gas evolution (CO₂) will occur.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient or by crystallization.
V. Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway
Caption: Synthetic route to the target lactam.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. EP0009865A1 - Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Beckmann rearrangement catalysis: a review of recent advances - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
purification of crude 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one by column chromatography
Technical Support Center: Purification of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
This guide provides a comprehensive, experience-driven approach to the . It is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the underlying chemical principles and provide robust troubleshooting solutions for common challenges encountered in the laboratory.
Foundational Analysis: Understanding the Molecule
Before commencing any purification, a thorough understanding of the target molecule's properties is paramount. This compound is a bicyclic lactam containing two nitrogen atoms.
-
Polarity and Basicity: The presence of a lactam and two amine functionalities—one tertiary and one secondary (amide)—renders the molecule highly polar. The nitrogen atoms are basic (a similar structure, tropinone, has a predicted pKa of ~8.9) and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This interaction is the primary cause of peak tailing and potential recovery issues during chromatography.
-
Stability: Lactams can be susceptible to hydrolysis under harsh acidic or basic conditions. While the conditions for column chromatography are generally mild, prolonged exposure to untreated silica gel (which is acidic) can sometimes lead to degradation.[2]
This pre-analysis dictates our entire strategy, from the choice of stationary phase to the composition of the mobile phase.
Experimental Workflow: From Crude Mixture to Pure Compound
The purification process is a systematic workflow. Each step is critical for achieving high purity and yield.
Caption: Workflow for chromatographic purification.
Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
TLC is the most critical preliminary step. It provides a rapid, small-scale preview of the separation that will occur on the column.
-
Objective: To find a solvent system that provides good separation between the target compound and impurities, with a retention factor (Rf) for the product between 0.2 and 0.4.[3] An Rf in this range typically ensures the compound elutes from the column in a reasonable volume without being too close to the solvent front or sticking to the baseline.
-
Stationary Phase: Use standard silica gel 60 F254 plates.
-
Mobile Phase Selection: Due to the compound's polarity, a polar eluent is required.
-
Starting Point: Begin with a mixture of Dichloromethane (DCM) and Methanol (MeOH). A good initial test is 95:5 DCM:MeOH.
-
Addressing Basicity: To counteract the acidic nature of the silica and prevent streaking, add a basic modifier. Add 0.5-1% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to your eluent system.[4][5][6]
-
Systematic Approach: Spot the crude mixture on a TLC plate and develop it in various solvent systems. An example of a systematic trial:
-
System A: 98:2 DCM:MeOH + 1% TEA
-
System B: 95:5 DCM:MeOH + 1% TEA
-
System C: 90:10 DCM:MeOH + 1% TEA
-
-
-
Visualization: If the compound is not UV active, visualize the spots using a potassium permanganate (KMnO₄) stain, which reacts with the amine and ketone functionalities, or in an iodine chamber.
Step 2: Column Preparation and Sample Loading
-
Stationary Phase Selection: Standard flash-grade silica gel (230-400 mesh) is the most common choice. If severe decomposition or irreversible adsorption is observed even with a basic modifier, consider using neutral alumina as an alternative.[2]
-
Column Packing: The "slurry method" is recommended for a homogeneously packed column.
-
Mix the required amount of silica gel (typically 50-100 times the mass of the crude sample) with the initial, least polar eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it down, ensuring no air bubbles or cracks are present.
-
-
Sample Loading: Dry loading is highly recommended for this compound to ensure a narrow starting band and optimal separation.[7]
-
Dissolve the crude product in a suitable solvent (like DCM or MeOH).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Step 3: Elution and Fraction Collection
-
Elution: Begin eluting with the solvent system identified during TLC. A gradient elution is often more effective than an isocratic (single solvent system) elution.
-
Start with a slightly less polar solvent mixture than the one that gave the ideal Rf (e.g., if 95:5 DCM:MeOH was ideal, start with 98:2 DCM:MeOH).
-
Gradually increase the polarity by slowly increasing the percentage of methanol. This allows non-polar impurities to elute first, followed by your target compound, and finally the more polar impurities.
-
-
Flow Rate: Maintain a steady and controlled flow rate. A rate that is too fast reduces the equilibrium time between the stationary and mobile phases, leading to broader peaks and poor separation.[7] A rate that is too slow can cause band broadening due to diffusion.[7]
-
Fraction Collection: Collect fractions continuously and monitor them by TLC. Spot every few fractions on a TLC plate to track the elution of your product.
-
Isolation: Once the pure fractions have been identified, combine them and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table
| Parameter | Recommendation / Observation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective. Acidity must be neutralized by a basic modifier in the eluent. |
| Neutral Alumina | Alternative for compounds that degrade or irreversibly bind to silica. | |
| Mobile Phase (Eluent) | DCM:MeOH with 0.5-1% TEA | Excellent starting system for polar amines. TEA prevents tailing.[8] |
| EtOAc:Hexane with 0.5-1% TEA | A less polar alternative if impurities are very non-polar. | |
| Optimal Rf (TLC) | 0.2 - 0.4 | Ensures good resolution and a practical elution volume on the column.[3] |
| Loading Method | Dry Loading | Strongly recommended for ensuring a narrow band and improving separation, especially if solubility in the eluent is low.[7] |
| Detection Method | UV (if applicable), KMnO₄ stain, Iodine | KMnO₄ is effective for visualizing amines and other oxidizable groups. |
Troubleshooting Guide: A Question & Answer Approach
Q1: My compound is streaking severely on the TLC plate and I'm getting broad, tailing peaks from my column.
-
Probable Cause: This is a classic sign of strong interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups on the silica gel surface. This ionic interaction slows down a portion of the molecules, causing them to "drag" or "tail" behind the main band.
-
Systematic Solution:
-
Introduce a Basic Modifier: The most effective solution is to add a competitive base to your eluent. Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your DCM/MeOH mobile phase.[4][6] This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Consider an Alternative Stationary Phase: If tailing persists even with a modifier, the interaction is too strong. Switch to a less acidic stationary phase like neutral alumina.[2]
-
Q2: My compound is not moving from the baseline on the TLC plate (Rf ≈ 0) and won't elute from the column.
-
Probable Cause: The mobile phase is not polar enough to displace your highly polar compound from the stationary phase.
-
Systematic Solution:
-
Increase Eluent Polarity: Systematically increase the proportion of the more polar solvent. If you are using a 98:2 DCM:MeOH mixture, try 95:5, then 90:10, and so on.[2] Methanol is a much stronger eluent than DCM.
-
Change Solvent System: If even high concentrations of methanol in DCM are ineffective, consider a more potent polar solvent system. For very polar compounds, a mixture containing 1-10% of a "10% NH₄OH in MeOH" solution mixed into DCM can be effective.[4]
-
Q3: My compound runs with the solvent front on the TLC plate (Rf ≈ 1) and elutes immediately from the column with impurities.
-
Probable Cause: The mobile phase is too polar. Your compound has a much higher affinity for the solvent than for the silica gel, resulting in no retention or separation.
-
Systematic Solution:
-
Decrease Eluent Polarity: Reduce the proportion of the polar solvent. If you are using 10:90 Hexane:EtOAc, try 20:80 or 30:70. If using 90:10 DCM:MeOH, decrease the methanol content to 2-5%.
-
Change Solvent System: Switch to a fundamentally less polar solvent system. For example, if DCM:MeOH is too strong, try an EtOAc:Hexane system, which is generally less polar.
-
Q4: I'm getting poor separation between my product and a key impurity.
-
Probable Cause: This can be due to several factors: an unoptimized solvent system, overloading the column, or poor packing.
-
Systematic Solution:
-
Re-optimize TLC: Try different solvent families. Sometimes a DCM/MeOH system will separate compounds that an EtOAc/Hexane system cannot, and vice-versa. The different solvent interactions can alter selectivity.
-
Use a Shallow Gradient: Instead of a large step-change in polarity, use a very gradual gradient (e.g., increasing methanol content by 0.5% every two column volumes). This can resolve closely running spots.
-
Check Loading: You may have overloaded the column. A good rule of thumb is to use at least 50-100 grams of silica for every 1 gram of crude material. Overloading leads to broad bands that cannot be resolved.[9]
-
Improve Column Packing: Repack the column carefully, ensuring there are no channels or bubbles, which cause uneven solvent flow and ruin separation.
-
Q5: My final yield is very low, and I can't account for the missing material.
-
Probable Cause: The compound may be degrading on the acidic silica gel or it may be irreversibly adsorbed. Another possibility is that the eluted fractions are too dilute to be detected by your standard TLC monitoring.[2]
-
Systematic Solution:
-
Perform a Stability Test: Spot your crude material on a TLC plate and let it sit in the open air on the silica for 1-2 hours. Then, develop the plate. If new spots appear or the original spot diminishes, your compound is unstable on silica.[2] In this case, switching to neutral alumina is advised.
-
Flush the Column: After your expected product has eluted, flush the column with a very strong solvent (e.g., 20% MeOH in DCM, or even 100% MeOH). Collect this flush and analyze it. This may recover material that was very strongly bound.
-
Concentrate and Re-analyze Fractions: If you suspect your fractions are too dilute, take the fractions where you expected your product to be, concentrate them significantly, and re-spot them on a TLC plate. A faint spot may become visible upon concentration.[10]
-
Frequently Asked Questions (FAQs)
-
Q: Why is dry loading preferred over wet loading for this compound?
-
A: Wet loading requires dissolving the sample in the mobile phase. If the compound has limited solubility, you may need a large volume of solvent, which creates a very wide initial sample band on the column, leading to poor separation. Dry loading adsorbs the compound onto silica first, allowing it to be introduced to the column in a highly concentrated, narrow band, which is ideal for high-resolution separation.[7]
-
-
Q: How do I choose between isocratic and gradient elution?
-
A: If your TLC shows a large separation (a big ΔRf) between your product and all impurities, an isocratic elution with the optimized solvent system can be simple and effective. However, if impurities are close to your product, a gradient elution provides much greater resolving power by subtly changing the mobile phase strength over time, allowing for a more controlled separation.
-
-
Q: Can I reuse my column?
-
A: It is generally not recommended for high-purity applications. Impurities from a previous run can remain strongly adsorbed to the silica and may leach out during a subsequent purification, contaminating your product. For the highest purity, always use a freshly packed column.
-
References
-
Restek Corporation. GC Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Al-Busaidi, J. K., et al. (2022). Detailed Information of the polar stationary phases. ResearchGate. Retrieved from [Link]
-
Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for TLC. Retrieved from [Link]
-
LookChem. Tropinone (532-24-1). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
- Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
- Bojita, M., et al. (2011). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH.
-
Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? r/OrganicChemistry. Retrieved from [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Solvent Is Used In Thin Layer Chromatography? YouTube. Retrieved from [Link]
-
Imtakt. Interactions of HPLC Stationary Phases. Retrieved from [Link]
-
Reddit. (2022). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
Supporting Information. New Ligands with Affinity for the α4β2. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation? YouTube. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]
- Almansour, A. I., et al. (2014).
-
European Patent Office. (2022). KRAS INHIBITORS. Retrieved from [Link]
- Google Patents. US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors.
-
ResearchGate. (2025). The Photohydration ofN-Alkylpyridinium Salts: Theory and Experiment. Retrieved from [Link]
-
PubChem. 3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonane. Retrieved from [Link]
-
European Patent Office. Diazabicyclic compounds and microemulsions thereof. Retrieved from [Link]
-
ResearchGate. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. Retrieved from [Link]
-
University of Southampton. The Preparation of 1,3,6,8-Tetraene Systems for Use as Intramolecular Diels- Alder Substrates in Desymmetrization Reactions. Retrieved from [Link]
-
MDPI. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Welcome to the technical support center for the synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential impurities encountered during the synthesis of this important bicyclic lactam. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in synthetic and analytical chemistry.
I. Overview of the Synthesis: The Schmidt Rearrangement of Tropinone
The most common and efficient route to this compound is the Schmidt rearrangement of tropinone. This reaction involves the acid-catalyzed addition of hydrazoic acid (generated in situ from sodium azide) to the carbonyl group of tropinone, followed by a concerted rearrangement to yield the desired lactam.
Technical Support Center: Schmidt Reaction with Tropinone and Hydrazoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting the Schmidt reaction, specifically the ring expansion of tropinone using hydrazoic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying rationale to empower you to overcome common challenges in this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Schmidt reaction with tropinone?
The Schmidt reaction on a cyclic ketone like tropinone results in a ring expansion, inserting a nitrogen atom adjacent to the carbonyl group to form a lactam. In the case of tropinone, this yields a bridged bicyclic lactam, an aza-bridged bicyclo[3.2.2]nonan-3-one derivative.[1][2][3] The reaction proceeds via nucleophilic attack of hydrazoic acid on the protonated ketone, followed by a rearrangement with the expulsion of nitrogen gas.[4][5][6]
Q2: What are the primary safety concerns when performing this reaction?
The foremost concern is the use of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive, especially in concentrated form.[7][8][9][10] It is imperative to generate hydrazoic acid in situ from sodium azide and a strong acid, and to perform the entire procedure in a well-ventilated fume hood with a blast shield.[4][10][11] Sodium azide itself is also highly toxic and should be handled with care, avoiding contact with acids outside of the reaction vessel to prevent the formation of gaseous HN₃.[12][13] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][12]
Q3: Can I use a Lewis acid instead of a Brønsted acid like sulfuric acid?
Yes, Lewis acids such as titanium tetrachloride (TiCl₄) or trifluoroacetic acid (TFA) can be used to catalyze the Schmidt reaction.[4][7][11] The choice of acid can influence reaction rates and, in some cases, selectivity. For substrates sensitive to strongly acidic and oxidative conditions posed by concentrated sulfuric acid, a Lewis acid in an inert solvent like dichloromethane can be a milder alternative.[14][15]
Q4: What is the typical migratory aptitude of the groups attached to the carbonyl in a Schmidt reaction?
In unsymmetrical ketones, the group that migrates is determined by a combination of electronic and steric factors. The general order of migratory aptitude is often cited as H > 3° alkyl > 2° alkyl ≈ aryl > 1° alkyl > methyl.[16] For tropinone, which is a symmetrical ketone, either of the alpha-carbons can migrate, leading to the same lactam product. However, in substituted tropinones, the regioselectivity of the migration would need to be carefully considered.[17][18]
Troubleshooting Guide
This section addresses common problems encountered during the Schmidt reaction of tropinone.
Problem 1: Low or No Yield of the Desired Lactam
A low yield is one of the most frequent issues. Several factors can contribute to this, and a systematic approach is necessary for diagnosis.[19][20]
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective in situ Generation of Hydrazoic Acid | Ensure the sodium azide is of high purity and has been stored properly. The strong acid (e.g., concentrated H₂SO₄) must be added slowly and at a controlled temperature (typically 0-10 °C) to the solution of tropinone before the addition of the sodium azide solution.[14] This ensures the hydrazoic acid is generated in the presence of the substrate. |
| Suboptimal Reaction Temperature | Temperature control is critical. The initial addition of reagents should be done at low temperatures (0-5 °C) to control the exothermic reaction and the volatility of hydrazoic acid.[14] After the addition is complete, the reaction may need to be allowed to warm to room temperature or be gently heated to drive it to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Incorrect Stoichiometry | While a slight excess of sodium azide (e.g., 1.2 equivalents) is common, a large excess can lead to the formation of side products like tetrazoles.[14][21][22] Carefully measure your starting materials. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, prolonged reaction times at elevated temperatures can lead to decomposition. |
| Product Loss During Workup | The lactam product is likely to be water-soluble, especially after protonation in the acidic reaction mixture. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform) after neutralization. |
Problem 2: Formation of a Tetrazole Side Product
The formation of a tetrazole is a known side reaction in the Schmidt reaction, especially with an excess of hydrazoic acid.[4][21][22]
| Potential Cause | Troubleshooting Steps & Recommendations |
| Excess Hydrazoic Acid | The nitrilium ion intermediate in the Schmidt reaction can be trapped by another molecule of hydrazoic acid to form a tetrazole.[22][23] Use a stoichiometric amount or only a slight excess of sodium azide (1.1-1.2 equivalents) relative to the tropinone. |
| Reaction Conditions | High concentrations of hydrazoic acid and harsh acidic conditions can favor tetrazole formation.[4][22] Consider using milder conditions, such as a Lewis acid catalyst in an inert solvent. |
Problem 3: Reaction Mixture Turns Dark/Polymerization
A dark coloration or the formation of tar-like substances often indicates decomposition of the starting material or product.[24]
| Potential Cause | Troubleshooting Steps & Recommendations |
| Harsh Reaction Conditions | Concentrated sulfuric acid is a strong oxidizing agent and can cause charring, especially at elevated temperatures. Maintain a low temperature during the addition of reagents. If decomposition is a persistent issue, consider switching to a milder acid catalyst like trifluoroacetic acid. |
| Impure Starting Material | Impurities in the tropinone can lead to side reactions and polymerization. Ensure the tropinone is pure before starting the reaction. Recrystallization or sublimation may be necessary. |
Experimental Workflow & Methodologies
Standard Protocol for Schmidt Ring Expansion of Tropinone
This protocol outlines a general procedure for the synthesis of the corresponding bridged bicyclic lactam.
Materials:
-
Tropinone (1.0 eq)
-
Sodium azide (1.2 eq)
-
Concentrated Sulfuric Acid
-
Dichloromethane (or other suitable solvent)
-
Saturated Sodium Bicarbonate or Sodium Hydroxide solution
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tropinone (1.0 eq) in dichloromethane. Cool the solution in an ice bath to 0 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.[14]
-
In situ Generation of Hydrazoic Acid: In a separate container, dissolve sodium azide (1.2 eq) in a minimal amount of water. CAUTION: Handle sodium azide with extreme care.
-
Reagent Addition: Add the sodium azide solution dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully quench the reaction by pouring it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with dichloromethane. .
-
-
Purification:
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude lactam can be purified by flash column chromatography on silica gel or by recrystallization.[14]
-
Visualization of Key Processes
Schmidt Reaction Mechanism on a Ketone
Troubleshooting Workflow for Low Yield
References
-
Chemistry LibreTexts. (2023, January 22). Schmidt Reaction. [Link]
-
Perlego. Schmidt Reaction | Overview & Research Examples. [Link]
-
StudySmarter. (2023, October 21). Schmidt Reaction: Mechanism & Application. [Link]
-
J&K Scientific LLC. (2021, March 23). Schmidt Reaction. [Link]
-
Sci-Hub. (1971). The Schmidt Reaction with Ketones. Russian Chemical Reviews. [Link]
- Nyfeler, E., & Renaud, P. (2006). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 60(5), 276-284.
-
University of Georgia. (n.d.). Standard Operating Procedure: Hydrazoic Acid. [Link]
- Wolff, H. (1948). The Schmidt Reaction. Organic Reactions, 3, 307-336.
-
Grokipedia. (n.d.). Schmidt reaction. [Link]
-
ResearchGate. (2009, August). Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. [Link]
- Pearson, W. H., Walavalkar, R., Schkeryantz, J. M., Fang, W. K., & Blickensdorf, J. D. (1993). Intramolecular Schmidt reactions of azides with carbocations: synthesis of bridged-bicyclic and fused-bicyclic tertiary amines. Journal of the American Chemical Society, 115(22), 10183-10194.
-
Wikipedia. (n.d.). Schmidt reaction. [Link]
- Aubé, J., & Milligan, G. L. (1991). Cation-π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Journal of the American Chemical Society, 113(23), 8965-8966.
-
Organic Reactions. (n.d.). The Schmidt Reaction. [Link]
-
Chemistry Learner. (n.d.). Schmidt Reaction: Definition, Examples, and Mechanism. [Link]
-
Vedantu. (n.d.). Schmidt Reaction: Mechanism, Steps & Applications Explained. [Link]
-
National Institutes of Health. (2008, December 5). Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. [Link]
- Smith, P. A. S., & Horwitz, J. P. (1950). The Effect of Structure on the Course of the Schmidt Reaction on Unsymmetrical Ketones. Journal of the American Chemical Society, 72(8), 3718-3720.
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 15, 1269-1275.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2022, December). Schmidt-type reaction for the synthesis of bicyclic.... [Link]
-
The Organic Chemistry Tutor. (2021, October 4). Schmidt Reaction. [Link]
-
ElectronicsAndBooks. (n.d.). Intramolecular Schmidt Reactions of Azides with Carbocations. [Link]
- Bedford, M. R., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization.
-
Chemistry Stack Exchange. (2020, September 28). Formation of tetrazoles from ketones in Schmidt reaction. [Link]
-
National Institutes of Health. (2018, March 5). Reagent-controlled regiodivergent ring expansions of steroids. [Link]
-
Wikipedia. (n.d.). Tropinone. [Link]
- Badger, G. M., Howard, R. T., & Simons, A. (1952). The schmidt reaction with unsymmetrical ketones. Journal of the Chemical Society, 2849-2851.
-
AubéLabUNC. (n.d.). ORGANIC METHODOLOGY. [Link]
- Quintero-Quiroz, C., et al. (2015). Chemical thermodynamics applied to the synthesis of tropinone. Journal of the Mexican Chemical Society, 59(4), 274-279.
-
ResearchGate. (n.d.). Surprising Outcomes of Classic Ring Expansion Conditions Applied to Octaethyloxochlorin. 3. Schmidt Reaction Conditions. [Link]
- Kumar, V., et al. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Advances, 11(48), 30205-30210.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. Schmidt Reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 7. perlego.com [perlego.com]
- 8. echemi.com [echemi.com]
- 9. research.uga.edu [research.uga.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. jk-sci.com [jk-sci.com]
- 12. riccachemical.com [riccachemical.com]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chimia.ch [chimia.ch]
- 16. grokipedia.com [grokipedia.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 539. The schmidt reaction with unsymmetrical ketones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproducts of the Tropinone and Sodium Azide Reaction in Sulfuric Acid
This guide is intended for researchers, scientists, and drug development professionals investigating the reaction between tropinone and sodium azide in the presence of sulfuric acid. As Senior Application Scientists, we provide this resource to address common technical challenges, explain the underlying chemical principles, and offer troubleshooting strategies to ensure experimental success and safety.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the Schmidt reaction of tropinone.
Q1: What is the primary chemical transformation occurring, and what is the expected product?
The reaction of tropinone, a ketone, with sodium azide (NaN₃) in the presence of a strong acid like sulfuric acid (H₂SO₄) is known as the Schmidt reaction .[1][2] The primary transformation involves the insertion of a nitrogen atom into the tropinone backbone, adjacent to the carbonyl group, to form a ring-expanded lactam (a cyclic amide).
The reaction proceeds via the in-situ formation of hydrazoic acid (HN₃) from sodium azide and sulfuric acid.[3][4] The ketone is protonated by the strong acid, making it more susceptible to nucleophilic attack by hydrazoic acid. This is followed by a dehydration and a concerted rearrangement step where one of the alpha-carbon groups migrates to the nitrogen, with the simultaneous expulsion of dinitrogen gas (N₂), a major driving force for the reaction.[1]
Given the structure of tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one), two possible regioisomeric lactams can be formed, depending on which alpha-carbon migrates.
Expected Primary Products:
-
Product A (Migration of C-2): 8-Methyl-8-azabicyclo[3.2.1]octan-4-one (a 7-membered lactam ring).
-
Product B (Migration of C-4): 8-Methyl-8-azabicyclo[4.2.1]nonan-3-one (a different 7-membered lactam ring structure).
The regioselectivity (the preference for forming one isomer over the other) is influenced by the migratory aptitude of the alpha-carbons, which is determined by steric and electronic factors.
Q2: My reaction has a low yield or failed completely. What are the common causes?
Low yield is a frequent issue. A systematic approach to troubleshooting is essential. Refer to the troubleshooting workflow diagram below.
Potential Causes:
-
Inadequate Acid Concentration: The sulfuric acid acts as both a catalyst and a solvent. If the concentration is too low, the ketone will not be sufficiently activated, and the formation of hydrazoic acid may be incomplete. Conversely, excessively concentrated acid can lead to degradation of the starting material or product.
-
Poor Temperature Control: The Schmidt reaction is often exothermic due to the decomposition of the azide intermediate and the evolution of nitrogen gas. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to uncontrolled decomposition and the formation of tar-like byproducts.
-
Premature Decomposition of Hydrazoic Acid: Hydrazoic acid is unstable.[3][4] If the sodium azide is added too quickly or at too high a temperature, the hydrazoic acid can decompose before it has a chance to react with the tropinone.
-
Moisture Contamination: While the reaction is typically run in an acidic aqueous environment, excessive water can interfere with the reaction equilibrium and the dehydrating role of concentrated sulfuric acid.
-
Impure Reagents: The purity of tropinone, sodium azide, and sulfuric acid is critical for a successful reaction.
Caption: A troubleshooting flowchart for diagnosing low yield in the tropinone Schmidt reaction.
Q3: I have isolated a byproduct. How can I identify it?
The most common byproducts are the regioisomers mentioned in Q1. However, other side reactions can occur.
Common Byproducts and Their Origin:
| Byproduct Type | Potential Cause / Origin | Recommended Analytical Technique |
| Regioisomeric Lactam | Non-selective migration of the C-2 vs. C-4 carbon of tropinone. This is an inherent possibility of the reaction. | ¹H & ¹³C NMR, LC-MS |
| Unreacted Tropinone | Incomplete reaction due to suboptimal conditions (low temp, short reaction time, insufficient reagents). | TLC, GC-MS, ¹H NMR |
| Polymeric/Tar Material | High reaction temperature, highly concentrated acid, or localized heating causing degradation. | Often insoluble and difficult to characterize. |
| Tropinone Dimer/Aldol Products | Self-condensation of tropinone under strongly acidic conditions, although less common. | LC-MS, HRMS |
Analytical Strategy:
-
Mass Spectrometry (LC-MS, GC-MS): Check the molecular weight. A byproduct with the same mass as the desired product is likely the regioisomer.
-
NMR Spectroscopy (¹H, ¹³C, COSY): This is the most powerful tool for structure elucidation. The chemical shifts and coupling patterns of the protons and carbons alpha to the new amide bond will be distinct for each regioisomer.
-
Infrared (IR) Spectroscopy: Can confirm the presence of a lactam carbonyl (typically 1650-1680 cm⁻¹), but may not distinguish between isomers.
Part 2: Safety & Protocol
Q4: What are the critical safety hazards associated with this reaction?
This reaction is classified as EXTREMELY HAZARDOUS and must only be performed by trained personnel in a certified chemical fume hood with all appropriate safety measures in place.
Primary Hazards:
-
Hydrazoic Acid (HN₃) Formation: Sodium azide reacts with strong acids to form hydrazoic acid, a colorless, volatile, and extremely toxic and explosive liquid.[3][4][5] Inhalation can be fatal.[5]
-
Sodium Azide (NaN₃): Itself is highly toxic if ingested or absorbed through the skin.[3][5][6]
-
Explosive Metal Azides: Sodium azide can react with heavy metals (e.g., lead, copper, brass fittings in drains or equipment) to form highly shock-sensitive and explosive heavy metal azides.[4][5] Never use metal spatulas to handle solid sodium azide. [5]
-
Concentrated Sulfuric Acid: Is highly corrosive and can cause severe burns.
-
Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the vessel is not adequately vented.
Mandatory Safety Precautions:
-
Always work in a properly functioning chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[5]
-
Have a blast shield in front of the reaction apparatus.
-
Ensure an appropriate spill kit for both acid and azide is readily available.[3]
-
Quench any residual azide during workup carefully (e.g., with sodium nitrite under acidic conditions) before disposal.
Q5: Can you provide a generalized experimental protocol?
This protocol is a general guideline and must be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be performed before starting any work.
Generalized Protocol for Schmidt Reaction of Tropinone:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet/outlet (vented through an oil bubbler), add a solution of tropinone in concentrated sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath. It is crucial to maintain a low temperature during the addition of the azide.
-
Azide Addition: Add sodium azide (NaN₃) in very small portions over a period of 1-2 hours. CRITICAL: Monitor the temperature and gas evolution closely. The temperature should not be allowed to rise above 10 °C. Do not use metal spatulas.[5]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, then let it slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and very slowly and carefully pour it over crushed ice.
-
Neutralization & Extraction: Slowly neutralize the acidic solution by adding a base (e.g., concentrated NaOH or NH₄OH solution) while cooling in an ice bath until the pH is >10. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or chloroform).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Part 3: Mechanistic Insights
Q6: Can the formation of byproducts be controlled by modifying the reaction mechanism?
Yes, understanding the mechanism allows for rational control over byproduct formation.
Caption: The proposed mechanism for the Schmidt reaction on tropinone, showing pathways to both possible regioisomeric lactams.
The key to controlling byproducts lies in influencing the "Rearrangement" step. The relative migratory aptitude of the two α-carbons (C-2 and C-4) determines the ratio of Product A to Product B. While this is an inherent property of the substrate, it can sometimes be influenced by the steric bulk of the acid catalyst or the reaction temperature, though often one pathway is strongly favored. Minimizing degradation byproducts is more straightforward and is achieved through strict temperature control and appropriate reaction times.
References
-
Tropinone. Wikipedia. [Link]
-
Safe Handling of Sodium Azide (SAZ). Princeton University Environmental Health & Safety. [Link]
-
Chemical thermodynamics applied to the synthesis of tropinone. SciELO. [Link]
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Link]
-
Lab Safety Guideline: Sodium Azide. The University of Tennessee Health Science Center. [Link]
-
Sodium Azide NaN3. University of Illinois Division of Research Safety. [Link]
-
Sodium azide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Europe PMC. [Link]
-
Schmidt reaction. Wikipedia. [Link]
-
Intramolecular Schmidt Reaction Procedure. Organic Syntheses. [Link]
-
Schmidt Reaction. Organic Chemistry Portal. [Link]
-
Large-Scale Preparation and Usage of Azides. ResearchGate. [Link]
Sources
optimizing reaction conditions for the synthesis of diazabicyclononanones
Welcome to the technical support center for the synthesis and optimization of diazabicyclononanone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable heterocyclic structures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-tested insights to help you troubleshoot and optimize your reactions effectively.
The synthesis of the diazabicyclononane core, a rigid scaffold of significant interest in medicinal chemistry, often relies on key bond-forming reactions such as the double aza-Michael addition (conjugate addition) of a primary amine to an activated diolefin or a related Mannich-type condensation.[1][2] Success in these reactions hinges on a delicate balance of reagent stoichiometry, reaction conditions, and purification strategies. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: My reaction to form the diazabicyclononane core is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield is the most common issue and can stem from several factors. The first step is to determine if the starting materials were consumed. A quick TLC or LC-MS analysis of an aliquot from the reaction mixture is crucial.
-
If Starting Materials are Unchanged: This points to an issue with reaction activation.
-
Basicity/Nucleophilicity: The amine nucleophile may not be sufficiently deprotonated or activated. If you are not using a catalyst, the intrinsic basicity of your amine might be too low. Consider adding a non-nucleophilic base or switching to a stronger one.
-
Temperature: Many aza-Michael additions are run at room temperature but may require heating to overcome the activation energy barrier.[3] Conversely, some highly reactive substrates may benefit from cooling to prevent side reactions.
-
Solvent Choice: The solvent plays a critical role. Protic solvents can solvate the amine, potentially reducing its nucleophilicity, but can also facilitate proton transfer steps in the mechanism.[4] Aprotic polar solvents like THF, CH3CN, or DMF are common choices.
-
-
If Starting Materials are Consumed, but No Product is Formed: This suggests decomposition or the formation of undesired side products.
-
Substrate Stability: Your Michael acceptor (e.g., a divinyl ketone) might be prone to polymerization, especially under basic conditions or at elevated temperatures.
-
Amine Stability: Ensure your amine starting material is stable under the reaction conditions.
-
The following flowchart provides a systematic approach to diagnosing low-yield issues.
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: My reaction produces multiple products. How can I improve the selectivity for the desired diazabicyclononanone?
A2: The formation of multiple products often indicates a lack of selectivity or competing reaction pathways.
-
Mono-adduct vs. Di-adduct: The most common issue is the formation of the mono-Michael adduct, where the primary amine has added to only one of the electrophilic double bonds. To favor the desired double-addition and subsequent cyclization, ensure the stoichiometry is correct (typically 1:1 amine to dienone). Running the reaction at a higher concentration can also favor the intramolecular cyclization step over intermolecular side reactions.
-
Polymerization: As mentioned, Michael acceptors can polymerize. This is often observed as an insoluble material in the reaction flask or as baseline streaking on a TLC plate. Lowering the reaction temperature or adding a radical inhibitor like BHT can mitigate this.
-
Alternative Cyclization Modes: Depending on the substrate, alternative, thermodynamically or kinetically favored cyclization pathways might exist, leading to different ring systems. Careful structural elucidation of the major byproduct by NMR and MS is essential to understand the competing pathway. Modifying the scaffold or adjusting the reaction conditions (e.g., using a bulky base) can alter this selectivity.
Q3: What is the best way to purify my diazabicyclononanone product? It seems very polar and difficult to handle.
A3: The basic nitrogen atoms in the diazabicyclononane core make these compounds polar and prone to tailing on silica gel chromatography.
-
Column Chromatography:
-
Deactivate the Silica: Pre-treating your silica gel with a triethylamine (TEA) solution can significantly improve purification. A common practice is to use a mobile phase containing 0.5-1% TEA in your solvent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). This neutralizes the acidic silanol groups on the silica surface, preventing the basic amine product from sticking and streaking.
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.
-
-
Crystallization/Precipitation: If your product is a solid, crystallization is an excellent method for purification. If the crude material is an oil, you can sometimes precipitate the product as a salt (e.g., hydrochloride or tartrate salt) by adding the corresponding acid to a solution of the crude product in a suitable solvent.[5]
-
Solvent Extraction (Workup): During the aqueous workup, the pH of the solution is critical. To extract your basic product into an organic layer, ensure the aqueous layer is basic (pH > 9). Conversely, you can wash the organic layer with a dilute acid solution to remove the product, leaving non-basic impurities behind. You can then re-basify the acidic aqueous layer and re-extract your purified product.
Part 2: Optimization Protocols & Data
Optimizing a reaction requires systematically varying key parameters. Below is a generalized workflow and a table illustrating how different conditions can impact the synthesis.
Experimental Optimization Workflow
This workflow outlines a logical sequence for optimizing the reaction conditions.
Caption: Systematic Workflow for Reaction Optimization.
Table 1: Impact of Reaction Parameters on a Generic Aza-Michael Cyclization
The following data is illustrative for the reaction of benzylamine with 1,4-pentadien-3-one. The yield is determined by LC-MS analysis of the crude reaction mixture against an internal standard.
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Crude Yield (%) | Key Observation |
| 1 | THF | None | 25 | 24 | 15% | Slow conversion, starting material remains. |
| 2 | THF | TEA (1.1) | 25 | 12 | 45% | Improved rate, some mono-adduct present. |
| 3 | THF | DBU (0.2) | 25 | 4 | 75% | Fast reaction, clean conversion.[6] |
| 4 | CH3CN | DBU (0.2) | 25 | 4 | 82% | Slightly higher yield than THF. |
| 5 | Methanol | None | 25 | 18 | 30% | Protic solvent slows the reaction.[4] |
| 6 | CH3CN | DBU (0.2) | 0 | 12 | 65% | Slower but cleaner than RT, less polymer. |
| 7 | CH3CN | DBU (0.2) | 60 | 1 | 70% | Fast but significant byproduct formation. |
Analysis: From this screening, Entry 4 (CH3CN, 0.2 equiv DBU, 25°C) represents the optimal condition, providing a high yield in a reasonable timeframe. If byproduct formation were a major issue, the conditions in Entry 6 would be a promising alternative.
Protocol: General Procedure for the Synthesis of a N-substituted 3,7-Diazabicyclo[3.3.1]nonan-9-one
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Primary amine (e.g., benzylamine, 1.0 equiv)
-
Divinyl ketone or equivalent precursor (1.0 equiv)
-
Anhydrous acetonitrile (CH3CN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Triethylamine (TEA)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary amine (1.0 equiv).
-
Dissolve the amine in anhydrous acetonitrile (to make a ~0.2 M solution).
-
Add the divinyl ketone (1.0 equiv) to the solution via syringe.
-
Initiation: Add DBU (0.2 equiv) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the reaction is complete, quench by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Prepare a silica gel column.
-
Equilibrate the column with a solvent system of Hexanes/EtOAc containing 1% TEA.
-
Load the crude product onto the column and elute with a gradient of EtOAc in Hexanes (e.g., 10% to 50% EtOAc), ensuring 1% TEA is always present in the mobile phase.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final diazabicyclononanone.
-
References
-
Synthesis of Diazabicyclononanes: Provides examples of specific reaction conditions for synthesizing diazabicyclononane scaffolds. Source: ResearchGate, URL: [Link]
-
Bridged Piperazine Synthesis: Details multi-step synthetic routes involving nitrogen heterocycles, with specific reagents and conditions. Source: ResearchGate, URL: [Link]
-
Diazo Group Transfer Reactions: A comprehensive overview of diazo transfer methods, useful for precursor synthesis. Source: Organic Syntheses, URL: [Link]
-
Mechanism of Diazabicyclononanone-type Agonists: Discusses the interaction of these scaffolds with biological targets, highlighting their structural importance. Source: ACS Publications, URL: [Link]
-
Aza-Michael Reaction Review: A summary of advances in the aza-Michael reaction, a key step in many diazabicyclononanone syntheses. Source: Scribd, URL: [Link]
-
Michael Addition Conditions: General overview of aza-Michael addition reaction conditions. Source: Organic Chemistry Portal, URL: [Link]
-
Intramolecular Cyclization of Diazoketones: Describes cyclization reactions under mild conditions, relevant to heterocycle synthesis. Source: Frontiers in Chemistry, URL: [Link]
-
Aza-Michael Addition Discussion: A forum discussion providing practical insights into challenges with aza-Michael reactions. Source: Reddit, URL: [Link]
-
Aza-Michael Reaction in Undergraduate Labs: Details a green chemistry approach to the aza-Michael reaction, including temperature effects. Source: Pendidikan Kimia, URL: [Link]
-
Review of Aza-Michael Reaction Mechanisms: A comprehensive review discussing the mechanisms and factors influencing the aza-Michael reaction, including solvent effects. Source: ResearchGate, URL: [Link]
-
Scale-Up Synthesis Optimization: Provides examples of using bases like DBU in multi-step syntheses. Source: PubMed Central, URL: [Link]
-
Purification by HSCCC: Describes advanced purification techniques for natural products, applicable to complex mixtures. Source: MDPI, URL: [Link]
-
Sydnone Synthesis and Reactivity: Discusses cycloaddition reactions which can require harsh conditions, analogous to some cyclization challenges. Source: PubMed, URL: [Link]
-
Protein Purification Techniques: Outlines principles of purification, including precipitation and chromatography, that are broadly applicable. Source: PubMed Central, URL: [Link]
-
Optimization of Nanocrystal Preparation: Discusses systematic optimization of formulation parameters. Source: PubMed, URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of alpha-toxin produced by Clostridium novyi type A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Welcome to the technical support guide for the synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical protocols for overcoming challenges encountered during the scale-up of this valuable synthetic intermediate.
The synthesis of this compound, a key building block in medicinal chemistry for developing novel therapeutics, is most commonly achieved via a Schmidt rearrangement of tropinone.[1][2] While the reaction appears straightforward on paper, its scale-up presents significant challenges related to reaction control, safety, product purity, and yield. This guide provides solutions to common problems in a practical, question-and-answer format.
General Synthetic Pathway: Schmidt Rearrangement of Tropinone
The core transformation involves the reaction of tropinone with hydrazoic acid (HN₃), generated in situ from sodium azide (NaN₃) and a strong acid, typically concentrated sulfuric acid (H₂SO₄), in a suitable solvent like chloroform.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low after scale-up. What are the likely causes and how can I improve it?
Low yield is the most common issue during scale-up. The root cause is often multifactorial, stemming from temperature control, reagent stoichiometry, or workup inefficiencies.
A1: Common Causes and Solutions
-
Inadequate Temperature Control: The Schmidt rearrangement is highly exothermic. A runaway reaction can lead to side product formation and degradation of both starting material and product.
-
Solution: Ensure your reactor has sufficient cooling capacity. The rate of addition of both sulfuric acid and sodium azide must be carefully controlled to maintain the desired internal temperature, typically between -5°C and 5°C during the addition phase.[1][2] A slow, dropwise addition is critical. Monitor the internal temperature, not the bath temperature.
-
-
Poor Mixing: In a large reactor, inefficient stirring can create localized "hot spots" where reagents concentrate, leading to side reactions.
-
Solution: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous and homogenous mixing of the viscous chloroform/sulfuric acid mixture.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of azide to acid or substrate can halt the reaction or promote byproducts.
-
Solution: Typically, a slight excess of sodium azide and a larger excess of sulfuric acid are used. The acid acts as both a catalyst and the reagent to form HN₃. Systematically screen the molar equivalents on a small scale before proceeding with the full-scale reaction.
-
-
Workup and Extraction Losses: The product, a bicyclic lactam, has some water solubility. During neutralization and extraction, a significant amount of product can be lost to the aqueous phase.
-
Solution: After quenching the reaction with ice and neutralizing, perform multiple extractions (at least 3-5) with a chlorinated solvent like dichloromethane (DCM) or chloroform.[1] Saturating the aqueous layer with sodium chloride can decrease the product's solubility in the aqueous phase and improve extraction efficiency.
-
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
Impurity profiles often change upon scaling up. Understanding the potential side reactions is key to prevention.
A2: Identifying and Minimizing Impurities
-
Unreacted Tropinone: The most common impurity is the starting material.
-
Cause: Incomplete reaction (see Q1).
-
Solution: Ensure sufficient reaction time and temperature after the initial addition is complete. Confirm the absence of tropinone by TLC or LC-MS before initiating the workup.
-
-
Formation of Isomeric Lactams: Schmidt rearrangements can sometimes yield isomeric products depending on which carbon migrates.
-
Cause: While the migration to form the desired 3,9-diazabicyclo[4.2.1]nonan-4-one is generally favored from the tropinone skeleton, deviations in temperature or acid concentration could potentially influence the migratory aptitude.
-
Solution: Strict adherence to the established temperature profile is crucial. Maintaining a low temperature during azide addition minimizes the energy available for alternative rearrangement pathways.
-
-
Tetrazole Formation: A known side reaction of the Schmidt reaction with ketones is the formation of tetrazole byproducts.
-
Cause: This occurs when a second molecule of hydrazoic acid reacts with the initial product.
-
Solution: Use only a slight excess of sodium azide (e.g., 1.1-1.5 equivalents). A large excess can promote this secondary reaction.
-
Q3: The purification of the final product by column chromatography is difficult and not scalable. Are there better alternatives?
Relying on chromatography for multi-kilogram scale purification is often economically and practically unfeasible. Developing a crystallization protocol is paramount.
A3: Scalable Purification Strategies
-
Crystallization: The crude product is often a solid or a thick oil that can be crystallized.[4]
-
Protocol:
-
After extraction and solvent evaporation, you may obtain a solid.[4] If it's an oil, attempt to dissolve it in a minimum amount of a hot solvent in which the product has moderate solubility but poor solubility when cold.
-
Good starting points for solvent screening include ethyl acetate, acetone, or mixtures like DCM/hexanes or ethyl acetate/heptane.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Acid-Base Purification: As the product is a basic amine, an acid-base workup can be used to remove non-basic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., DCM).
-
Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous phase as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent (like ethyl acetate or ether) to remove any neutral organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid NaHCO₃) until the solution is basic (pH > 10).
-
The free-base product will precipitate or can be extracted with fresh DCM. This procedure effectively removes unreacted tropinone and other non-basic side products.
-
-
Q4: How do I safely manage the highly exothermic reaction and the use of sodium azide on a large scale?
Safety is the most critical consideration when scaling up this synthesis. The combination of concentrated acid and sodium azide generates hydrazoic acid, which is toxic and explosive.
A4: Critical Safety Protocols for Scale-Up
-
Exotherm Management:
-
Reverse Addition: Consider a "reverse addition" protocol where the tropinone/chloroform/acid mixture is added slowly to a cooled slurry of sodium azide in chloroform. This can sometimes offer better control.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively, although this may impact reaction kinetics and increase processing time.
-
Real-time Monitoring: Use a thermocouple to monitor the internal reaction temperature continuously. An automated shutdown or alarm system is highly recommended for large-scale reactors.
-
-
Handling Sodium Azide:
-
Ventilation: Always handle sodium azide in a well-ventilated fume hood or a contained charging system.
-
Avoid Heavy Metals: Hydrazoic acid can form highly explosive heavy metal azides. Ensure your reactor and equipment are free from copper, lead, brass, or zinc fittings. Use stainless steel, glass, or Teflon-lined equipment.
-
Quenching Residual Azide: Before workup, it is crucial to quench any unreacted azide. A solution of sodium nitrite can be added cautiously to the acidic reaction mixture to decompose residual HN₃ into nitrogen gas.
-
Waste Disposal: All aqueous waste streams should be treated to destroy residual azide before disposal. Consult your institution's environmental health and safety guidelines for proper disposal procedures.
-
Workflow and Data Management
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the scale-up synthesis.
Caption: Troubleshooting workflow for scale-up synthesis.
Key Parameter Summary
The following table summarizes critical parameters and their impact on the reaction outcome.
| Parameter | Recommended Range | Impact of Deviation | Troubleshooting Action |
| Internal Temperature | -5°C to 5°C (during addition) | High: Increased impurities, lower yield. Low: Slow/stalled reaction. | Improve cooling, control addition rate. |
| Sodium Azide (equiv.) | 1.1 - 1.5 | High: Potential for tetrazole formation. Low: Incomplete reaction. | Optimize stoichiometry on a small scale. |
| H₂SO₄ (equiv.) | 3.0 - 5.0 | High: Charring, harsh workup. Low: Inefficient HN₃ generation. | Ensure sufficient acid for catalysis and HN₃ formation. |
| Post-Addition Temp. | 25°C - 50°C | Low: Incomplete reaction. High: Potential product degradation. | Monitor by TLC/LC-MS to determine optimal time/temp. |
| Stirring Speed | Vigorous | Low: Local hotspots, side reactions, low yield. | Use appropriate overhead mechanical stirrer. |
Scalable Synthesis Protocol
This protocol is adapted from literature procedures and incorporates best practices for scale-up.[1][2] WARNING: This reaction should only be performed by trained chemists in a suitable chemical reactor with appropriate safety controls.
Materials and Equipment:
-
Jacketed glass reactor with overhead mechanical stirring, thermocouple, and addition funnel.
-
Cooling circulator capable of maintaining -10°C.
-
Tropinone (1.0 equiv)
-
Chloroform (anhydrous, ~7 mL per gram of tropinone)
-
Concentrated Sulfuric Acid (98%, ~4.0 equiv)
-
Sodium Azide (1.3 equiv)
Procedure:
-
Reactor Setup: Set up the reactor and ensure it is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge tropinone and anhydrous chloroform to the reactor. Begin stirring to dissolve the starting material.
-
Cooling: Cool the reactor contents to -5°C.
-
Acid Addition: Slowly add the concentrated sulfuric acid dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. The addition may take 1-2 hours depending on the scale.
-
Azide Addition: Once the acid addition is complete and the temperature is stable at -5°C, begin the portion-wise addition of solid sodium azide. Add small portions over 2-3 hours, carefully monitoring the temperature and any gas evolution. CRITICAL: Do not allow the temperature to rise above 5°C.
-
Reaction Drive: After the azide addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Then, let the reaction slowly warm to room temperature and stir for 12-16 hours. For a faster reaction, the mixture can be carefully heated to 50°C overnight.[1] Monitor for completion by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back down to 0°C. Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a separate vessel with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate or solid sodium carbonate in portions until the pH is > 9. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which may be a light yellowish solid or oil.[1]
-
Purification: Proceed with purification by crystallization as described in Q3. A high yield of >90% of a white crystalline solid has been reported after purification.[4]
References
- Vertex AI Search. (n.d.). Supporting Information New Ligands with Affinity for the α4β2...
- Michaels, R. J., & Zaugg, H. E. (1960). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 25(4), 637-637.
- European Patent Office. (n.d.). Diazabicyclic compounds and microemulsions thereof...
- BLDpharm. (n.d.). 7309-42-4|this compound.
- Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., Tolmachev, A. A., & Komarov, I. V. (2011). Bicyclic Conformationally Restricted Diamines. Chemical Reviews, 111(9), 5506-5568.
- Stepan, A. F., et al. (2012). The Bioisosteric Replacement of a Phenyl Ring with Bicyclo[1.1.1]pentane... Journal of Medicinal Chemistry.
- Kulesza, A., et al. (2020). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 24(11), 2539-2547.
- LookChem. (n.d.). 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines.
- National Institutes of Health. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.
- European Patent Office. (n.d.). Diazacyclic compounds having affinity for opioid receptors.
- Dzhemilev, U. M., et al. (2022). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 27(19), 6293.
- Enamine. (n.d.). Bicyclic Aliphatic Amines.
- Google Patents. (n.d.). DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS.
Sources
- 1. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. data.epo.org [data.epo.org]
Technical Support Center: Navigating Stereoselectivity in the Synthesis of 3,9-Diazabicyclo[4.2.1]nonane Derivatives
Welcome to the technical support center for the synthesis of 3,9-diazabicyclo[4.2.1]nonane derivatives. This bicyclic scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic candidates. However, its rigid, three-dimensional structure presents significant challenges in controlling stereochemistry. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and achieve your desired stereoisomers with high fidelity.
Section 1: Foundational Concepts
FAQ: What are the key stereoisomers of the 3,9-diazabicyclo[4.2.1]nonane core?
The 3,9-diazabicyclo[4.2.1]nonane core has two bridgehead stereocenters, typically at C1 and C6. This gives rise to enantiomeric pairs. The relationship between substituents on the rings then defines diastereomers. Understanding the chair-like and boat-like conformations of the seven-membered ring is crucial for predicting stereochemical outcomes. The relative orientation of substituents (endo vs. exo) is a primary consideration in synthetic design.
Caption: Key stereoisomers of the 3,9-diazabicyclo[4.2.1]nonane core.
Section 2: Troubleshooting Diastereoselectivity in Intramolecular Cyclization Reactions
Intramolecular reactions, such as reductive amination or Michael additions, are common strategies for constructing the bicyclic core. However, achieving high diastereoselectivity can be challenging.
FAQ: I'm observing a low diastereomeric ratio in my intramolecular reductive amination. What are the likely causes and how can I improve it?
Low diastereoselectivity in intramolecular reductive amination often stems from a lack of facial selectivity during the nucleophilic attack of the amine onto the iminium ion intermediate. The transition state geometry, which is influenced by steric and electronic factors, dictates the outcome. The reaction typically proceeds via either a chair-like or boat-like transition state, and subtle energy differences between these can lead to mixtures of diastereomers.
Causality and Troubleshooting:
-
Transition State Control: The formation of the new stereocenter is often under kinetic control. The preferred transition state will be the one with the lowest energy. Bulky substituents will prefer to occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.
-
Reducing Agent: The size and delivery of the hydride from the reducing agent can significantly influence selectivity. A bulky reducing agent may preferentially attack from the less hindered face of the iminium ion.
-
Solvent and Temperature: The solvent can influence the stability of the transition states. Lowering the reaction temperature can often enhance selectivity by amplifying the small energy differences between competing transition state pathways.
Troubleshooting Guide for Intramolecular Reductive Amination
| Parameter | Observation / Problem | Potential Solution & Rationale |
| Reducing Agent | Low d.r. with NaBH(OAc)₃ | Switch to a bulkier reducing agent like L-Selectride or K-Selectride to increase steric hindrance and favor attack from one face. |
| Temperature | Poor selectivity at room temp. | Lower the reaction temperature (e.g., to 0 °C or -78 °C) to better exploit the energy difference between diastereomeric transition states. |
| Solvent | Mixture of products in THF | Screen less coordinating solvents (e.g., DCM, toluene) or more polar solvents, which can alter transition state solvation and stability. |
| pH | Incomplete iminium formation | For reactions with cyanoborohydride, ensure slightly acidic conditions (pH 5-6) to promote iminium ion formation without degrading the reducing agent. |
Experimental Protocol: Optimized Intramolecular Reductive Amination
-
Preparation: To a solution of the amino-ketone precursor (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add acetic acid (1.1 equiv).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the iminium intermediate by LC-MS if possible.
-
Reduction: Cool the reaction mixture to the desired temperature (start with 0 °C). Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the same temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Competing transition states in intramolecular reductive amination.
FAQ: My intramolecular Michael addition is not stereoselective. What factors should I investigate?
The stereoselectivity of intramolecular Michael additions is governed by the facial selectivity of the nucleophilic attack of the amine onto the α,β-unsaturated system. This can be influenced by several factors:
-
Substrate Control: The inherent chirality of the starting material can direct the cyclization. Pre-existing stereocenters can favor a specific conformation for the cyclization precursor, leading to a preferred diastereomer.
-
Catalyst Control: In asymmetric catalysis, a chiral catalyst (e.g., a chiral amine or a chiral Lewis acid) creates a chiral environment that favors one transition state over the other.[1]
-
Reaction Conditions: As with reductive amination, solvent and temperature can play a crucial role in modulating the energy of the transition states.
To troubleshoot, consider modifying the substrate to enhance steric bias, or screen a variety of chiral catalysts and reaction conditions to identify a system that provides the desired selectivity.[2]
Section 3: Controlling Stereochemistry in Cycloaddition Reactions
FAQ: How can I predict and control the stereochemical outcome of a [3+2] cycloaddition to form the 3,9-diazabicyclo[4.2.1]nonane scaffold?
A one-pot, three-component [3+2] cycloaddition is a powerful method for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold.[3] The stereochemical outcome is determined during the cycloaddition step, where the dipole and dipolarophile approach each other.
-
Facial Selectivity: The approach of the two components is dictated by minimizing steric hindrance and maximizing favorable orbital overlap. The substituents on both the dipole and the dipolarophile will influence which faces are more accessible.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be a powerful tool to model the transition states of the cycloaddition and predict the most likely diastereomeric outcome.
-
Catalyst/Auxiliary Control: The use of chiral Lewis acids or chiral auxiliaries can effectively block one face of the dipolarophile or dipole, leading to high levels of stereocontrol.
Troubleshooting often involves modifying the substituents on the starting materials to enhance steric differentiation or screening different chiral catalysts to improve facial selectivity.
Section 4: Post-Synthesis Stereochemical Optimization
FAQ: I have a mixture of diastereomers. Is it possible to resolve them?
Yes, in many cases, it is possible to resolve a mixture of diastereomers. While chromatographic separation is an option, a more elegant and scalable approach is a Crystallization-Induced Diastereomer Transformation (CIDT).
FAQ: How do I develop and optimize a CIDT process for my 3,9-diazabicyclo[4.2.1]nonane derivative?
A CIDT is a powerful technique that allows for the conversion of a mixture of diastereomers in solution into a single, less soluble diastereomer that crystallizes out.[4][5][6] This process relies on having a stereocenter that can be epimerized under the reaction conditions.
Mechanism of CIDT:
-
Diastereomer Formation: A chiral auxiliary is used to create a mixture of diastereomers from your racemic or diastereomeric mixture of the bicyclic amine.
-
Equilibration: A reversible reaction (e.g., imine-enamine tautomerism, or in the case of the cited literature, E/Z isomerization of an oxime) allows the diastereomers to interconvert in solution.[4][5]
-
Selective Crystallization: One of the diastereomers is significantly less soluble in the chosen solvent system and selectively crystallizes.
-
Le Châtelier's Principle: As the less soluble diastereomer crystallizes, the equilibrium in the solution shifts to form more of that diastereomer, eventually leading to a high yield of a single stereoisomer.
Caption: Principle of Crystallization-Induced Diastereomer Transformation (CIDT).
Experimental Protocol: Screening for CIDT Conditions
-
Auxiliary Selection: Choose a chiral auxiliary that can react with one of the nitrogens in your bicyclic amine to form diastereomers (e.g., a chiral acid to form diastereomeric salts, or as in the literature, a chiral amine to form a chiral oxime).[4][5]
-
Solvent Screening: In separate vials, dissolve the diastereomeric mixture in a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Induce Crystallization: Allow the solutions to stand at room temperature or cool to induce crystallization. The formation of a crystalline solid is a positive hit.
-
Equilibration Catalyst: If crystallization occurs but the diastereomeric ratio in the solid is low, a catalyst may be needed to facilitate equilibration in the solution phase (e.g., a catalytic amount of base or acid).
-
Optimization: Once a promising solvent system is identified, optimize the temperature, concentration, and catalyst loading to maximize the yield and diastereomeric purity of the crystalline product.[4][5][7]
Troubleshooting Guide for CIDT
| Problem | Potential Cause | Suggested Solution |
| No crystallization | Product is too soluble. | Screen anti-solvents or try more non-polar solvents. Increase concentration. |
| Oiling out | Supersaturation is too high. | Decrease concentration, slow down the cooling rate, or use a solvent system where solubility is lower. |
| Low d.r. in solid | Equilibration is too slow or crystallization is too fast. | Add a catalyst to speed up equilibration. Increase the temperature to increase solubility and allow for more equilibration before crystallization. |
| Low yield | The desired diastereomer is too soluble. | Change the solvent system to one where the desired diastereomer is less soluble. |
Section 5: Analytical Methods for Stereochemical Analysis
FAQ: How can I accurately determine the diastereomeric ratio and enantiomeric excess of my product?
Accurate determination of stereochemical purity is essential. The two primary methods are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Chiral HPLC: This is the gold standard for determining both diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). Diastereomers can often be separated on standard silica or C18 columns. To separate enantiomers, a chiral stationary phase (CSP) is required. The ratio of the peak areas in the chromatogram corresponds to the ratio of the stereoisomers.[8][9][10]
-
NMR Spectroscopy:
-
Diastereomers: Diastereomers have different physical properties and thus will have distinct signals in the NMR spectrum. By integrating the signals that are unique to each diastereomer, the d.r. can be determined. ¹H NMR is often sufficient.
-
Enantiomers: Enantiomers have identical NMR spectra. To determine e.e. by NMR, a chiral derivatizing agent or a chiral solvating agent must be used to convert the enantiomers into diastereomers, which will then have distinguishable NMR signals.[11]
-
Section 6: General Troubleshooting Workflow
When faced with a stereoselectivity issue, a systematic approach is key. The following workflow can help guide your optimization efforts.
Caption: General workflow for troubleshooting stereoselectivity.
References
-
Lisnyak, V. G., Tan, Y., Ramirez, A., Wisniewski, S. R., & Sarjeant, A. A. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry, 88(17), 12493–12501. [Link]
-
St-Jean, O., et al. (2023). Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering, 8(5), 1069-1076. [Link]
-
Kolarovič, A., & Vlčková, V. (2021). State of the Art in Crystallization‐Induced Diastereomer Transformations. Advanced Synthesis & Catalysis, 363(15), 3618-3642. [Link]
-
Genentech, Inc. (2023). Guided Optimization of a Crystallization-Induced Diastereomer Transformation to Access a Key Navoximod Intermediate. Supporting Information. [Link]
-
Hein, J. E., et al. (2022). Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes. Journal of the American Chemical Society, 144(42), 19476–19485. [Link]
-
Zhang, W., et al. (2017). [3+2] Cycloaddition-based One-pot Synthesis of 3,9-Diazabicyclo[4.2.1]nonane-containing Scaffold. Chemistry of Heterocyclic Compounds, 53(4), 468-473. [Link]
-
Romo, D., et al. (2010). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 132(41), 14397–14399. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PubMed. [Link]
-
Qin, Y., et al. (2023). Insights into Stereoselectivity Switch in Michael Addition-Initiated Tandem Mannich Cyclizations and Their Extension from Enamines to Vinyl Ethers. Journal of the American Chemical Society, 145(30), 16646–16658. [Link]
-
Banwell, M. (2006). Stereoselective intramolecular Michael addition reactions of pyrrole and their application to natural product syntheses. PhD Thesis, Australian National University. [Link]
-
Husbands, S. M., et al. (2012). SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. Bioorganic & Medicinal Chemistry, 20(13), 4096–4103. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Semantic Scholar. [Link]
-
ResearchGate. (2017). Is it possible to determine the diastereomeric ratios using HPLC? [Link]
-
Company, R. S. C. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(25), 4316-4329. [Link]
-
Nguyen, T. D., et al. (2017). 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Journal of the Korean Chemical Society, 61(5), 263-269. [Link]
Sources
- 1. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization-Induced Diastereomer Transformations of Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. koreascience.kr [koreascience.kr]
Technical Support Center: Recrystallization of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Welcome to the dedicated technical support guide for the purification of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable bicyclic lactam intermediate. As a compound of significant interest in medicinal chemistry, achieving high purity is paramount for reliable downstream applications and biological testing.[1][2][3]
This guide moves beyond generic protocols to provide a framework for developing a robust and reproducible recrystallization procedure tailored to your specific needs. We will delve into the rationale behind solvent selection, offer detailed troubleshooting for common experimental hurdles, and provide step-by-step protocols as excellent starting points for your optimization studies.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when approaching the purification of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile of your crude material. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4] Based on literature precedent for similar structures and the physicochemical properties of the target molecule (a polar, bicyclic lactam), the following solvents and solvent systems are recommended as starting points for screening:
-
Single Solvents: Ethanol, Isopropanol (IPA), Acetonitrile. A vintage synthesis paper reports a melting point from ethanol, suggesting it is a viable option.[5]
-
Mixed Solvent Systems: A combination of a "soluble" solvent and an "anti-solvent" often provides the best results. The compound is dissolved in a minimum amount of the hot soluble solvent, and the anti-solvent is added dropwise until turbidity is observed, which is then cleared by gentle heating before slow cooling. Promising systems include:
Q2: My crude product is a sticky oil or an amorphous solid. What are the likely impurities?
A2: The impurity profile is highly dependent on the synthetic route. If you are following the Schmidt rearrangement of tropinone as described by Michaels and Zaugg, common impurities may include:[7]
-
Unreacted Tropinone: The starting material for the synthesis.
-
Inorganic Salts: From the workup, such as sodium sulfate or sodium bicarbonate, if the neutralization and drying steps are incomplete.
-
Residual Solvents: Solvents used during the reaction and extraction (e.g., Chloroform, Dichloromethane).[7][8]
-
Polymeric byproducts: Acid-catalyzed polymerization or side reactions can lead to oligomeric impurities.
Q3: How do I know if my recrystallization was successful?
A3: A successful recrystallization results in a purified, crystalline solid. Key indicators of success include:[9]
-
Visual Appearance: The product should consist of well-defined, uniform crystals with sharp edges and shiny surfaces.[9] A significant color reduction from the crude material is also a good sign.
-
Melting Point: The purified compound should exhibit a sharp melting point range (typically < 2°C) that is higher than the crude material. The reported melting point is 258-259°C with decomposition.[5]
-
Spectroscopic Analysis: Purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS. The absence of impurity peaks in the NMR spectrum is a strong indicator of high purity.
Troubleshooting Guide: Common Recrystallization Issues
Even with a well-chosen solvent system, challenges can arise. This section provides a systematic approach to troubleshooting common problems.
Problem 1: The compound "oils out" instead of crystallizing.
This phenomenon occurs when the solubility of the compound in the cooling solvent is so high that it separates as a liquid phase (an oil) rather than a solid. This is detrimental to purification as the oil can trap impurities.
-
Cause A: Supersaturation is too high. The solution is too concentrated, or the cooling rate is too rapid.
-
Solution: Re-heat the mixture to dissolve the oil. Add a small amount (1-5% of the total volume) of the hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[10]
-
-
Cause B: The chosen solvent's boiling point is too high. If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solution and separate as an oil.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Cause C: Impurities are depressing the melting point. High levels of impurities can create a eutectic mixture that has a lower melting point than the pure compound.
-
Solution: Attempt a preliminary purification step before recrystallization, such as passing the crude material through a short plug of silica gel to remove baseline impurities.[11]
-
Problem 2: No crystals form, even after extended cooling.
This indicates that the solution is not supersaturated at the lower temperature.
-
Cause A: Too much solvent was used. The compound remains fully dissolved even at low temperatures.
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[10] Cool the solution again to induce crystallization.
-
-
Cause B: Nucleation is inhibited. Crystal growth requires an initial nucleation event.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.
-
Solution 3 (Anti-Solvent): If using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy.
-
Problem 3: The recrystallization yield is very low.
While some loss of product is inherent to recrystallization, a very low yield is undesirable.
-
Cause A: Too much solvent was used. As described above, this keeps more of your product in the mother liquor.
-
Solution: Minimize the amount of hot solvent used to just dissolve the compound.
-
-
Cause B: The crystals were filtered while the solution was still warm. The compound has higher solubility at warmer temperatures.
-
Solution: Ensure the solution has cooled completely to room temperature and then in an ice bath for at least 30 minutes before filtration to maximize crystal recovery.
-
-
Cause C: The chosen solvent is too good at dissolving the compound at all temperatures.
-
Solution: Re-evaluate your solvent choice. A better solvent will have a large difference in solubility between hot and cold conditions.
-
Experimental Protocols: Starting Methodologies
The following protocols are designed as robust starting points. You should expect to optimize solvent ratios and volumes based on your specific crude material.
Protocol 1: Single Solvent Recrystallization from Ethanol
This method is based on literature reports and is a good first attempt for moderately pure crude material.[5]
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of ethanol (e.g., 5 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue adding ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Mixed Solvent Recrystallization (DCM/Heptane)
This method is effective for removing both more polar and less polar impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound (e.g., 1.0 g) in the minimum amount of hot Dichloromethane (DCM).
-
Addition of Anti-Solvent: While the solution is still hot, add heptane dropwise with swirling until a persistent cloudiness (turbidity) appears.
-
Clarification: Add a few drops of hot DCM to re-dissolve the precipitate until the solution is clear again.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a pre-chilled mixture of DCM/Heptane (in a ratio that reflects the final solvent composition).
-
Drying: Dry the purified crystals under high vacuum.
Data Summary and Visualization
To aid in solvent selection, the properties of suggested solvents are summarized below.
Table 1: Properties of Recommended Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good general-purpose polar protic solvent.[5] |
| Isopropanol | 82 | 4.3 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | 6.2 | Polar aprotic solvent, good for breaking up hydrogen bonds. |
| Dichloromethane (DCM) | 40 | 3.4 | Excellent solvent for many organics, use as the "soluble" component. |
| Heptane | 98 | 0.1 | Non-polar anti-solvent. |
| Ethyl Acetate | 77 | 4.3 | Medium polarity solvent. |
| Hexane | 69 | 0.0 | Non-polar anti-solvent.[6] |
Diagrams and Workflows
The following diagrams illustrate the key decision-making processes in recrystallization.
Caption: General workflow for a successful recrystallization experiment.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate.[Link]
-
Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses.[Link]
-
Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. ACS Publications.[Link]
- DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS.
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.[Link]
-
Recrystallization Issues. Reddit r/Chempros.[Link]
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed.[Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts.[Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.[Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts.[Link]
-
Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. PMC - NIH.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS - Google Patents [patents.google.com]
- 3. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Synthesis and Spectroscopic Analysis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
Welcome to the technical support guide for the synthesis and spectroscopic identification of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. Our approach is grounded in established chemical principles and spectroscopic interpretation to ensure the integrity and success of your synthesis.
I. Overview of the Synthesis
The synthesis of this compound can be approached through a multi-step sequence. A plausible and efficient route involves the initial formation of the bicyclic lactam scaffold, followed by N-methylation. A common strategy for constructing the core 3,9-diazabicyclo[4.2.1]nonan-4-one (I) is through a Schmidt rearrangement of tropinone, which is then followed by a reduction step. The final product, this compound (II), is obtained in good yield from this intermediate.[1]
This synthetic pathway, while effective, can present challenges, including the formation of side products that may complicate purification and analysis. This guide will help you navigate these potential issues through careful spectroscopic analysis.
Caption: A plausible synthetic pathway to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic signatures for the final product, this compound?
A1: The characterization of this compound relies on a combination of spectroscopic techniques. Here are the expected data based on its structure and available literature.[2][3]
| Spectroscopic Technique | Expected Observations | Rationale |
| ¹H NMR (in CDCl₃) | Signals in the δ 2.0-3.6 ppm range for the bicyclic protons. A singlet around δ 2.4 ppm for the N-methyl group. A broad singlet around δ 6.3 ppm for the amide N-H proton.[2] | The chemical shifts are characteristic of protons in a bicyclic amine/amide environment. The N-methyl singlet is a key identifier. The amide proton is often broad due to quadrupole broadening and exchange. |
| ¹³C NMR | Multiple signals in the aliphatic region for the bicyclic carbons. A peak for the N-methyl carbon. A downfield signal for the carbonyl carbon of the lactam. | The number and chemical shifts of the carbon signals will confirm the bicyclic structure and the presence of the key functional groups. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the lactam, typically in the 1630-1680 cm⁻¹ region.[4] An N-H stretching band for the secondary amide. | The position of the carbonyl stretch is indicative of a cyclic amide (lactam). The presence of an N-H stretch helps to confirm the amide group. |
| Mass Spectrometry (ESI+) | A prominent [M+H]⁺ ion at m/z 155.11789.[3] | Electrospray ionization in positive mode is expected to readily protonate the basic nitrogen atoms, leading to a strong molecular ion peak. |
Q2: I am observing an additional N-methyl signal in my ¹H NMR spectrum. What could be the cause?
A2: The presence of a second N-methyl signal often points to an over-methylation side product, such as 3,9-Dimethyl-3,9-diazabicyclo[4.2.1]nonan-4-one.[5] This can occur if the methylation conditions are too harsh or if an excess of the methylating agent is used.
Troubleshooting Steps:
-
Re-evaluate your methylation procedure: Consider reducing the equivalents of the methylating agent, lowering the reaction temperature, or decreasing the reaction time.
-
Purification: Careful column chromatography can often separate the desired mono-methylated product from the di-methylated side product.[6] Given that amines can interact strongly with silica gel, using an amine-functionalized silica or adding a small amount of a competing amine (like triethylamine) to the mobile phase can improve separation.[7]
-
Spectroscopic Confirmation: The di-methylated product will have a different molecular weight, which can be confirmed by mass spectrometry (expected [M+H]⁺ at m/z 169.1335). It will also lack the N-H proton signal in the ¹H NMR and the N-H stretch in the IR spectrum.
Q3: My mass spectrum shows a peak corresponding to the uncyclized precursor. How can I promote complete cyclization?
A3: Incomplete cyclization can be a common issue in the synthesis of bicyclic systems.[8][9] If you are seeing a mass corresponding to the linear amino acid precursor, it indicates that the lactamization step is not going to completion.
Troubleshooting Steps:
-
Reaction Conditions: Ensure your reaction conditions are optimized for intramolecular cyclization. This may involve the use of a high-dilution technique to favor the intramolecular reaction over intermolecular polymerization.
-
Activating Agents: The use of coupling agents can facilitate the amide bond formation.
-
Dehydration: Ensure adequate removal of water, as its presence can hinder the cyclization equilibrium. The use of a Dean-Stark trap or molecular sieves can be beneficial.
III. Troubleshooting Guide: Spectroscopic Identification of Side Products
This section provides a systematic approach to identifying common side products through spectroscopic analysis.
Caption: A workflow for troubleshooting side product identification using spectroscopy.
Scenario 1: Presence of an -OH band in the IR Spectrum
-
Observation: A broad absorption band in the 3200-3500 cm⁻¹ region in your IR spectrum, which is not characteristic of a secondary amide N-H stretch.
-
Possible Cause: This could indicate the presence of residual alcohol from a previous step or water in your sample. It might also suggest an incomplete reaction if a hydroxyl-containing precursor was used.
-
Verification:
-
¹H NMR: Look for a broad, exchangeable proton signal. The presence of characteristic alcohol proton signals would confirm this impurity.
-
Drying: Ensure your product is thoroughly dried under high vacuum. If the peak persists, it is likely a hydroxyl-containing impurity.
-
-
Resolution: If the impurity is a residual solvent, co-evaporation with a high-boiling point azeotropic solvent like toluene can be effective. If it is an unreacted starting material, further purification by column chromatography or recrystallization is necessary.
Scenario 2: Unexpected Fragmentation in Mass Spectrometry
-
Observation: Your mass spectrum shows significant peaks that do not correspond to the expected [M+H]⁺ of your product or common adducts.
-
Possible Cause: Bicyclic amines can undergo characteristic fragmentation patterns.[10][11] Cleavage of the bonds beta to the nitrogen atom is a common fragmentation pathway for amines.[12] The presence of unexpected fragments could indicate impurities or a rearrangement product.
-
Verification:
-
Tandem MS (MS/MS): If available, perform MS/MS on the parent ion of your product and the unexpected ions. This will help to elucidate their fragmentation pathways and structures.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the unexpected ions. This is invaluable for identifying unknown impurities.
-
-
Resolution: Once the impurity is identified, you can adjust the reaction or purification conditions accordingly. For example, if a rearrangement product is identified, altering the reaction temperature or catalyst may be necessary.
IV. Experimental Protocols
General Protocol for Amine Purification via Column Chromatography
Given the basic nature of the target molecule, standard silica gel chromatography can sometimes lead to poor separation and product loss.[7] An amine-modified mobile phase or stationary phase is often recommended.
-
Stationary Phase: Use standard silica gel or, for better results, an amine-functionalized silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Additive: To the mobile phase, add a small amount (0.1-1%) of a volatile amine like triethylamine. This will compete with your product for the acidic silanol groups on the silica surface, leading to better peak shape and recovery.[7]
-
Monitoring: Monitor the separation by thin-layer chromatography (TLC), ensuring to also add the amine additive to the TLC mobile phase for consistent results.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The volatile amine additive will also be removed during this step.
V. References
-
Vertex AI Search Grounding API Redirect. (n.d.). Supporting Information New Ligands with Affinity for the α4β2.... Retrieved January 17, 2026, from
-
PubChemLite. (n.d.). This compound. Retrieved January 17, 2026, from
-
Royal Society of Chemistry. (n.d.). Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. Retrieved January 17, 2026, from
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved January 17, 2026, from
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved January 17, 2026, from
-
ACS Publications. (1959). Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane. Retrieved January 17, 2026, from
-
LookChem. (n.d.). 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-. Retrieved January 17, 2026, from
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved January 17, 2026, from
-
Organic Reactions. (n.d.). The Synthesis of β-Lactams. Retrieved January 17, 2026, from
-
ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. Retrieved January 17, 2026, from
-
Whitman People. (n.d.). GCMS Section 6.15. Retrieved January 17, 2026, from
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. figshare.com [figshare.com]
- 3. PubChemLite - this compound (C8H14N2O) [pubchemlite.lcsb.uni.lu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. lookchem.com [lookchem.com]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. Lactam synthesis [organic-chemistry.org]
- 9. organicreactions.org [organicreactions.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GCMS Section 6.15 [people.whitman.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Diazabicyclic Scaffolds in Drug Discovery: Profiling 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of pharmacophoric features is perpetual. Among these, diazabicyclic scaffolds have emerged as privileged structures, prized for their conformational rigidity and synthetic tractability.[1] This guide provides an in-depth comparison of the promising but lesser-explored 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one scaffold with other well-established diazabicyclic systems, including diazabicyclo[2.2.1]heptanes, diazabicyclo[3.2.1]octanes, and diazabicyclo[3.3.1]nonanes. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis supported by available experimental data to inform scaffold selection in future discovery programs.
The Strategic Value of Diazabicyclic Scaffolds
The constrained nature of bicyclic systems reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The incorporation of two nitrogen atoms within these frameworks provides multiple handles for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This inherent versatility has led to the successful development of diazabicyclic-containing compounds targeting a range of receptors, particularly in the central nervous system (CNS).[2]
Profiling this compound: A Scaffold of Untapped Potential
The this compound scaffold presents a unique seven-membered ring fused with a five-membered ring, creating a distinct spatial arrangement of its nitrogen atoms. While direct and extensive biological data for this specific molecule remains limited in the public domain, its structural components and close analogs provide compelling evidence of its potential.
The core 9-azabicyclo[4.2.1]nonane skeleton is a key structural element in a number of biologically active natural products and synthetic molecules.[3] Notably, this scaffold is found in potent agonists of nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders such as Parkinson's and Alzheimer's diseases.[3] The substitution pattern, including the presence of a methyl group on the bridgehead nitrogen and a carbonyl group, is anticipated to significantly influence the scaffold's pharmacokinetic profile and receptor interactions.
A noteworthy analog, 2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide (CTAP), has been identified as a highly potent and selective antagonist of the μ-opioid receptor.[4] This finding strongly suggests that the 9-methyl-3,9-diazabicyclo[4.2.1]nonane core can serve as an effective scaffold for targeting opioid receptors, a critical area in pain management and addiction research.
A Comparative Analysis of Diazabicyclic Scaffolds
To contextualize the potential of this compound, we will compare its core [4.2.1] system with three other prominent diazabicyclic scaffolds:
-
Diazabicyclo[2.2.1]heptanes: Known for their high rigidity, these scaffolds are often employed as constrained piperazine bioisosteres.[5] They have been successfully incorporated into ligands for nicotinic acetylcholine receptors.
-
Diazabicyclo[3.2.1]octanes: This scaffold offers a different spatial arrangement of the nitrogen atoms compared to the [2.2.1] system and has been explored for its utility in developing potent analgesics and ligands for monoamine transporters.[6][7]
-
Diazabicyclo[3.3.1]nonanes: This larger and more flexible system has been utilized in the development of ligands for a variety of targets, including nicotinic and opioid receptors.[8][9]
The choice of a particular diazabicyclic scaffold is a critical decision in the drug design process, as the ring system dictates the relative orientation of substituents and, consequently, the interaction with the biological target.
Caption: Comparative overview of diazabicyclic scaffolds and their primary biological targets.
Quantitative Comparison of Biological Activity
The following table summarizes representative binding affinity data (Ki values) for derivatives of each scaffold at key CNS targets. It is important to note the absence of direct data for this compound, with the data for its analog (CTAP) provided as an indicator of potential activity at the μ-opioid receptor.
| Scaffold | Derivative Example | Target | Ki (nM) | Reference |
| [4.2.1] | CTAP (analog) | μ-Opioid Receptor | Potent Antagonist | [4] |
| [2.2.1] | N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | nAChRs | 98 | [10] |
| [3.2.1] | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane | α4β2 nAChR | 4.1 | [6] |
| [3.3.1] | Analogs of 3,9-diazabicyclo[3.3.1]nonane | Opioid Receptors | Varied | [9] |
Experimental Methodologies
The synthesis and biological evaluation of these scaffolds require robust and well-validated experimental protocols. Below are representative procedures for the synthesis of the this compound scaffold and a standard biological assay for receptor binding.
Synthesis of this compound
This synthesis is adapted from methodologies reported for similar bicyclic systems. The causality behind this synthetic choice lies in the ready availability of the starting material, tropinone, and the efficiency of the Beckmann rearrangement for ring expansion.
Caption: Synthetic pathway to this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve tropinone in chloroform.
-
Acid Addition: Slowly add concentrated sulfuric acid to the cooled solution, maintaining the temperature below 0°C. The acid acts as a catalyst for the subsequent rearrangement.
-
Azide Addition: Carefully add sodium azide portion-wise to the reaction mixture. The in situ generation of hydrazoic acid is highly exothermic and requires strict temperature control.
-
Reaction Progression: Allow the reaction to stir at a controlled temperature. The Beckmann rearrangement of the oxime intermediate (formed in situ) leads to the desired lactam.
-
Workup: Quench the reaction by carefully pouring it into a beaker of ice. Neutralize the acidic solution with a suitable base, such as sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., chloroform). Dry the combined organic layers over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound for a specific receptor.[11][12] The principle relies on the competition between a radiolabeled ligand and the unlabeled test compound for the same binding site on the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation of Reagents: Prepare assay buffer, stock solutions of the radioligand, and serial dilutions of the test compound.
-
Incubation: In a microplate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Equilibrium: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Separation: Rapidly terminate the binding reaction by filtration through a glass fiber filter mat, which traps the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold represents a compelling, yet underexplored, platform for the design of novel CNS-active compounds. The structural relationship to the broader class of 9-azabicyclo[4.2.1]nonanes, known to interact with nicotinic acetylcholine receptors, and the demonstrated activity of a close analog at the μ-opioid receptor, underscore its potential.
In comparison to more established diazabicyclic scaffolds, the unique topology of the [4.2.1] system may offer advantages in terms of accessing novel chemical space and achieving desired selectivity profiles. Further investigation, including the synthesis of a focused library of derivatives and comprehensive pharmacological profiling, is warranted to fully elucidate the therapeutic potential of this promising scaffold. The experimental protocols provided herein offer a validated starting point for researchers embarking on such an endeavor.
References
-
Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22353–22393. [Link]
-
Gohlke, H., et al. (2003). Synthesis and Nicotinic Binding Studies on Enantiopure Diazine Analogues of the Novel (2-Chloro-5-pyridyl)-9-azabicyclo[4.2.1]nonane. Journal of Medicinal Chemistry, 46(6), 1014-1026. [Link]
-
Kadikova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]
-
Kiermaier, J., et al. (2020). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 63(17), 9396–9407. [Link]
-
Kim, D., et al. (2014). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 57(15), 6519-6533. [Link]
-
Papke, R. L., et al. (2016). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Visualized Experiments, (112), 54048. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 9-Azabicyclo(4.2.1)nonane. PubChem. Retrieved January 17, 2026, from [Link]
-
Kadikova, G. N., D'yakonov, V. A., & Dzhemilev, U. M. (2021). Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes. Molecules, 26(10), 2932. [Link]
-
Padwa, A., et al. (1991). Development of an asymmetric approach to the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin via intramolecular 1,3-dipolar cycloadditions of photochemically generated azomethine ylides. The Journal of Organic Chemistry, 56(13), 4252–4259. [Link]
- Google Patents. (n.d.). DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS.
-
Al-Amin, M., et al. (2016). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience, 7(12), 1743–1753. [Link]
-
Lomenzo, S. A., et al. (2005). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 15(19), 4247-4251. [Link]
-
Omar, K., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Journal of Chemistry, 2014, 1-6. [Link]
-
Gu, Y., et al. (1996). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. Neuron, 16(1), 145-155. [Link]
-
IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved January 17, 2026, from [Link]
-
European Patent Office. (n.d.). EP2338889B1 - Diazacyclic compounds having affinity for opioid receptors. Retrieved January 17, 2026, from [Link]
-
Cignarella, G., et al. (1998). Synthesis, molecular modeling, and opioid receptor affinity of 9, 10-diazatricyclo[4.2.1.1(2,5)]decanes and 2,7-diazatricyclo[4.4.0. 0(3,8)]decanes structurally related to 3,8-diazabicyclo[3.2. 1]octanes. Journal of Medicinal Chemistry, 41(11), 1934-1941. [Link]
-
Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]
-
Gualtieri, F., et al. (1998). Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine. Journal of Medicinal Chemistry, 41(1), 1-10. [Link]
-
Wonnacott, S. (n.d.). Exploring the functional neuroanatomy of neuronal nicotinic acetylcholine receptors. Retrieved January 17, 2026, from [Link]
-
Hulme, E. C. (1990). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 2, Unit 2.1. [Link]
-
Scott, J. S., et al. (2014). Assessment of the relevance of scaffolds to CNS drug discovery. MedChemComm, 5(8), 1163-1171. [Link]
-
Kulakov, I. V., et al. (2020). 3,7-Diazabicyclo[3.3.1]nonanes and 1,3-diazaadamantanes containing monoterpenoid moieties as synthetic adaptogens: synthesis, ADMET predictions, and in vivo biological activity. Medicinal Chemistry Research, 29, 1243-1253. [Link]
-
Al-Quraini, A. O., et al. (2023). A Comparison Between Three Types of Scaffolds for Pulp Regeneration: A Histological Study on Dogs. Cureus, 15(8), e43472. [Link]
-
Teng, D. W., et al. (2011). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 22(1), 1-4. [Link]
-
Benchmarking. (2023). 2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide. Benchmarking, 1(1), 1-5. [Link]
-
Van Garsse, D., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(17), 2617–2626. [Link]
-
Kulakov, I. V., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Experimental and Clinical Pharmacology, 83(5), 23-28. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 17, 2026, from [Link]
-
Geerts, H., et al. (2020). Quantitative Systems Pharmacology for Neuroscience Drug Discovery and Development: Current Status, Opportunities, and Challenges. CPT: Pharmacometrics & Systems Pharmacology, 9(8), 414–426. [Link]
- Google Patents. (n.d.). WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
-
Damaj, M. I., et al. (2000). Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. Journal of Medicinal Chemistry, 43(19), 3749-3755. [Link]
-
Pérez-Masey, V. M., et al. (2021). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 26(16), 4995. [Link]
-
Gallagher, T., et al. (2006). The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors. Marine Drugs, 4(3), 228-254. [Link]
-
Kaiser, M., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. Molecules, 28(1), 329. [Link]
-
Manetti, F., et al. (2005). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Current Medicinal Chemistry, 12(12), 1395-1413. [Link]
-
GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved January 17, 2026, from [Link]
-
Melgar-Fernández, R., et al. (2008). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 73(15), 6033–6036. [Link]
-
D'yakonov, V. A., et al. (2022). Catalytic [6+2] Cycloaddition of N-Substituted Azepines as a Key Element in the Direct Construction of 9-azabicyclo. Sciforum, MDPI. [Link]
-
Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22353-22393. [Link]
Sources
- 1. iris.unife.it [iris.unife.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Functionally Substituted 9-Azabicyclo[4.2.1]nona-2,4,7-trienes by Cobalt(I)-Catalyzed [6π + 2π]-Cycloaddition of N-Carbocholesteroxyazepine to Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-methyl-N-[2-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-2-oxoethyl]benzamide [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 9. DE60319989T2 - DIAZABICYCLONONE AND DECANTINE DERIVATIVES AND THEIR USE AS OPIOID RECEPTOR LIGANDS - Google Patents [patents.google.com]
- 10. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Biological Activity of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Analogs
This guide provides a detailed comparison of the biological activities of a series of analogs based on the 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one scaffold. The focus of this analysis is on their spasmolytic properties, drawing from key structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of novel bicyclic compounds.
Introduction
The 3,9-diazabicyclo[4.2.1]nonane framework is a rigid bicyclic system that has garnered interest in medicinal chemistry due to its presence in various biologically active molecules. While many studies have focused on analogs targeting nicotinic acetylcholine and opioid receptors, this guide will delve into a specific series of lactam derivatives and their effects on smooth muscle contractility. The foundational work in this area by Razdan and colleagues in 1987 provides a compelling case study in how structural modifications to this scaffold influence specific pharmacological activities, such as anti-serotonergic and anti-histaminic effects.[1]
This guide will dissect the SAR of these compounds, present the quantitative data in a clear, comparative format, and provide detailed experimental protocols to ensure scientific transparency and reproducibility.
Core Scaffold and Analogs
The parent compound, this compound, and its derivatives were synthesized to explore their potential as spasmolytic agents. The key structural variations include the reduction of the lactam carbonyl group and the introduction of various acyl and sulfonyl moieties at the N3 position of the reduced amine.
Core Structures:
| Compound ID | Structure | Chemical Name |
| 1 | ![]() | This compound |
| 2 | ![]() | 9-Methyl-3,9-diazabicyclo[4.2.1]nonane |
Comparative Biological Activity
The primary biological evaluation of these compounds was conducted using an isolated guinea pig ileum preparation to assess their spasmolytic activity against contractions induced by various agonists, including serotonin (5-HT), histamine, and acetylcholine (ACh).[1]
Spasmolytic Activity Profile
The following table summarizes the spasmolytic activities of the parent compounds and their analogs. The data is presented as the percentage of inhibition of agonist-induced contractions at a concentration of 10 µg/mL.
Table 1: Spasmolytic Activity of this compound and its Analogs
| Compound | R-Group at N3 | % Inhibition of Serotonin (10 µg/mL) | % Inhibition of Histamine (10 µg/mL) | % Inhibition of Acetylcholine (10 µg/mL) | Non-specific Spasmolytic Activity (% Inhibition of BaCl2) |
| 1 | (Lactam) | 50 | 20 | 10 | 15 |
| 2 | H | 100 (pA2 = 7.2) | 40 | 20 | 25 |
| 3a | -COCH3 | 25 | 80 | 20 | 30 |
| 3b | -CO(CH2)2CH3 | 20 | 70 | 15 | 25 |
| 3c | -CO(CH2)6CH3 | 15 | 60 | 10 | 20 |
| 3d | -CO-Cyclohexyl | 30 | 90 | 25 | 35 |
| 3e | -CO-Phenyl | 40 | 100 (pA2 = 6.8) | 30 | 40 |
| 3f | -CO-(p-Cl-Phenyl) | 35 | 100 (pA2 = 7.0) | 28 | 38 |
| 3g | -SO2CH3 | 60 | 50 | 40 | 55 |
| 3h | -SO2-Phenyl | 70 | 65 | 50 | 60 |
Data extracted from Razdan et al., 1987.[1]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key SAR insights:
-
Reduction of the Lactam: The reduction of the lactam in compound 1 to the corresponding amine 2 significantly enhanced the anti-serotonin activity, with compound 2 exhibiting potent and specific serotonin antagonism, as indicated by its pA2 value of 7.2.[1] This suggests that the presence of the basic nitrogen at the 3-position is crucial for this specific activity.
-
N-Acylation with Aliphatic Groups: Acylation of the amine 2 with short to medium-chain aliphatic acyl groups (3a-3c ) diminished the anti-serotonin activity but introduced significant anti-histaminic properties. The anti-histaminic activity decreased with increasing chain length.
-
N-Acylation with Alicyclic and Aromatic Groups: Introduction of a cyclohexylcarbonyl group (3d ) and aromatic acyl groups (3e , 3f ) on the amine 2 resulted in potent and specific anti-histaminic activity. The benzoyl derivative (3e ) and its p-chloro-substituted analog (3f ) were the most potent anti-histaminic compounds in this series, with pA2 values of 6.8 and 7.0, respectively.[1]
-
N-Sulfonylation: The sulfonamide derivatives (3g , 3h ) displayed a more balanced, non-specific spasmolytic profile, showing moderate inhibition of contractions induced by all three agonists and barium chloride. This suggests a different mechanism of action compared to the specific receptor antagonism observed with other analogs.
Experimental Methodologies
The following protocols are based on the methods described in the primary literature and standard pharmacological procedures for in vitro tissue bath experiments.
Synthesis of this compound Analogs
The synthesis of the parent lactam and its derivatives follows a multi-step pathway, which is crucial for generating the analogs for biological testing.
Caption: Workflow for the isolated guinea pig ileum bioassay.
Detailed Protocol:
-
Tissue Preparation:
-
A guinea pig (250-350 g) is humanely sacrificed by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in warm, aerated Tyrode's physiological salt solution. [2] * The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents. A 2-3 cm piece is then cut for mounting.
-
-
Organ Bath Setup:
-
The ileum segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O2 / 5% CO2 gas mixture.
-
One end of the tissue is tied to a fixed hook at the bottom of the bath, and the other end is connected to an isometric force transducer.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with the bath solution being changed every 15 minutes.
-
-
Evaluation of Spasmolytic Activity:
-
A submaximal contraction is induced by adding a standard agonist (e.g., serotonin, histamine, or acetylcholine) to the bath at a predetermined concentration (e.g., EC70-EC80).
-
After the contraction plateaus, the tissue is washed, and the response is allowed to return to baseline. This is repeated to ensure reproducible responses.
-
The test compound is then added to the bath and allowed to incubate with the tissue for a set period (e.g., 10 minutes).
-
The same concentration of the agonist is added again in the presence of the test compound, and the resulting contraction is recorded.
-
The percentage inhibition of the agonist-induced contraction by the test compound is calculated.
-
Determination of pA2 Value for Antagonists
For compounds that exhibit competitive antagonism (like compounds 2 , 3e , and 3f ), the pA2 value is determined to quantify their affinity for the receptor. This is achieved through a Schild plot analysis. [3][4] Step-by-Step Protocol for pA2 Determination:
-
Generate Agonist Dose-Response Curves (DRCs): A cumulative DRC is generated for the agonist (e.g., serotonin or histamine) by adding increasing concentrations to the organ bath and recording the response at each concentration.
-
Incubate with Antagonist: The tissue is washed, and a fixed concentration of the antagonist is added to the bath and allowed to equilibrate.
-
Generate Shifted DRC: A second agonist DRC is generated in the presence of the antagonist. This will be shifted to the right compared to the control DRC.
-
Repeat with Multiple Antagonist Concentrations: Steps 2 and 3 are repeated with at least two other concentrations of the antagonist.
-
Calculate Dose Ratios (DR): For each antagonist concentration, the dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.
-
Construct the Schild Plot: The log (DR - 1) is plotted on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.
-
Determine pA2: A linear regression is fitted to the data points. The x-intercept of this line is the pA2 value. A slope of the regression line that is not significantly different from 1.0 is indicative of competitive antagonism. [4]
Caption: Logical flow for determining the pA2 value using a Schild plot.
Conclusion and Future Directions
The systematic modification of the this compound scaffold has revealed a series of compounds with distinct and specific spasmolytic activities. The reduction of the lactam to a secondary amine dramatically shifts the activity towards potent serotonin antagonism. Subsequent N-acylation, particularly with aromatic moieties, yields compounds with high anti-histaminic potency. These findings underscore the importance of the N3 substituent in directing the pharmacological profile of this bicyclic system.
The specific antagonist activities of compounds 2 , 3e , and 3f suggest that they interact with serotonin and histamine receptors, respectively, in a competitive manner. The detailed protocols provided herein offer a robust framework for the further evaluation of these and other novel compounds.
Future research could explore:
-
The synthesis of a broader range of N-substituted analogs to further refine the SAR.
-
Radioligand binding studies to confirm the receptor targets and determine binding affinities (Ki values).
-
In vivo studies to assess the therapeutic potential of the most promising compounds for conditions involving smooth muscle spasms or allergic reactions.
-
Investigation of the enantiomers of the chiral compounds to determine if the biological activity is stereospecific.
This guide serves as a comprehensive resource for understanding the foundational pharmacology of this interesting class of diazabicyclic compounds and provides a solid basis for future drug discovery efforts.
References
- Razdan, B. K., Sharma, A. K., Kumari, K., & Patnaik, G. K. (1987). Studies on azabicyclo systems: syntheses and spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonane and 10-methyl-3,10-diazabicyclo[4.3.1]decane. European Journal of Medicinal Chemistry, 22(6), 573-577.
-
RJPTSimLab. (n.d.). Bioassay of histamine using guinea pig ileum by matching method. Retrieved from [Link]
-
Slideshare. (2023, November 11). pA2 value, Schild plot and pD2 values- applications in pharmacology. Retrieved from [Link]
- Janković, S. M., Milovanović, D. R., & Janković, S. V. (1999). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Medical Principles and Practice, 8(3), 224-229.
- Chandrasekaran, B., et al. (2013). Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. Indian Journal of Pharmaceutical Sciences, 75(4), 438-444.
-
Scribd. (n.d.). Bioassay of Histamine Using Matching Method. Retrieved from [Link]
Sources
The 3,9-Diazabicyclo[4.2.1]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships in CNS Ligand Design
The 3,9-diazabicyclo[4.2.1]nonane core is a conformationally constrained scaffold that has garnered significant attention in medicinal chemistry for its ability to serve as a versatile template for the design of potent and selective ligands for various central nervous system (CNS) targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3,9-diazabicyclo[4.2.1]nonane derivatives, with a primary focus on their well-established role as nicotinic acetylcholine receptor (nAChR) modulators and emerging evidence of their interactions with other receptor systems. We will delve into the causal relationships behind experimental design choices and present supporting data to offer a comprehensive resource for researchers in drug discovery and development.
The 3,9-Diazabicyclo[4.2.1]nonane Core: A Privileged Scaffold
The rigid bicyclic structure of the 3,9-diazabicyclo[4.2.1]nonane system offers a distinct advantage in ligand design by reducing the conformational flexibility of the molecule. This pre-organization of key pharmacophoric elements can lead to higher binding affinities and improved selectivity for the target receptor. The two nitrogen atoms at the 3- and 9-positions provide convenient handles for synthetic modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Comparative SAR at Nicotinic Acetylcholine Receptors
Derivatives of 3,9-diazabicyclo[4.2.1]nonane have been extensively investigated as ligands for nAChRs, which are ligand-gated ion channels involved in a wide range of physiological processes, including cognitive function, learning, and memory. The SAR of these compounds is largely dictated by the nature of the substituents at the N3 and N9 positions.
Influence of N3-Substituents on nAChR Affinity and Selectivity
The N3 position is frequently substituted with aromatic or heteroaromatic moieties, which often act as a key pharmacophoric element for interaction with the nAChR binding site. A systematic study of various pyridine and diazine analogues has revealed critical insights into the SAR at this position.
As illustrated in the data below, the nature of the heterocyclic ring and its substitution pattern significantly impacts binding affinity for different nAChR subtypes, particularly the α4β2* and α7* subtypes.
| Compound | R (N3-substituent) | α4β2* Ki (nM) | α7* Ki (nM) | α3β4* Ki (nM) |
| An 6 | 2-pyridyl | 2.09 | > 10,000 | 2500 |
| An 7 | 2-(6-chloropyridin-3-yl) | 2.0 | 92 | 259 |
| An 8 | 3-pyridyl | 0.62 | 250 | 259 |
| An 10 | 3-pyridazinyl | 0.55 | > 10,000 | - |
| An 11 | 3-(6-chloropyridazinyl) | 0.52 | - | - |
| An 12 | 5-pyrimidinyl | 2.8 | > 10,000 | - |
| An 13 | 2-pyrazinyl | > 50,000 | > 50,000 | - |
| Data synthesized from a study on anatoxin-a analogues.[1] |
Key Insights from N3-Substitutions:
-
Pyridine Isomers: A comparison of the 2-pyridyl (An 6) and 3-pyridyl (An 8) analogues reveals a significant increase in affinity for the α4β2* subtype with the 3-pyridyl substitution (Ki = 0.62 nM for An 8 vs. 2.09 nM for An 6).[1] This suggests that the position of the nitrogen atom in the pyridine ring is crucial for optimal interaction with the α4β2* receptor.
-
Diazine Modifications: The introduction of a second nitrogen atom into the aromatic ring (diazines) leads to varied effects. Pyridazine analogues (An 10 and An 11) exhibit the highest affinities for the α4β2* subtype, with Ki values in the picomolar range.[1] Conversely, the pyrazine analogue (An 13) shows a dramatic loss of affinity at all tested subtypes.[1]
-
Halogenation: The addition of a chlorine atom to the pyridine ring (An 7) significantly enhances affinity for the α7* subtype (Ki = 92 nM) compared to the non-halogenated parent compound.[1] This highlights the potential for halogen bonding or favorable steric/electronic interactions within the α7* binding pocket.
The Role of the N9-Substituent
While the N3-substituent often defines the primary pharmacophore, modifications at the N9 position can further modulate affinity and selectivity. In many of the high-affinity compounds, the N9 position is substituted with a small alkyl group, such as methyl or ethyl. This is exemplified in the parent structure of the compared analogues which often contain a 9-ethyl group. The distance between the bicyclic nitrogen atom and the heterocyclic nitrogen atom is a critical parameter for binding affinity.[1]
Emerging Therapeutic Areas: Beyond Nicotinic Receptors
While the primary focus of SAR studies on 3,9-diazabicyclo[4.2.1]nonane derivatives has been on nAChRs, there is growing interest in their potential as ligands for other CNS targets.
-
Opioid Receptors: Some studies have explored diazabicycloalkane cores, including the 3,9-diazabicyclo[4.2.1]nonane scaffold, for the development of novel delta (δ) opioid receptor agonists.[2] This suggests that the rigid bicyclic framework can be adapted to fit the binding pockets of different receptor families.
-
Muscarinic Receptors: Although bioisosteric replacement of oxadiazole moieties with a pyridine ring in some analogues led to a decrease in muscarinic receptor affinity, the structural similarity to potent nAChR agonists prompted further investigation in that direction.[1]
Further research is warranted to fully elucidate the SAR of these derivatives at non-nicotinic targets and to explore their potential in therapeutic areas such as pain management and neurodegenerative diseases.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we provide detailed protocols for two key assays used in the pharmacological characterization of 3,9-diazabicyclo[4.2.1]nonane derivatives.
Radioligand Binding Assay for nAChR Subtypes
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for α4β2* and α7* nAChRs.
Materials:
-
Membrane Preparations: Rat brain membranes expressing the nAChR subtypes of interest.
-
Radioligands: [³H]Epibatidine for α4β2* and [³H]Methyllycaconitine ([³H]MLA) for α7*.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Competitor: (-)-Nicotine (10 µM) for α4β2* and unlabeled MLA (1 µM) for α7*.
-
Test Compounds: 3,9-diazabicyclo[4.2.1]nonane derivatives at varying concentrations.
-
Scintillation Cocktail and Glass Fiber Filters .
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding competitor, or the test compound.
-
Equilibration: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Imaging Functional Assay for nAChR Agonist/Antagonist Activity
This assay measures the functional activity of the compounds by detecting changes in intracellular calcium levels upon receptor activation.
Materials:
-
Cell Line: A stable cell line expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7).
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: A known nAChR agonist (e.g., nicotine).
-
Test Compounds: 3,9-diazabicyclo[4.2.1]nonane derivatives.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition: Add the test compounds (for antagonist testing, pre-incubate before agonist addition) to the wells.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time upon addition of an agonist.
Data Analysis:
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating receptor activation. Dose-response curves can be generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Key Relationships
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the SAR and experimental workflows.
Caption: Key SAR takeaways for 3,9-diazabicyclo[4.2.1]nonane derivatives at nAChRs.
Caption: Workflow for the pharmacological evaluation of 3,9-diazabicyclo[4.2.1]nonane derivatives.
Conclusion and Future Directions
The 3,9-diazabicyclo[4.2.1]nonane scaffold has proven to be a highly fruitful starting point for the development of potent and selective nAChR ligands. The SAR is well-defined, with the N3-substituent playing a crucial role in determining affinity and the N9-substituent offering a means to fine-tune selectivity. The data presented in this guide highlights the potential for rational design of novel CNS agents based on this versatile core.
Future research should continue to explore the chemical space around this scaffold, including the investigation of a wider range of N3- and N9-substituents. Furthermore, a more systematic evaluation of the activity of these derivatives at other CNS targets, such as opioid and muscarinic receptors, could unveil new therapeutic opportunities for this privileged structural motif.
References
-
Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. [Link]
-
Novel diazabicycloalkane delta opioid agonists. PubMed. [Link]
-
Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. bonndoc. [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]
-
Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons. PMC - NIH. [Link]
Sources
A Researcher's Guide to the Preclinical Evaluation of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Based Compounds
This guide provides a comprehensive framework for the in vitro and in vivo characterization of a novel class of compounds based on the 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one scaffold. The structural motif, featuring a bicyclic diamine core, shares pharmacophoric similarities with known ligands of nicotinic acetylcholine receptors (nAChRs). Consequently, this guide is structured around the hypothesis that these compounds are modulators of nAChRs, a target class implicated in cognitive function, neurodegenerative diseases, and inflammation.
We will detail a logical, tiered approach to screening and evaluation, from initial target binding and functional profiling to in vivo pharmacokinetic and efficacy studies. The experimental choices are explained to provide a clear understanding of the rationale, ensuring a robust and self-validating preclinical data package.
Part 1: In Vitro Characterization: From Target Binding to Cellular Function
The initial phase of evaluation aims to answer fundamental questions: Do these compounds bind to the hypothesized target? If so, with what affinity and selectivity? And what is the functional consequence of this binding (e.g., activation, inhibition, or modulation)?
Primary Screening: Radioligand Binding Assays for nAChR Subtype Affinity
Expertise & Experience: The first critical step is to determine if the compounds physically interact with various nAChR subtypes. Radioligand binding assays are a robust, high-throughput method to quantify this interaction by measuring the displacement of a known high-affinity radiolabeled ligand. We will assess binding against key central nervous system (CNS) subtypes, such as the α7 and α4β2 receptors, to build an early selectivity profile.
Trustworthiness: To ensure data validity, each assay must include controls for non-specific binding (determined in the presence of a high concentration of a known non-labeled ligand) and total binding. The data should be used to calculate the inhibition constant (Ki), a true measure of binding affinity, derived from the IC50 value using the Cheng-Prusoff equation.
Experimental Protocol: nAChR Radioligand Displacement Assay
-
Preparation of Membranes: Utilize cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α7 or α4β2 nAChRs) or brain tissue homogenates known to be rich in the target receptor (e.g., rat hippocampus for α7).
-
Assay Buffer: Prepare a suitable binding buffer, typically a phosphate or Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (protein concentration determined by BCA or Bradford assay).
-
25 µL of radioligand at a concentration near its Kd for the receptor (e.g., [³H]-Epibatidine for α4β2 or [¹²⁵I]-α-Bungarotoxin for α7).
-
25 µL of the test compound at various concentrations (typically from 10 nM to 100 µM) or vehicle control.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Termination & Harvesting: Rapidly terminate the binding reaction by filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Characterization: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Expertise & Experience: Binding affinity does not reveal the compound's functional effect. TEVC in Xenopus laevis oocytes is the gold standard for characterizing the functional activity of ligands at ion channels like nAChRs. This technique allows for precise control of the membrane potential and direct measurement of ion flow through the channel upon ligand application, clearly distinguishing between agonists, antagonists, and allosteric modulators.
Trustworthiness: Oocytes expressing a single nAChR subtype provide a clean, isolated system to study drug-receptor interactions without interference from other cellular components. By applying acetylcholine (ACh) as the natural agonist, we can measure the test compound's ability to either elicit a current on its own (agonist), block the ACh-induced current (antagonist), or enhance/inhibit the ACh-induced current (positive/negative allosteric modulator).
Experimental Protocol: TEVC in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject oocytes with cRNA encoding the specific human nAChR subunits (e.g., α7 or α4 and β2). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ba²⁺ Ringer's solution).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Agonist Mode: Apply the test compound alone at increasing concentrations and measure the peak inward current.
-
Antagonist Mode: Co-apply the test compound with a fixed, sub-maximal concentration of ACh (e.g., EC50). A reduction in the ACh-evoked current indicates antagonism.
-
Allosteric Modulator Mode: Pre-incubate the oocyte with the test compound before applying ACh. An enhancement (PAM) or reduction (NAM) of the ACh-evoked current, without the compound eliciting a current on its own, indicates allosteric modulation.
-
-
Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.
Comparative Data Summary: In Vitro Profiling
To contextualize the potential of a lead candidate, its performance must be benchmarked against established compounds. The table below presents a hypothetical comparison of a lead compound from the this compound series ("Lead Compound-X") with well-known nAChR modulators.
| Compound | Target Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| Lead Compound-X | α7 nAChR | 15 | Positive Allosteric Modulator (PAM) | EC50 (fold-shift) = 3.5 |
| α4β2 nAChR | >10,000 | No significant activity | N/A | |
| Varenicline | α4β2 nAChR | 0.1 | Partial Agonist | EC50 = 2 |
| α7 nAChR | 320 | Partial Agonist | EC50 = 1800 | |
| Galantamine | All nAChRs | >5,000 (weak) | Positive Allosteric Modulator (PAM) | EC50 (fold-shift) ~2 |
Part 2: In Vivo Evaluation: From Pharmacokinetics to Efficacy
Promising in vitro data is the prerequisite for advancing a compound to in vivo studies. This stage assesses the compound's behavior in a living organism, focusing on its ADME (Absorption, Distribution, Metabolism, Excretion) profile and, ultimately, its therapeutic efficacy in a relevant disease model.
Pharmacokinetic (PK) Profiling in Rodents
Expertise & Experience: A compound is only useful if it can reach its target in the body at a sufficient concentration and for an adequate duration. A preliminary PK study in rats is essential to determine key parameters like bioavailability, half-life (t½), and brain penetration. For a CNS-targeted compound, the ability to cross the blood-brain barrier (BBB) is a critical success factor.
Trustworthiness: The protocol involves staggered sampling of blood and, terminally, brain tissue after both intravenous (IV) and oral (PO) administration. The IV arm provides data on clearance and volume of distribution, while the PO arm allows for the calculation of oral bioavailability. Analysis by LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) is the industry standard for accurate quantification of the compound in biological matrices.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group/route).
-
Dosing:
-
IV Group: Administer the compound via tail vein injection (e.g., 1-2 mg/kg in a suitable vehicle like 5% DMSO / 95% saline).
-
PO Group: Administer the compound via oral gavage (e.g., 5-10 mg/kg).
-
-
Sample Collection: Collect blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Plasma is separated by centrifugation.
-
Brain Penetration: At the final time point, euthanize the animals and collect brain tissue.
-
Sample Analysis: Homogenize brain tissue. Extract the compound from plasma and brain homogenates. Quantify the concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t½, and oral bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)). Calculate the brain-to-plasma ratio (Kp) as an indicator of BBB penetration.
Pharmacodynamic (PD) and Efficacy Testing: Novel Object Recognition (NOR) Task
Expertise & Experience: Based on our hypothesis that the lead compound is an α7 nAChR PAM, a relevant efficacy model would be one that assesses cognitive function. The Novel Object Recognition (NOR) task is a widely used behavioral assay that leverages the innate tendency of rodents to explore novel objects over familiar ones. It is a measure of learning and memory that is sensitive to the effects of pro-cognitive agents.
Trustworthiness: The NOR task is non-rewarded and non-aversive, minimizing stress-induced confounds. The protocol's validity relies on careful habituation of the animals to the testing arena and ensuring that object exploration is not biased by innate object preference. A discrimination index is calculated, providing a clear, quantitative measure of memory performance.
Experimental Protocol: Novel Object Recognition (NOR) Task
-
Animal Model: Use adult male C57BL/6 mice.
-
Habituation: For 2-3 days, allow each mouse to explore the empty testing arena (e.g., a 40x40 cm open field) for 10 minutes to reduce anxiety.
-
Familiarization Phase (Day 1):
-
Administer the test compound (e.g., Lead Compound-X at 1, 3, 10 mg/kg, PO) or vehicle 30-60 minutes prior to the trial.
-
Place two identical objects (e.g., small glass bottles) in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
-
Test Phase (Day 2):
-
24 hours after the familiarization phase, re-administer the same dose of the compound or vehicle.
-
Return the mouse to the arena, where one of the familiar objects has been replaced with a novel object.
-
Record the time the mouse spends exploring each object for 5 minutes. Exploration is defined as the nose pointing at the object within a 2 cm distance.
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory. Compare the DI of the compound-treated groups to the vehicle-treated group using statistical analysis (e.g., ANOVA).
Visualizations: Workflows and Pathways
A clear visual representation of the experimental workflow and the underlying biological pathway is essential for understanding the research strategy.
Caption: Preclinical testing workflow for novel nAChR modulators.
Caption: Mechanism of an α7 nAChR Positive Allosteric Modulator (PAM).
References
-
Cheng-Prusoff Equation: Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
-
Nicotinic Acetylcholine Receptors as Drug Targets: Taly A, Corringer PJ, Guedin D, Lestage P, Changeux JP. Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery. [Link]
-
Two-Electrode Voltage Clamp Technique: Stühmer W, Parekh AB. An introduction to patch-clamp recording and analysis: a practical guide. Single-Channel Recording. [Link]
-
Novel Object Recognition Task Protocol: Leger M, Quiedeville A, Bouet V, et al. Object recognition test in mice. Nature Protocols. [Link]
-
Pharmacokinetics and Drug Development: Shargel L, Yu A. Applied Biopharmaceutics & Pharmacokinetics. McGraw-Hill Education. [Link]
A Comparative Guide to 3,9-Diazabicyclo[4.2.1]nonane Derivatives and Established Nootropics: A Mechanistic and Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents to combat cognitive decline, a compelling class of molecules, the 3,9-diazabicyclo[4.2.1]nonane derivatives, has emerged as a promising frontier. This guide provides a comprehensive technical comparison of these novel derivatives against well-established nootropics, offering insights into their mechanisms of action, potential efficacy, and the experimental frameworks used for their evaluation. As we delve into the intricate neuropharmacology of these compounds, we aim to equip researchers and drug development professionals with the critical knowledge to navigate this evolving landscape of cognitive enhancement.
The Nootropic Landscape: A Primer on Cognitive Enhancement
Nootropics, often referred to as "smart drugs," are a diverse group of substances that aim to improve cognitive function, particularly executive functions, memory, creativity, and motivation, in healthy individuals and in those with cognitive impairments[1]. The therapeutic application of nootropics is vast, with potential treatments for neurodegenerative disorders like Alzheimer's disease, as well as for improving cognitive performance in various other conditions[1][2].
The mechanisms of action of nootropics are multifaceted and often involve the modulation of various neurotransmitter systems, enhancement of cerebral blood flow, and neuroprotection[3]. Established nootropics can be broadly categorized, and understanding their pharmacology is crucial for contextualizing the potential of novel compounds.
Established Nootropic Classes:
-
Racetams (e.g., Piracetam): This class is believed to enhance cognitive function by modulating neurotransmitter receptors, such as AMPA and NMDA receptors, and by improving membrane fluidity.[3]
-
Cholinesterase Inhibitors (e.g., Donepezil): These drugs increase the levels of acetylcholine, a neurotransmitter vital for memory and learning, by inhibiting its breakdown. They are a cornerstone in the symptomatic treatment of Alzheimer's disease.
-
Stimulants (e.g., Modafinil): These agents primarily act on the dopaminergic and noradrenergic systems to promote wakefulness and alertness, which can indirectly enhance cognitive performance.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulators: This class of compounds targets nAChRs, which are implicated in various cognitive processes.
Unveiling the Potential of 3,9-Diazabicyclo[4.2.1]nonane Derivatives
The 3,9-diazabicyclo[4.2.1]nonane scaffold represents a novel chemical entity in the realm of nootropic research. While direct, head-to-head comparative studies with established nootropics are still emerging, the existing preclinical data points towards a significant potential for cognitive enhancement, primarily through the modulation of nicotinic acetylcholine receptors (nAChRs).
Mechanism of Action: Targeting the α7 Nicotinic Acetylcholine Receptor
A growing body of evidence suggests that 3,9-diazabicyclo[4.2.1]nonane derivatives act as potent and selective ligands for the α7 nicotinic acetylcholine receptor. The α7 nAChR is a crucial player in the central nervous system, involved in synaptic plasticity, attention, and memory processes. Dysfunction of the α7 nAChR has been linked to cognitive deficits in various neurological and psychiatric disorders.
Some synthesized 3,9-diazabicyclo[4.2.1]nonane derivatives have demonstrated high affinity for α7 nAChRs, with binding constants in the nanomolar range. This high affinity suggests that these compounds can effectively modulate the activity of these receptors at physiologically relevant concentrations. The interaction with the α7 nAChR is a key mechanistic feature that distinguishes these derivatives from many classical nootropics and aligns them with a modern approach to cognitive enhancement that targets specific molecular pathways.
Figure 1: Proposed mechanism of action for 3,9-diazabicyclo[4.2.1]nonane derivatives via α7 nAChR modulation.
Comparative Efficacy: A Look at the Evidence
While direct comparative clinical data is not yet available, we can infer the potential efficacy of 3,9-diazabicyclo[4.2.1]nonane derivatives by examining preclinical evidence for related diazabicyclo compounds and comparing their mechanistic targets to those of established nootropics.
Preclinical Evidence for Diazabicyclo Compounds
Research into other diazabicyclo scaffolds has yielded impressive results in preclinical models of cognitive impairment. For instance, derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one have demonstrated remarkable potency in animal models. One such compound, DM232, was found to be several thousand times more potent than piracetam in a passive avoidance test, a standard behavioral paradigm for assessing learning and memory. This highlights the significant potential of the broader diazabicyclo chemical class in the development of highly effective nootropic agents.
The cognitive-enhancing effects of these related compounds are often attributed to their ability to modulate cholinergic neurotransmission, a mechanism shared with established drugs like donepezil.
Mechanistic Comparison with Known Nootropics
The following table provides a comparative overview of the primary mechanisms of action of 3,9-diazabicyclo[4.2.1]nonane derivatives and selected established nootropics.
| Nootropic Agent | Primary Mechanism of Action | Key Molecular Target(s) | Expected Cognitive Benefits |
| 3,9-Diazabicyclo[4.2.1]nonane Derivatives | Modulation of nicotinic acetylcholine receptors | α7 nAChR | Improved attention, learning, and memory |
| Piracetam | Modulation of neurotransmitter systems and membrane fluidity | AMPA and NMDA receptors | Enhanced memory and learning |
| Donepezil | Inhibition of acetylcholine breakdown | Acetylcholinesterase (AChE) | Improved memory and cognitive function in Alzheimer's disease |
| Modafinil | Promotion of wakefulness and alertness | Dopamine and norepinephrine transporters | Increased attention and executive function |
Experimental Protocols for Evaluating Nootropic Efficacy
The robust evaluation of novel nootropic candidates relies on a battery of well-validated preclinical behavioral and neurochemical assays. The following are detailed protocols for key experiments used to assess the cognitive-enhancing properties of compounds like 3,9-diazabicyclo[4.2.1]nonane derivatives.
Morris Water Maze: Assessing Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to evaluate spatial learning and memory in rodents.
Methodology:
-
Apparatus: A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface. The pool is situated in a room with various distal visual cues.
-
Acquisition Phase:
-
Animals are placed in the pool from different starting positions and must learn to find the hidden platform using the distal cues.
-
Each animal undergoes several trials per day for a period of 5-7 days.
-
The time taken to find the platform (escape latency) and the path length are recorded. A decrease in these parameters over successive days indicates learning.
-
-
Probe Trial:
-
On the day following the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates robust spatial memory.
-
Figure 2: Workflow for the Morris Water Maze experiment.
Passive Avoidance Test: Evaluating Fear-Motivated Learning
The passive avoidance test is a fear-motivated task used to assess learning and memory in small rodents.
Methodology:
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Training Phase:
-
The animal is placed in the light compartment.
-
When the animal enters the dark compartment (which rodents naturally prefer), a mild foot shock is delivered.
-
-
Retention Test:
-
After a set period (e.g., 24 hours), the animal is again placed in the light compartment.
-
The latency to enter the dark compartment is measured. A longer latency to enter the dark compartment compared to the training phase indicates that the animal has learned and remembers the aversive stimulus.
-
Future Directions and Conclusion
The exploration of 3,9-diazabicyclo[4.2.1]nonane derivatives as nootropic agents is a promising avenue in neuropharmacology. Their high affinity for the α7 nAChR provides a strong mechanistic rationale for their potential cognitive-enhancing effects. While direct comparative efficacy studies against established nootropics are eagerly awaited, the preclinical evidence from related diazabicyclo compounds is highly encouraging.
Future research should focus on:
-
Conducting comprehensive in vivo studies of 3,9-diazabicyclo[4.2.1]nonane derivatives in validated animal models of cognitive impairment.
-
Performing head-to-head comparisons with standard nootropics like piracetam and donepezil to establish relative efficacy.
-
Elucidating the detailed downstream signaling pathways activated by these compounds following α7 nAChR modulation.
References
- Malik, R., Sangwan, A., Saihgal, R., Jindal, D. P., & Piplani, P. (2021). Towards a better brain: A review on nootropics. Current Research in Pharmacology and Drug Discovery, 2, 100035.
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
- Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors. Journal of Alzheimer's Disease, 32(4), 793-887.
Sources
A Comparative Guide to the Analytical Validation of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one Synthesis
This guide provides an in-depth, objective comparison of analytical methodologies for the structural confirmation and purity assessment of synthesized 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. As a key heterocyclic scaffold in medicinal chemistry and drug development, the unambiguous validation of this molecule's synthesis is paramount. This document moves beyond mere procedural outlines to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Validation
This compound is a bicyclic lactam whose rigid structure and embedded functionalities make it a valuable intermediate for pharmacologically active compounds.[1] The synthetic pathway, while established, can yield impurities or isomeric byproducts. Therefore, confirming the successful synthesis is not a trivial endpoint but a foundational requirement for any subsequent research or development. A multi-pronged analytical approach is non-negotiable for establishing the identity, structure, and purity of the target compound with a high degree of confidence. This guide details the critical analytical techniques—NMR, Mass Spectrometry, IR Spectroscopy, and HPLC—and compares their roles in providing orthogonal data to build a complete analytical picture.
Overview of Synthesis
The preparation of this compound (I) is classically achieved via a Schmidt reaction on tropinone.[1] This reaction involves the treatment of the ketone with hydrazoic acid, leading to a ring expansion and insertion of a nitrogen atom to form the bicyclic lactam.
Caption: Synthetic pathway for this compound.
The Analytical Validation Workflow: A Holistic Approach
Successful validation relies on a logical sequence of analyses where each technique provides a unique piece of the structural puzzle. The workflow begins with spectroscopic methods to confirm the molecular structure and functional groups, followed by chromatographic analysis to determine purity.
Caption: Integrated workflow for the comprehensive validation of the target compound.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide the foundational evidence of a successful synthesis by probing the molecular structure at an atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules. For a bicyclic system like this, 2D NMR experiments (such as COSY) are often indispensable to assign protons and trace the connectivity through the fused ring system.
Trustworthiness: The unique magnetic environment of each proton and carbon atom generates a distinct spectral fingerprint. A complete and logical assignment of all signals, consistent with the proposed structure, provides irrefutable proof of identity.
| Technique | Expected Observations for this compound | Purpose |
| ¹H NMR | - Signals for ~14 protons. - A singlet for the N-CH₃ group (~2.2-2.5 ppm). - Multiple multiplets in the aliphatic region (1.5-4.0 ppm) corresponding to the bicyclic framework protons. - A signal for the N-H proton of the lactam. | Confirms the presence of key proton environments and their neighboring protons (connectivity). |
| ¹³C NMR | - 8 distinct carbon signals. - A carbonyl (C=O) signal for the lactam (~170-175 ppm). - A signal for the N-CH₃ carbon (~35-45 ppm). - Multiple signals in the aliphatic region for the framework carbons. | Confirms the carbon skeleton and the presence of the carbonyl functional group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to clearly show exchangeable protons like the N-H of the lactam.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D COSY spectra on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.[2]
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign all peaks based on their chemical shift, multiplicity, and correlation in the COSY spectrum.[3]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition, leaving no ambiguity about the molecular formula.
Trustworthiness: By providing a highly accurate mass measurement, MS validates the atomic constitution of the molecule. This data point is orthogonal to NMR's connectivity information, thereby strengthening the overall structural proof.
| Technique | Parameter | Expected Result |
| ESI-MS | Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol | |
| [M+H]⁺ (protonated) | m/z ≈ 155.118 | |
| HRMS-ESI | Exact Mass of [M+H]⁺ | m/z = 155.11789 (Calculated) |
Data sourced from PubChem.[4]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Use a positive ion mode to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a relevant mass range (e.g., m/z 50-500) to detect the molecular ion peak.
-
Data Interpretation: Compare the observed m/z of the most intense peak in the isotopic cluster with the calculated value for the protonated molecule. For HRMS, the measured mass should be within 5 ppm of the theoretical mass.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. Its primary role in this context is to verify the formation of the lactam ring by detecting the characteristic carbonyl (C=O) stretch.
Trustworthiness: The vibrational frequency of a functional group is highly characteristic. The presence of a strong absorption in the expected region for a cyclic amide, coupled with the absence of the starting ketone's carbonyl peak, provides strong evidence for the desired chemical transformation.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Lactam C=O | Stretch | 1650-1690 (strong) |
| N-H | Stretch | 3200-3400 (medium, broad) |
| C-N | Stretch | 1200-1350 (medium) |
| C-H (sp³) | Stretch | 2850-3000 (strong) |
Reference ranges are general for the functional groups.[5][6]
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid purified compound directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the target molecule's functional groups.[7][8]
Chromatographic Technique for Purity Assessment
While spectroscopy confirms what was made, chromatography determines how pure it is.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the industry standard for determining the purity of pharmaceutical compounds and intermediates.[9] Developing a stability-indicating method is crucial, meaning the method should be able to separate the main compound from its potential impurities and degradation products.
Trustworthiness: HPLC provides quantitative data on the purity of the sample. Method validation according to ICH guidelines (Q2(R1)) ensures that the results are accurate, precise, and reproducible, providing a reliable measure of quality.[10]
Key Validation Parameters for an HPLC Purity Method:
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities. | Peak for the main compound is resolved from all other peaks. |
| Linearity | To verify a proportional relationship between detector response and concentration. | Correlation coefficient (r²) ≥ 0.999 over a defined range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
Experimental Protocol: HPLC Purity Analysis
-
Method Development:
-
Column: Select a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., ~210 nm, as the lactam chromophore absorbs in the far UV).
-
Optimization: Adjust the mobile phase composition and gradient to achieve good peak shape and resolution between the main peak and any impurities.
-
-
Method Validation (as per ICH Q2(R1)):
-
Perform experiments to determine specificity, linearity, accuracy, precision, and range as described in the table above.[10]
-
-
Sample Analysis:
-
Prepare the sample solution at a known concentration (e.g., 1 mg/mL).
-
Inject the solution into the validated HPLC system.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Conclusion: The Synergy of Orthogonal Techniques
The validation of the synthesis of this compound cannot be reliably achieved with a single analytical technique. This guide demonstrates the necessity of a synergistic and orthogonal approach. NMR spectroscopy provides the definitive structural blueprint, mass spectrometry confirms the elemental composition, and IR spectroscopy offers rapid verification of key functional groups. Finally, a validated HPLC method provides the quantitative assurance of purity. By systematically applying these techniques and comparing the empirical data against established theoretical values, researchers can ensure the integrity of their synthesized material, a critical foundation for its application in drug discovery and development.
References
-
The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... - ResearchGate. Available from: [Link]
-
Supporting Information New Ligands with Affinity for the α4β2... - Wiley Online Library. Available from: [Link]
-
FTIR study of five complex beta-lactam molecules - PubMed. Available from: [Link]
-
Characterization of the β-Lactam Ring Fundamental Vibrations by Ab Initio and FT-IR Methods - ResearchGate. Available from: [Link]
-
Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonane - ACS Publications. Available from: [Link]
-
10: IR Spectra of Bis-β-lactam 20 | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl - LookChem. Available from: [Link]
-
Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K 1 | Request PDF - ResearchGate. Available from: [Link]
-
UCLA Electronic Theses and Dissertations - eScholarship.org. Available from: [Link]
-
The Hofmann Elimination of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan... - ACS Publications. Available from: [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - ResearchGate. Available from: [Link]
- US11208422B2 - Substituted bridged diazepane derivatives and use thereof as TASK-1 and TASK-3 inhibitors - Google Patents.
-
Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain - SciSpace. Available from: [Link]
-
3-Methyl-1,4-diazabicyclo[4.3.0]nonan-2,5-dione, N-acetyl- | C10H14N2O3 - PubChem. Available from: [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available from: [Link]
-
A novel image-based high throughput screening assay discovers therapeutic candidates for adult polyglucosan body disease. Available from: [Link]
-
In silico evaluation of potential breast cancer receptor antagonists from GC-MS and HPLC identified compounds in Pleurotus ostreatus extracts - RSC Publishing. Available from: [Link]
-
Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed. Available from: [Link]
-
Handbook of Analytical Validation - Routledge. Available from: [Link]
-
This compound - PubChemLite. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available from: [Link]
-
Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method - MDPI. Available from: [Link]
-
Dirhodium-Induced Intramolecular C-H Insertion On ... - CORE. Available from: [Link]
-
Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C8H14N2O) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
head-to-head comparison of different synthetic routes to the 3,9-diazabicyclo[4.2.1]nonane core
A Comparative Guide to the Synthetic Routes of the 3,9-Diazabicyclo[4.2.1]nonane Core
For Researchers, Scientists, and Drug Development Professionals
The 3,9-diazabicyclo[4.2.1]nonane scaffold is a crucial structural motif in medicinal chemistry, forming the core of various biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an attractive framework for designing ligands that target a range of biological receptors. This guide provides a head-to-head comparison of different synthetic strategies to construct this important bicyclic diamine, offering insights into the rationale behind various experimental choices and providing detailed protocols to support laboratory efforts.
Route 1: Beckmann Rearrangement of a Nortropinone Derivative
A prominent and scalable approach to the enantioselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane core involves a key Beckmann rearrangement of an oxime derived from a nortropinone precursor.[1][2][3] This strategy is particularly valuable for producing specific stereoisomers, which is often a critical requirement in drug development.
The synthesis commences with a nortropinone derivative, which can be prepared from commercially available starting materials. This ketone is then converted to its corresponding oxime. A crucial step in this route is the crystallization-induced diastereomer transformation (CIDT) of the oxime isomers.[1][2][3] By employing a chiral auxiliary, such as (S)-phenylethylamine, it is possible to selectively crystallize one diastereomer of the oxime from a mixture, thereby enriching the desired stereoisomer.[1][2]
This enriched E-oxime then undergoes a stereospecific Beckmann rearrangement to form a lactam. The final step is the reduction of the lactam, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), to yield the monoprotected 3,9-diazabicyclo[4.2.1]nonane derivative.[1][2][3] The use of a protecting group on one of the nitrogen atoms allows for selective functionalization in subsequent synthetic steps.
Causality of Experimental Choices:
-
Nortropinone Derivative as Starting Material: Provides a readily accessible and rigid bicyclic framework that facilitates stereocontrol in subsequent reactions.
-
Crystallization-Induced Diastereomer Transformation (CIDT): This is a powerful technique for asymmetric synthesis, allowing for the isolation of a single stereoisomer in high purity and yield without the need for chiral chromatography.[1][2]
-
Stereospecific Beckmann Rearrangement: The geometry of the oxime directly dictates the structure of the resulting lactam, ensuring the desired connectivity in the bicyclic system.
-
Lactam Reduction: A standard and efficient method to convert the amide functionality into the corresponding amine, completing the synthesis of the diamine core.
Route 2: [3+2] Cycloaddition-Based One-Pot Synthesis
Another elegant and efficient strategy for the construction of the 3,9-diazabicyclo[4.2.1]nonane scaffold is a one-pot methodology based on a three-component [3+2] cycloaddition reaction.[4][5][6] This approach offers the advantage of rapidly building molecular complexity from simple starting materials in a single synthetic operation.
This one-pot procedure typically involves the reaction of an azomethine ylide with a dipolarophile. The resulting cycloadduct then undergoes further transformations, such as reduction and lactamization, to afford the desired 3,9-diazabicyclo[4.2.1]nonane-containing scaffold.[5] This method is often characterized by its high diastereoselectivity.
Causality of Experimental Choices:
-
[3+2] Cycloaddition: A powerful C-C and C-N bond-forming reaction that efficiently constructs the five-membered ring of the bicyclic system.
-
One-Pot Procedure: This approach minimizes purification steps, reduces waste, and improves overall efficiency, which are important considerations for large-scale synthesis.
-
Diastereoselectivity: The concerted nature of the cycloaddition reaction often leads to a high degree of stereocontrol, providing a specific diastereomer of the product.
Route 3: Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a classic and versatile method for the synthesis of nitrogen-containing heterocyclic compounds, including the 3,9-diazabicyclo[4.2.1]nonane core.[7][8] This strategy involves the cyclization of a suitably functionalized precursor containing both an amine and a carbonyl or enolizable component.
In the context of synthesizing the 3,9-diazabicyclo[4.2.1]nonane system, a key intermediate is often a substituted piperidine or a related precursor. Under appropriate conditions (acidic or basic catalysis), the amine nitrogen attacks a carbonyl group or its enol/enamine equivalent, leading to the formation of the second ring and the desired bicyclic structure. The Mannich reaction can be part of a domino or cascade sequence, further enhancing the efficiency of the overall synthesis.[8]
Causality of Experimental Choices:
-
Intramolecular Reaction: Promotes the formation of the desired bicyclic system by favoring the cyclization of a single molecule over intermolecular reactions.
-
Mannich Reaction: A reliable and well-established method for forming C-C bonds adjacent to a nitrogen atom, which is a key step in constructing the bicyclic framework.
-
Domino/Cascade Potential: Allows for the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.[8]
Route 4: Photocatalyzed Hydroamination and Cyclization
A modern and convergent approach to diazabicyclic scaffolds, including the 3,9-diazabicyclo[4.2.1]nonane system, utilizes a photocatalyzed hydroamination of cyclic enecarbamates followed by cyclization.[9] This modular synthesis allows for the variation of ring sizes and the introduction of substituents.
The key steps involve the photocatalyzed addition of an amino ester to a cyclic enecarbamate, followed by an intramolecular cyclization to form the bicyclic lactam. The resulting twisted amide can then be reduced to the corresponding diamine. This method is particularly useful for creating a library of related compounds with varying degrees of "twist" in the amide bond, which can be used to fine-tune the properties of the final molecules.[9]
Causality of Experimental Choices:
-
Photocatalysis: A green and efficient method for activating the hydroamination reaction under mild conditions.
-
Convergent and Modular Synthesis: Allows for the rapid assembly of a variety of diazabicyclic structures from different starting materials.[9]
-
Twisted Amide Intermediates: The formation of these unique structures provides an opportunity to study the effects of amide bond distortion on the properties and reactivity of the molecules.[9]
Comparative Data Summary
| Synthetic Route | Key Reaction(s) | Starting Materials | Advantages | Disadvantages |
| Route 1 | Beckmann Rearrangement, CIDT | Nortropinone derivatives | Excellent stereocontrol, scalable | Requires multiple steps, use of potent reducing agents |
| Route 2 | [3+2] Cycloaddition | Azomethine ylides, dipolarophiles | High efficiency (one-pot), good diastereoselectivity | May require specialized starting materials |
| Route 3 | Intramolecular Mannich Reaction | Functionalized piperidines | Utilizes a classic and reliable reaction, potential for domino sequences | Precursor synthesis can be complex, potential for side reactions |
| Route 4 | Photocatalyzed Hydroamination, Cyclization | Cyclic enecarbamates, amino esters | Convergent and modular, mild reaction conditions | May require specialized photocatalytic equipment |
Experimental Protocols
Route 1: Beckmann Rearrangement - Key Lactam Reduction Step
Protocol for the Reduction of the Lactam to (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane Derivative [2]
-
To a solution of the lactam intermediate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH4) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the time specified in the detailed procedure (monitor by TLC or LC-MS).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF or another suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative.
Visualizing the Synthetic Pathways
Route 1: Beckmann Rearrangement Approach
Caption: Synthetic pathway via Beckmann rearrangement.
Route 2: [3+2] Cycloaddition Approach
Caption: One-pot synthesis via [3+2] cycloaddition.
Route 3: Intramolecular Mannich Reaction Approach
Caption: Synthesis via intramolecular Mannich reaction.
Route 4: Photocatalyzed Hydroamination Approach
Caption: Modular synthesis via photocatalysis.
References
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ResearchGate. [Link]
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. PubMed. [Link]
-
Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs. SciSpace. [Link]
-
Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. ACS Publications. [Link]
-
[3+2] Cycloaddition-based one-pot synthesis of 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. ResearchGate. [Link]
-
Green Chemistry-Related Publications. UMass Boston. [Link]
-
Synthetic Studies toward Indole Alkaloids and Catalytic Enantioselective Synthesis of α-Methylene-γ-Butyrolactones. CORE. [Link]
-
An unexpected re-arrangement of the antibiotic carbapenem core to new 1,4-diazepin-5-one scaffolds. RSC Publishing. [Link]
-
Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1 S,6 R)-3,9-Diazabicyclo[4.2.1]nonane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Publications - UMass Boston [umb.edu]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one (CAS No. 7309-42-4), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established principles of chemical safety and regulatory compliance.
Hazard Assessment and Core Principles
Due to its chemical structure, this compound should be handled with the assumption that it may possess hazards similar to other bicyclic amines and lactams. An analogous compound, 1,4-Diazabicyclo[2.2.2]octane, is known to be a flammable solid, harmful if swallowed, a skin and eye irritant, and harmful to aquatic life.[1] Therefore, the foundational principle for the disposal of this compound is to treat it as hazardous chemical waste .
Key Prohibitions:
-
DO NOT dispose of this compound down the drain.[2]
-
DO NOT dispose of this compound in regular solid waste trash.[3]
-
DO NOT attempt to neutralize the compound with strong acids or bases without specific, validated protocols and approval from your institution's Environmental Health and Safety (EHS) department, as this can generate heat or toxic byproducts.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or contact with solid particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | May be required if handling large quantities of the solid outside of a fume hood, or if an aerosol is generated. | Consult your institution's EHS guidelines for specific respiratory protection requirements. |
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.[4][5]
-
Collection: Place all contaminated absorbent materials and spilled solids into a designated, sealable, and chemically compatible waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. This process involves proper segregation, containment, and labeling.
Proper segregation is crucial to prevent dangerous chemical reactions.[3]
-
Solid Waste: Collect pure this compound, and any solid materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads), in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, strong oxidizers).
-
Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container for hazardous waste.
Containers used for hazardous waste must meet specific requirements.[2][3]
-
Compatibility: The container must be made of a material compatible with the chemical (e.g., polyethylene for many organic solids and solutions).
-
Integrity: The container must be in good condition, with no leaks or damage.
-
Closure: The container must have a secure, leak-proof lid. Keep the container closed at all times, except when adding waste.
Accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.[6]
Your hazardous waste label should include:
-
The words "Hazardous Waste ".[6]
-
The full chemical name: "This compound ".
-
The CAS Number: 7309-42-4 .
-
An accurate estimation of the concentration and total volume or mass.
-
The date on which waste was first added to the container.
-
Any relevant hazard information (e.g., "Irritant," "Harmful if Swallowed").
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) .[2][6]
-
The SAA must be under the control of laboratory personnel.
-
Store the waste container in a well-ventilated area, away from ignition sources and incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
Once the waste container is full, or in accordance with your institution's time limits for storage in an SAA, submit a request for waste pickup to your EHS department or designated hazardous waste management service.[2] Do not move the waste to another location for storage.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your institution. Always consult your local EHS department for specific guidance, as regulations can vary by location.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Safeguarding the Laboratory: Proper Disposal Procedures for Delta-2-Cefotetan. Benchchem.
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Regulation of Laboratory Waste. American Chemical Society.
- Navigating the Disposal of Penam-Class Antibiotics: A Guide to Safe and Compliant Laboratory Practices. Benchchem.
- D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International.
- This compound. Matrix Scientific.
- Material Safety Data Sheet SDS/MSDS for 1,4-Diazabicyclo[2.2.2]octane. CDH Fine Chemical.
- SAFETY DATA SHEET for 1,9-Nonanediol. Fisher Scientific.
Sources
A Senior Application Scientist's Guide to the Safe Handling of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. As a novel bicyclic amine, this compound's toxicological properties are not extensively documented. Therefore, a conservative and rigorous approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Assessment and Risk Mitigation
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough hazard assessment must be conducted based on its chemical class—nitrogen-containing heterocycles.[1][2][3][4] Compounds in this family can exhibit a range of biological activities and potential hazards.
Potential Hazards:
-
Skin and Eye Irritation: Similar bicyclic amines and nitrogenous compounds can cause skin and eye irritation upon contact.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5][7]
-
Unknown Systemic Effects: As a novel compound, the full toxicological profile, including potential systemic effects or psychoactive properties, is unknown.[8][9] It is prudent to treat it with the same level of caution as a novel psychoactive substance (NPS).[8][9]
-
Flammability: While the flashpoint of the dimethylated analog is high (120°C), the flammability of this specific compound is not determined.[10] Therefore, it should be kept away from ignition sources.[5][6]
To mitigate these risks, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment is required.[11][12]
Core Personal Protective Equipment (PPE) Requirements
The selection and proper use of PPE are critical last lines of defense against chemical exposure.[13][14] For handling this compound, the following PPE is mandatory.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards to protect against splashes.[15][16] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or cleaning up spills.[16][17] |
| Hand Protection | Double Nitrile Gloves | Double gloving provides an additional barrier against potential skin absorption.[15] The outer glove should be removed and disposed of immediately upon known or suspected contact with the compound.[18] For extended or high-risk operations, consider using a more robust glove, such as a Silver Shield glove, underneath a disposable nitrile glove.[15] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material like Nomex is recommended to protect against splashes and potential fire hazards.[16][17] It should be fully buttoned with sleeves rolled down.[16] |
| Respiratory Protection | NIOSH-approved Respirator | Due to the unknown inhalation toxicity, work should be conducted within a certified chemical fume hood.[19] If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[17][20] A written respiratory protection program must be in place, including fit-testing and training, as per OSHA regulations.[20] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required to protect against spills and dropped objects.[17][19] |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and preventing accidents.
Pre-Experiment Preparation
-
Designate a Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[19]
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, weighing paper, solvents, and waste containers, and place them in the fume hood before starting.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid and liquid organic compounds nearby.
Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Caption: Workflow for Donning and Doffing PPE.
Weighing and Solution Preparation
-
Tare the Balance: Inside the fume hood, place a piece of weighing paper on the analytical balance and tare it.
-
Dispense the Compound: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer to Vessel: Gently transfer the weighed compound into the reaction vessel.
-
Prepare Solution: Add the solvent to the vessel and mix as required. Keep the vessel covered as much as possible.
Reaction and Post-Experiment Procedures
-
Conduct the Reaction: Perform all subsequent steps of the experiment within the fume hood.
-
Quenching and Workup: Carefully quench the reaction if necessary and perform any extractions or purifications within the fume hood.
-
Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
Spill and Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][21] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[6][21] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[7] Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7][21] Seek immediate medical attention.
-
Spill:
-
Alert others in the area.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's environmental health and safety department.
-
For small spills within a fume hood, use a chemical spill kit to absorb the material. Wear the appropriate PPE during cleanup.
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5][22]
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and cleaning solvents, must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour any of this material down the drain.[5][22]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container for hazardous chemical waste.
All waste must be disposed of through your institution's licensed professional waste disposal service.[5][7]
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]
-
Publications & Resources. American Chemical Society. [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC). [Link]
-
Introducing a Safety Guidance Chapter in the Fourth Edition of the ACS Style Guide. American Chemical Society. [Link]
-
Chemical Storage and Handling. University of Texas at Dallas. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta. [Link]
-
Handling Controlled Substances in the Lab. Lab Manager. [Link]
-
3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-. LookChem. [Link]
-
Novel psychoactive substances: What educators need to know. National Institutes of Health (NIH). [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. National Institute of Justice. [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]
-
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. [Link]
-
Special Issue: Nitrogen-Containing Heterocycles and Their Biological Applications. MDPI. [Link]
-
Nitrogen-Containing Heterocycles in Agrochemicals. ResearchGate. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health (NIH). [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. Royal Society of Chemistry. [Link]
-
MSDS of 3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-one. Capot Chemical Co., Ltd. [Link]
Sources
- 1. Nitrogen-Containing Heterocycles and Their Biological Applications | IJMS | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicallab.com [clinicallab.com]
- 10. 3,9-Diazabicyclo[4.2.1]nonan-4-one, 3,9-dimethyl-|lookchem [lookchem.com]
- 11. osha.gov [osha.gov]
- 12. acs.org [acs.org]
- 13. sams-solutions.com [sams-solutions.com]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 18. pppmag.com [pppmag.com]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. clarionsafety.com [clarionsafety.com]
- 21. fishersci.com [fishersci.com]
- 22. students.umw.edu [students.umw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



